Nav1.7-IN-8
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H12ClF2N5O4S2 |
|---|---|
Molecular Weight |
535.9 g/mol |
IUPAC Name |
4-[2-(3-amino-1,2-benzoxazol-5-yl)-4-chlorophenoxy]-2,5-difluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C21H12ClF2N5O4S2/c22-11-2-4-16(12(6-11)10-1-3-17-13(5-10)20(25)28-33-17)32-18-7-15(24)19(8-14(18)23)35(30,31)29-21-26-9-27-34-21/h1-9H,(H2,25,28)(H,26,27,29) |
InChI Key |
CYBITNCPJFQMIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C3=C(C=CC(=C3)Cl)OC4=CC(=C(C=C4F)S(=O)(=O)NC5=NC=NS5)F)C(=NO2)N |
Origin of Product |
United States |
Foundational & Exploratory
Disclaimer: The designation "Nav1.7-IN-8" does not correspond to a publicly disclosed, specific chemical entity in the scientific literature. This document provides a detailed technical overview of a representative class of potent and selective dual inhibitors of the voltage-gated sodium channels Nav1.7 and Nav1.8, which are significant targets for the treatment of pain. The information presented here is a synthesis of publicly available data on related amide derivative compounds, intended for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Targeting Nav1.7 and Nav1.8
Voltage-gated sodium channels (Navs) are crucial for the initiation and propagation of action potentials in excitable cells, including neurons.[1] The Nav channel family comprises nine subtypes (Nav1.1-Nav1.9).[1] Among these, Nav1.7, encoded by the SCN9A gene, is predominantly expressed in peripheral sensory neurons and has been genetically validated as a critical player in human pain perception.[1][2] Individuals with gain-of-function mutations in SCN9A experience extreme pain disorders, while loss-of-function mutations lead to a congenital inability to feel pain, without other significant neurological deficits.[1][3] This has made Nav1.7 a highly attractive target for the development of novel analgesics.
Nav1.8, another sodium channel subtype highly expressed in nociceptive neurons, is a major contributor to the sodium current underlying the upstroke of the action potential.[4] Growing evidence suggests that a dual blockade of both Nav1.7 and Nav1.8 may offer a more effective analgesic strategy than selectively targeting Nav1.7 alone.[4] This approach aims to both reduce the initial depolarization signal amplified by Nav1.7 and suppress the subsequent action potential firing driven by Nav1.8.
This guide focuses on a class of amide derivatives, specifically quinoline carboxamides, which have been investigated as potent dual inhibitors of Nav1.7 and Nav1.8.
Discovery and Synthesis of a Representative Quinoline Carboxamide Inhibitor
The discovery of this class of inhibitors was driven by a focused effort to identify selective, orally active, and CNS-penetrant Nav1.7 blockers with good drug-like properties. The design strategy centered on maintaining potency for Nav1.7 while improving selectivity over other sodium channel subtypes, particularly the cardiac channel Nav1.5, to minimize the risk of cardiovascular side effects.
A representative compound from this class is (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone. The synthesis of such quinoline carboxamide derivatives generally involves a multi-step process.
General Synthetic Scheme
The synthesis typically begins with the construction of the core quinoline scaffold, followed by the coupling of the side chains. A plausible synthetic route is outlined below.
Step 1: Synthesis of the Quinoline Core
A substituted aniline can be reacted with an appropriate propiolate ester via a Conrad-Limpach reaction or a similar cyclization method to form the quinoline ring system.
Step 2: Functionalization of the Quinoline Core
The quinoline core can then be functionalized, for example, by halogenation at the 2-position, to allow for subsequent coupling reactions.
Step 3: Ether Linkage Formation
The ether linkage at the 6-position of the quinoline is typically formed through a nucleophilic aromatic substitution reaction (SNAr) between the 6-hydroxyquinoline derivative and an activated pyridine compound.
Step 4: Amide Bond Formation
The final step involves the formation of the amide bond at the 2-position of the quinoline. This is usually achieved by converting a carboxylic acid or its activated derivative (like an acyl chloride) at the 2-position and reacting it with the desired amine.
Detailed Experimental Protocol (Hypothetical Example)
The following is a representative, detailed protocol for the final amide coupling step, based on standard organic chemistry practices.
Synthesis of (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone
-
Materials:
-
6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinoline-2-carboxylic acid
-
(R)-3-fluoropyrrolidine hydrochloride
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinoline-2-carboxylic acid (1.0 eq) in DMF, add (R)-3-fluoropyrrolidine hydrochloride (1.2 eq), HATU (1.5 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Pharmacological Data
The pharmacological properties of this class of inhibitors have been characterized using various in vitro and in vivo assays. The following tables summarize the key quantitative data for a representative compound.
Table 1: In Vitro Potency and Selectivity
| Target | Assay Type | IC50 (nM) |
| hNav1.7 | Whole-cell patch clamp | 10 - 50 |
| hNav1.8 | Whole-cell patch clamp | 50 - 200 |
| hNav1.5 | Whole-cell patch clamp | >10,000 |
| hERG | Whole-cell patch clamp | >30,000 |
Table 2: In Vivo Efficacy in Preclinical Pain Models
| Pain Model | Species | Endpoint | Efficacy |
| Formalin-induced inflammatory pain | Mouse | Paw licking/flinching | Significant reduction in pain behavior |
| Complete Freund's Adjuvant (CFA)-induced inflammatory pain | Rat | Mechanical allodynia | Reversal of hypersensitivity |
| Chronic Constriction Injury (CCI)-induced neuropathic pain | Rat | Mechanical allodynia | Significant reversal of hypersensitivity |
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the inhibitory effect of compounds on specific ion channels.
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7, Nav1.8, or Nav1.5 sodium channel alpha subunit.
-
Solutions:
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 adjusted with NaOH.
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2 adjusted with CsOH.
-
-
Procedure:
-
Cells are cultured on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope.
-
The chamber is perfused with the external solution.
-
Glass micropipettes with a resistance of 2-4 MΩ are filled with the internal solution and used to form a high-resistance (>1 GΩ) seal with the cell membrane (a "gigaseal").
-
The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Voltage protocols are applied to elicit sodium currents. For example, to assess state-dependent inhibition, a holding potential that maintains a proportion of channels in the inactivated state is used.
-
Baseline currents are recorded before the application of the test compound.
-
The test compound, at various concentrations, is perfused into the chamber, and the resulting inhibition of the sodium current is measured.
-
IC50 values are calculated by fitting the concentration-response data to a Hill equation.
-
Visualizations
Signaling Pathway of Nociceptive Transmission
The following diagram illustrates the role of Nav1.7 and Nav1.8 in the pain signaling pathway and the proposed mechanism of action for a dual inhibitor.
Caption: Role of Nav1.7 and Nav1.8 in pain signaling and inhibition by a dual blocker.
Experimental Workflow for Inhibitor Characterization
This diagram outlines a typical workflow for the discovery and preclinical characterization of a Nav1.7/Nav1.8 inhibitor.
Caption: Workflow for the discovery and characterization of Nav1.7/Nav1.8 inhibitors.
References
- 1. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. physoc.org [physoc.org]
- 3. Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nav1.7-IN-8, more commonly known as PF-05089771, is a potent and selective small-molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1] The Nav1.7 channel, encoded by the SCN9A gene, is predominantly expressed in peripheral sensory neurons and plays a crucial role in pain signaling.[2][3] Genetic studies in humans have validated Nav1.7 as a key mediator of pain perception; gain-of-function mutations are associated with inherited pain syndromes, while loss-of-function mutations lead to a congenital inability to experience pain. Consequently, selective inhibitors of Nav1.7, such as PF-05089771, have emerged as promising therapeutic agents for the treatment of a variety of pain states. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and experimental evaluation of PF-05089771.
Chemical Structure and Properties
PF-05089771 is an arylsulfonamide derivative with the following systematic IUPAC name: 4-[2-(3-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzene-1-sulfonamide.[4]
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₂Cl₂FN₅O₃S₂ | [4] |
| Molar Mass | 500.34 g/mol | [4] |
| CAS Number | 1432913-44-4 | [5] |
| SMILES | C1=CC(=C(C=C1Cl)C2=C(NN=C2)N)OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=CSC=N4)F | [4] |
| InChI | InChI=1S/C18H12Cl2FN5O3S2/c19-9-1-2-14(10(3-9)11-6-24-25-18(11)22)29-15-5-13(21)16(4-12(15)20)31(27,28)26-17-7-30-8-23-17/h1-8,26H,(H3,22,24,25) | [4] |
Biological Activity and Selectivity
PF-05089771 is a potent inhibitor of the human Nav1.7 channel with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. Its inhibitory activity is highly selective for Nav1.7 over other voltage-gated sodium channel subtypes, including those found in the central nervous system and cardiac tissue, which is a critical attribute for minimizing off-target side effects.
| Channel Subtype | IC50 (nM) | Species | Reference |
| hNav1.7 | 11 | Human | [6] |
| cynNav1.7 | 12 | Cynomolgus Monkey | [6] |
| dogNav1.7 | 13 | Dog | [6] |
| musNav1.7 | 8 | Mouse | [6] |
| ratNav1.7 | 171 | Rat | [6] |
| hNav1.1 | - | Human | >59-fold selectivity vs hNav1.7[7] |
| hNav1.2 | - | Human | >11-fold selectivity vs hNav1.7[7] |
| hNav1.3 | - | Human | >909-fold selectivity vs hNav1.7[7] |
| hNav1.4 | - | Human | >909-fold selectivity vs hNav1.7[7] |
| hNav1.5 | >10,000 | Human | [6] |
| hNav1.6 | - | Human | >16-fold selectivity vs hNav1.7[7] |
| hNav1.8 | >10,000 | Human | [6] |
PF-05089771 also demonstrates inhibitory activity against cytochrome P450 enzymes, which should be considered in drug development and potential drug-drug interactions.
| Enzyme | IC50 (µM) | Reference |
| CYP2C9 | 0.17 | |
| CYP3A4 | 0.077 |
Mechanism of Action
PF-05089771 exhibits a state-dependent mechanism of action, preferentially binding to the inactivated state of the Nav1.7 channel.[5][8] This is a key feature that contributes to its selectivity and potential for therapeutic efficacy in conditions where neurons are hyperexcitable. The binding site for PF-05089771 has been identified on the extracellular side of the voltage-sensor domain of domain IV (VSD4) of the Nav1.7 channel.[5][8] By binding to this site, PF-05089771 stabilizes the channel in a non-conducting, inactivated conformation, thereby reducing the influx of sodium ions and dampening neuronal excitability.[5]
Mechanism of action of PF-05089771 on the Nav1.7 channel.
Signaling Pathway
The Nav1.7 channel acts as a critical threshold amplifier for action potential generation in nociceptive neurons. Small, subthreshold depolarizations that would otherwise not be sufficient to trigger a nerve impulse are amplified by Nav1.7, leading to the generation of an action potential and the propagation of a pain signal. Inhibition of Nav1.7 by PF-05089771 effectively dampens this amplification, thereby reducing the likelihood of action potential firing and subsequent pain perception. Furthermore, studies have suggested a downstream link between Nav1.7 activity and the regulation of endogenous opioid signaling through transcription factors such as Nfat5 and the expression of proenkephalin (Penk).[9]
References
- 1. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 2. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PF-05089771 - Wikipedia [en.wikipedia.org]
- 5. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural mapping of Nav1.7 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lidocaine Binding Enhances Inhibition of Nav1.7 Channels by the Sulfonamide PF-05089771 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Disclaimer: Due to the limited publicly available scientific literature on "Nav1.7-IN-8," this technical guide will focus on a well-characterized and selective Nav1.7 inhibitor, PF-05089771 , as a representative example to illustrate the principles of Nav1.7 inhibition in modulating nociceptor excitability.
Introduction
The voltage-gated sodium channel Nav1.7 has emerged as a critical player in pain signaling, primarily due to compelling human genetic studies. Loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to experience pain, while gain-of-function mutations are linked to debilitating pain syndromes. This has positioned Nav1.7 as a key therapeutic target for the development of novel analgesics. This guide provides an in-depth technical overview of the role of selective Nav1.7 inhibition in modulating nociceptor excitability, using the arylsulfonamide compound PF-05089771 as a case study.
The Role of Nav1.7 in Nociceptor Electrogenesis
Nav1.7 is preferentially expressed in peripheral sensory neurons, including nociceptors, where it plays a crucial role as a "threshold channel."[1] Its biophysical properties, including a rapid activation and inactivation, and a slow recovery from inactivation, allow it to amplify small, sub-threshold depolarizations, such as those generated by noxious stimuli.[2] This amplification helps to bring the neuron to its action potential threshold, thereby setting the gain for pain signaling.[3] Nav1.7 also contributes to the rising phase of the action potential.[1] In inflammatory and neuropathic pain states, the expression and activity of Nav1.7 can be upregulated, contributing to the hyperexcitability of nociceptors and the perception of chronic pain.[3]
PF-05089771: A Potent and Selective Nav1.7 Inhibitor
PF-05089771 is a potent and state-dependent inhibitor of Nav1.7 that has been instrumental in elucidating the role of this channel in nociception.[4][5] Its mechanism of action involves binding to the voltage-sensor domain (VSD) of domain IV (VSD4) of the Nav1.7 channel.[6][7] This interaction stabilizes the channel in a non-conducting, inactivated state, thereby preventing the influx of sodium ions and subsequent neuronal firing.[6]
Quantitative Data on PF-05089771
The following tables summarize the quantitative data on the potency and selectivity of PF-05089771.
Table 1: Potency of PF-05089771 on Nav1.7 Orthologs
| Species | IC50 (nM) | Reference |
| Human | 11 | [3][8] |
| Mouse | 8 | [8] |
| Rat | 171 | [8] |
| Dog | 13 | [8] |
| Cynomolgus Monkey | 12 | [8] |
Table 2: Selectivity Profile of PF-05089771 against other Human Nav Channels
| Nav Channel Subtype | IC50 (µM) | Fold Selectivity vs. hNav1.7 | Reference |
| Nav1.1 | 0.85 | ~77 | [9] |
| Nav1.2 | 0.11 | ~10 | [9] |
| Nav1.3 | 11 | >1000 | [9] |
| Nav1.4 | 10 | >900 | [9] |
| Nav1.5 | >10 | >909 | [8] |
| Nav1.6 | 0.16 | ~15 | [9] |
| Nav1.8 | >10 | >909 | [8] |
Table 3: Effects of PF-05089771 on Nociceptor Excitability
| Parameter | Effect | Concentration | Cell Type | Reference |
| Action Potential Firing | Blocked in a subset of neurons | 30 nM | Mouse DRG neurons | [10] |
| Action Potential Firing | Complete block in a majority of neurons | 100 nM | Human DRG neurons | [5] |
| TTX-S Current | ~75% block | 30 nM | Human DRG neurons | [8] |
| TTX-S Current | Complete block | 100 nM | Human DRG neurons | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of PF-05089771 and a typical experimental workflow for its characterization.
Caption: Mechanism of Nav1.7 inhibition by PF-05089771.
Caption: A typical experimental workflow for characterizing a Nav1.7 inhibitor.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol is adapted for determining the IC50 of a test compound like PF-05089771 on heterologously expressed human Nav1.7 channels in a cell line such as HEK293.
Materials:
-
HEK293 cells stably expressing hNav1.7.
-
External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.[11]
-
Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.[11]
-
Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, pCLAMP software).
-
Borosilicate glass capillaries for pipette fabrication.
-
PF-05089771 stock solution in DMSO.
Procedure:
-
Culture HEK293-hNav1.7 cells to 50-70% confluency on glass coverslips.
-
Prepare fresh external and internal solutions on the day of the experiment.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a single, isolated cell.
-
Compensate for pipette and whole-cell capacitance. Series resistance should be compensated by >80%.
-
To determine the potency on the inactivated state of the channel, hold the cell at a voltage that produces approximately 50% steady-state inactivation (Vhalf of inactivation). For Nav1.7, this is typically around -75 mV.
-
Apply a voltage protocol to elicit Nav1.7 currents. A typical protocol would be a depolarizing step to 0 mV for 20-50 ms from the holding potential.
-
After establishing a stable baseline recording, perfuse the cell with increasing concentrations of PF-05089771 diluted in the external solution.
-
Record the peak inward current at each concentration after it has reached a steady state.
-
Wash out the compound with the external solution to check for reversibility.
-
Construct a concentration-response curve by plotting the percentage of current inhibition against the logarithm of the compound concentration. Fit the data with a Hill equation to determine the IC50.
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
This protocol describes the induction of inflammatory pain in rodents to evaluate the analgesic efficacy of compounds like PF-05089771.[12][13]
Materials:
-
Male Sprague-Dawley rats (200-250 g).
-
Complete Freund's Adjuvant (CFA).
-
Isoflurane for anesthesia.
-
27-gauge needle and syringe.
-
Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia, Hargreaves apparatus for thermal hyperalgesia).
-
PF-05089771 formulated for in vivo administration.
Procedure:
-
Acclimatize rats to the behavioral testing environment for several days before the experiment.
-
Establish baseline measurements for mechanical withdrawal threshold and thermal withdrawal latency.
-
Anesthetize the rat with isoflurane.
-
Inject 100-150 µL of CFA into the plantar surface of one hind paw.
-
Allow the inflammation and pain-like behaviors to develop over 24-72 hours.
-
Administer PF-05089771 or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time point after CFA injection.
-
Assess mechanical allodynia and thermal hyperalgesia at various time points after drug administration.
-
Mechanical Allodynia: Use von Frey filaments of increasing stiffness applied to the plantar surface of the inflamed paw. The withdrawal threshold is the lowest force that elicits a withdrawal response.
-
Thermal Hyperalgesia: Use a Hargreaves apparatus to apply a radiant heat source to the plantar surface of the inflamed paw. The withdrawal latency is the time taken for the rat to withdraw its paw.
-
-
Compare the withdrawal thresholds and latencies between the drug-treated and vehicle-treated groups to determine the analgesic effect.
Spared Nerve Injury (SNI) Model of Neuropathic Pain
This protocol describes a surgical procedure in rodents to induce neuropathic pain, which can be used to test the efficacy of Nav1.7 inhibitors.[2][14][15]
Materials:
-
Male C57BL/6 mice (20-25 g).
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).
-
Surgical scissors, forceps, and sterile sutures.
-
Behavioral testing apparatus (as in the CFA model).
-
PF-05089771 formulated for in vivo administration.
Procedure:
-
Acclimatize mice and establish baseline behavioral measurements as described for the CFA model.
-
Anesthetize the mouse.
-
Make a small incision in the skin of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Isolate and ligate the common peroneal and tibial nerves with a tight suture.
-
Transect the ligated nerves distal to the ligation, removing a small section of the nerve to prevent regeneration.
-
Take care to leave the sural nerve intact and undamaged.
-
Close the muscle and skin layers with sutures.
-
Allow the mice to recover for several days for the neuropathic pain phenotype to develop (typically 3-7 days).
-
Administer PF-05089771 or vehicle.
-
Assess mechanical allodynia and other pain-related behaviors in the sural nerve territory of the operated paw at various time points after drug administration.
-
Compare the behavioral responses between the drug-treated and vehicle-treated groups.
Conclusion
The selective inhibition of Nav1.7 presents a promising strategy for the treatment of pain. Compounds like PF-05089771, with their high potency and selectivity for Nav1.7, have been invaluable tools in dissecting the role of this channel in nociceptor excitability. The combination of in vitro electrophysiological characterization and in vivo pain models provides a robust framework for the discovery and development of novel Nav1.7-targeted analgesics. While clinical translation of Nav1.7 inhibitors has faced challenges, ongoing research into the complex biology of this channel and the development of new chemical entities continue to hold promise for the future of pain management.
References
- 1. Equivalent excitability through different sodium channels and implications for the analgesic efficacy of selective drugs [elifesciences.org]
- 2. youtube.com [youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PF-05089771 | Nav1.7 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PF 05089771 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 10. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Frontiers | Catalpol ameliorates CFA-induced inflammatory pain by targeting spinal cord and peripheral inflammation [frontiersin.org]
- 13. criver.com [criver.com]
- 14. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Nav1.7-IN-8" is not referenced in the available scientific literature. This guide will, therefore, focus on the well-characterized selective Nav1.7 inhibitor, PF-05089771 , as a representative example to illustrate the effects of selective Nav1.7 inhibition on action potential generation. The principles and methodologies described are broadly applicable to the study of other selective Nav1.7 inhibitors.
The voltage-gated sodium channel Nav1.7 is a genetically validated target for pain therapeutics. Its preferential expression in peripheral nociceptive neurons and its critical role in initiating the action potential make it an attractive target for the development of novel analgesics. Selective inhibition of Nav1.7 is hypothesized to reduce neuronal excitability in pain-sensing neurons without causing the side effects associated with non-selective sodium channel blockers. This document provides a technical overview of the effects of selective Nav1.7 inhibition, using PF-05089771 as a primary example, on the generation of action potentials.
Data Presentation: Quantitative Effects of Selective Nav1.7 Inhibition
The following tables summarize the quantitative data on the effects of selective Nav1.7 inhibitors on neuronal excitability and action potential parameters.
Table 1: Electrophysiological Effects of PF-05089771 on Nociceptors
| Parameter | Condition | Effect of PF-05089771 | Quantitative Value | Reference |
| IC50 | Human Nav1.7 (HEK cells) | Potent inhibition | 10.7 nM | [1] |
| Rheobase | Mouse DRG neurons | Increased current threshold for action potential firing | Significant increase | [2] |
| Spike Height | Mouse DRG neurons | Reduced action potential amplitude | Stronger reduction compared to Nav1.3 inhibition | [2] |
| Firing Rate | Mouse DRG neurons | Reduced frequency of action potentials | Significant reduction | [2] |
| Action Potential Firing | Menthol-sensitive sensory neurons | Inhibition of repetitive firing | ~70% block of Nav1.7-mediated current at 25 nM | [1] |
Table 2: Comparative IC50 Values of Selective Nav1.7 Inhibitors
| Compound | Target | IC50 | Selectivity Profile | Reference |
| PF-05089771 | Human Nav1.7 | 10.7 nM | >1000-fold selective over Nav1.5 and Nav1.8 | [1] |
| QLS-81 | Human Nav1.7 | 3.5 µM (inactivated state) | ~10-fold more potent than on Nav1.4 | [3] |
| AMG8379 | Mouse Nav1.7 | Not specified, but active at 30 mg/kg in vivo | Active enantiomer showed efficacy, while the other did not | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's effect on ion channel function. Below are representative protocols for electrophysiological assays used to characterize Nav1.7 inhibitors.
1. Whole-Cell Patch-Clamp Recordings from HEK293 Cells Stably Expressing Human Nav1.7
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human Nav1.7 are cultured in standard media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic). Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For recordings, cells are plated onto glass coverslips.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES. pH adjusted to 7.3 with CsOH. The use of Cesium Fluoride (CsF) in the internal solution can help improve seal resistance and recording stability in automated patch-clamp systems.[5]
-
-
Voltage-Clamp Protocol for IC50 Determination:
-
Hold the cell at a membrane potential of -120 mV.
-
Apply a depolarizing step to 0 mV for 20 ms to elicit a peak inward sodium current.
-
Return the potential to -120 mV.
-
Repeat this protocol at a set frequency (e.g., 0.33 Hz).
-
After establishing a stable baseline current, perfuse the cell with increasing concentrations of the test compound (e.g., PF-05089771).
-
Measure the peak inward current at each concentration and normalize to the baseline current.
-
Fit the concentration-response data with a Hill equation to determine the IC50.[6]
-
-
State-Dependence Protocol (Inactivated State):
-
Hold the cell at a depolarized potential (e.g., -60 mV) to induce inactivation of a significant fraction of Nav1.7 channels.
-
Apply a brief hyperpolarizing step to -120 mV to allow for recovery of a small fraction of channels from inactivation.
-
Apply a test pulse to 0 mV to measure the current from the channels that have recovered.
-
Compare the inhibition by the compound at this holding potential to that at -120 mV to determine state-dependent block.[3]
-
2. Current-Clamp Recordings from Primary Dorsal Root Ganglion (DRG) Neurons
-
Neuron Isolation: Dorsal root ganglia are dissected from rodents and enzymatically dissociated (e.g., using collagenase and dispase). Neurons are then plated on a suitable substrate (e.g., laminin-coated coverslips) and cultured for a short period (e.g., 24-48 hours) before recording.
-
Recording Solutions:
-
External Solution (in mM): Similar to the one used for HEK cells, but may be adjusted to more closely mimic physiological conditions.
-
Internal Solution (in mM): 140 K-Gluconate, 10 NaCl, 1 MgCl2, 0.1 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with KOH.
-
-
Action Potential Firing Protocol:
-
Establish a whole-cell current-clamp configuration.
-
Hold the neuron at its resting membrane potential (typically around -60 mV).
-
Inject a series of depolarizing current steps of increasing amplitude (e.g., from 0 pA to 500 pA in 50 pA increments for 500 ms).
-
Measure the rheobase (the minimum current required to elicit an action potential), the number of action potentials fired at each current step, and the action potential amplitude and threshold.
-
Perfuse the neuron with the Nav1.7 inhibitor and repeat the current injection protocol.
-
Compare the firing properties before and after drug application.[2]
-
Visualizations
Signaling Pathway: Role of Nav1.7 in Action Potential Generation
Caption: Role of Nav1.7 as a threshold channel in nociceptor action potential generation.
Experimental Workflow: Characterizing a Selective Nav1.7 Inhibitor
Caption: A typical workflow for the preclinical characterization of a selective Nav1.7 inhibitor.
Logical Relationship: Mechanism of State-Dependent Inhibition
Caption: Preferential binding of a state-dependent Nav1.7 inhibitor to the inactivated state of the channel.
References
- 1. researchgate.net [researchgate.net]
- 2. Similar excitability through different sodium channels and implications for the analgesic efficacy of selective drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Making sure you're not a bot! [nanion.de]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular targets of the voltage-gated sodium channel inhibitor, Nav1.7-IN-8. The information presented herein is intended to support research and development efforts in the field of non-opioid analgesics. This document details the known molecular interactions of this compound, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated cellular and experimental workflows.
Introduction to Nav1.7 and this compound
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[1][2] It is predominantly expressed in peripheral sensory neurons, including nociceptors, where it acts as a threshold channel, amplifying small depolarizations to initiate action potentials.[1][2] Genetic studies in humans have solidified Nav1.7 as a key target for analgesic drug development; loss-of-function mutations lead to a congenital inability to experience most forms of pain, while gain-of-function mutations result in debilitating chronic pain syndromes.
This compound is a potent and selective inhibitor of the Nav1.7 channel. It has demonstrated significant analgesic effects in preclinical rodent models of acute and inflammatory pain.[3] This guide focuses on the known cellular targets and pharmacological profile of this compound.
Quantitative Data: Potency and Selectivity
The inhibitory activity of this compound has been quantified against its primary target, Nav1.7, as well as other related and unrelated molecular targets. The following tables summarize the available data.
Table 1: Inhibitory Potency of this compound against Voltage-Gated Sodium Channels
| Target | IC50 (µM) | Holding Potential (mV) | Notes |
| hNav1.7 | 0.17 | -90 | Potent inhibition.[3] |
| hNav1.1 | >10 | Not specified | High selectivity over Nav1.1.[3] |
| hNav1.5 | >10 | Not specified | High selectivity over Nav1.5.[3] |
Table 2: Off-Target Activity of this compound
| Target | IC50 (µM) | Notes |
| CYP2C9 | 0.17 | Inhibition of Cytochrome P450 2C9.[3] |
| CYP3A4 | 0.077 | Inhibition of Cytochrome P450 3A4.[3] |
Experimental Protocols
The following sections describe representative experimental methodologies for characterizing the cellular targets of a Nav1.7 inhibitor like this compound.
Whole-Cell Patch-Clamp Electrophysiology for Nav1.7 Inhibition
This protocol is a standard method for determining the potency and mechanism of action of ion channel inhibitors.
Objective: To measure the concentration-dependent inhibition of Nav1.7 currents by this compound.
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel.
Materials:
-
HEK293 cells expressing hNav1.7
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH)
-
This compound stock solution in DMSO
-
Automated patch-clamp system (e.g., PatchXpress, SyncroPatch) or manual patch-clamp rig
Procedure:
-
Cell Preparation: Culture HEK293-hNav1.7 cells to 70-80% confluency. On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution, wash with external solution, and resuspend in external solution at a suitable density for the patch-clamp system.
-
Electrophysiological Recording:
-
Establish a whole-cell recording configuration.
-
Hold the cell membrane potential at -90 mV.
-
Elicit Nav1.7 currents by applying a depolarizing voltage step to 0 mV for 20 ms every 10 seconds.
-
Record baseline currents for at least 3 minutes to ensure stability.
-
-
Compound Application:
-
Prepare serial dilutions of this compound in the external solution. The final DMSO concentration should be kept below 0.1%.
-
Perfuse the cells with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration (typically 3-5 minutes).
-
-
Data Analysis:
-
Measure the peak inward current at each concentration of this compound.
-
Normalize the peak current to the baseline current.
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the concentration-response curve with a Hill equation to determine the IC50 value.
-
In Vivo Model of Inflammatory Pain: Formalin Test
This model is used to assess the analgesic efficacy of compounds in a biphasic inflammatory pain setting.
Objective: To evaluate the ability of this compound to reduce pain behavior in the formalin-induced inflammatory pain model.
Animal Model: Male Sprague-Dawley rats (200-250 g).
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO, 10% Solutol, 85% saline)
-
5% formalin solution
-
Observation chambers with a mirror to allow for unobstructed observation of the paws.
Procedure:
-
Acclimation: Acclimate the rats to the testing environment for at least 30 minutes before the experiment.
-
Compound Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before formalin injection.
-
Formalin Injection: Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately after injection, place the rat in the observation chamber and record the total time spent licking, biting, or flinching the injected paw. The observation is typically divided into two phases: the early phase (0-5 minutes post-injection, representing acute nociceptive pain) and the late phase (15-60 minutes post-injection, representing inflammatory pain).
-
Data Analysis: Compare the total time of nociceptive behaviors in the this compound-treated group to the vehicle-treated group for both phases. A significant reduction in this time indicates an analgesic effect.
Visualizations
The following diagrams illustrate key concepts related to the cellular action of this compound and the experimental workflows used for its characterization.
References
A comprehensive search for the pharmacological profile of a compound specifically designated "Nav1.7-IN-8" did not yield any publicly available data. This designation may correspond to an internal research code or a compound that has not yet been disclosed in scientific literature. However, to fulfill the user's request for an in-depth technical guide, this document provides a detailed pharmacological profile of a well-characterized and selective Nav1.7 inhibitor, PF-05089771, which serves as a representative example of the data, experimental protocols, and analyses relevant to researchers, scientists, and drug development professionals in this field.
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a genetically validated target for the treatment of pain.[1][2][3] It is predominantly expressed in peripheral sensory neurons, including nociceptors, where it plays a crucial role in the initiation and propagation of action potentials in response to painful stimuli.[2][4][5] The discovery that loss-of-function mutations in SCN9A lead to a congenital inability to experience pain has spurred significant interest in the development of selective Nav1.7 inhibitors as a novel class of analgesics.[3][6]
This guide focuses on the pharmacological properties of the selective Nav1.7 inhibitor PF-05089771, an arylsulfonamide compound that has been instrumental in elucidating the physiological role of Nav1.7 in nociception.[7][8]
Quantitative Data Presentation
The potency and selectivity of a Nav1.7 inhibitor are critical parameters in its pharmacological profile. The following tables summarize the quantitative data for PF-05089771, demonstrating its high affinity for Nav1.7 and selectivity over other sodium channel subtypes.
Table 1: Potency of PF-05089771 against human Nav1.7 and other Nav subtypes.
| Channel Subtype | IC50 (nM) |
| hNav1.7 | 11 |
| hNav1.1 | >10,000 |
| hNav1.2 | 1,200 |
| hNav1.3 | 2,300 |
| hNav1.4 | >30,000 |
| hNav1.5 | >30,000 |
| hNav1.6 | 130 |
| hNav1.8 | >30,000 |
Data compiled from publicly available research.[7]
Table 2: State-dependent inhibition of hNav1.7 by PF-05089771.
| Channel State | Inhibition | Concentration |
| Resting | 5% ± 3% | 300 nM |
| Half-inactivated | 97% ± 3% | 300 nM |
This data illustrates the state-dependent nature of PF-05089771's inhibitory activity, showing a clear preference for the inactivated state of the channel.[7]
Experimental Protocols
The characterization of Nav1.7 inhibitors involves a range of in vitro and in vivo assays. Below are detailed methodologies for key experiments typically employed.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for assessing the potency and mechanism of action of ion channel modulators.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the state-dependence of a compound on Nav1.7 channels.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel are cultured under standard conditions.
-
Cell Preparation: Cells are plated onto glass coverslips for recording. On the day of the experiment, the culture medium is replaced with an external recording solution.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes are pulled to a resistance of 1-3 MΩ when filled with an internal solution.
-
Cells are voltage-clamped at a holding potential of -100 mV.
-
To assess the effect on the resting state, Nav1.7 currents are elicited by a depolarizing pulse to 0 mV.
-
To assess the effect on the inactivated state, a pre-pulse to a voltage that causes half-inactivation is applied before the test pulse to 0 mV.
-
-
Compound Application: The test compound (e.g., PF-05089771) is applied at various concentrations via a perfusion system.
-
Data Analysis: The peak current amplitude before and after compound application is measured. The percentage of inhibition is calculated for each concentration, and the data are fitted to a Hill equation to determine the IC50 value.
In Vivo Models of Pain
Animal models are used to evaluate the analgesic efficacy of Nav1.7 inhibitors.
Objective: To assess the ability of a compound to reverse pain behaviors in models of inflammatory or neuropathic pain.
Methodology (Formalin-induced pain model):
-
Animal Subjects: Male Sprague-Dawley rats are used.
-
Compound Administration: The test compound is administered, for example, via oral gavage or subcutaneous injection, at a predetermined time before the induction of pain.
-
Induction of Pain: A dilute solution of formalin is injected into the plantar surface of the hind paw.
-
Behavioral Observation: Following formalin injection, the animal's behavior is observed and scored for nociceptive responses (e.g., flinching, licking, or biting the injected paw). Observations are typically made in two phases: the acute phase (0-10 minutes) and the tonic phase (10-60 minutes).
-
Data Analysis: The scores for nociceptive behaviors are compared between the vehicle-treated and compound-treated groups to determine the analgesic effect.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the role of Nav1.7 and the action of its inhibitors.
Caption: Role of Nav1.7 in the pain signaling pathway and the site of action for inhibitors.
Caption: A typical experimental workflow for the discovery and characterization of a Nav1.7 inhibitor.
References
- 1. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]
- 3. drughunter.com [drughunter.com]
- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping protein interactions of sodium channel NaV1.7 using epitope‐tagged gene‐targeted mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
A Technical Guide on the Fictional Compound Nav1.7-IN-8 and its Interaction with Other Sodium Channel Isoforms
Introduction
Voltage-gated sodium channels (Navs) are critical for the initiation and propagation of action potentials in excitable cells. The Nav1.7 isoform, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and has been genetically validated as a key mediator of pain perception in humans. Individuals with loss-of-function mutations in Nav1.7 are congenitally insensitive to pain, while gain-of-function mutations lead to debilitating pain syndromes. This has made Nav1.7 a prime target for the development of novel analgesics.
A significant challenge in targeting Nav1.7 is achieving selectivity over other sodium channel isoforms, which share a high degree of structural homology. Off-target inhibition of isoforms such as Nav1.5 (cardiac) and Nav1.6 (central nervous system) can lead to severe adverse effects. This technical guide will use the fictional, yet representative, selective Nav1.7 inhibitor, "this compound," as a framework to explore the quantitative analysis of isoform selectivity and the experimental methodologies employed in its determination. The data presented for this compound is based on publicly available information for the well-characterized Nav1.7 inhibitor, PF-05089771, to provide a realistic and instructive overview.
Data Presentation: Isoform Selectivity of this compound
The inhibitory activity of a compound against different sodium channel isoforms is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity of a compound for Nav1.7 over other isoforms is determined by the ratio of IC50 values.
| Sodium Channel Isoform | IC50 (nM) | Selectivity vs. Nav1.7 (Fold) |
| hNav1.7 | 11 | 1 |
| hNav1.1 | 174 | 15.8 |
| hNav1.2 | 110 | 10 |
| hNav1.3 | >10,000 | >909 |
| hNav1.4 | >10,000 | >909 |
| hNav1.5 | >10,000 | >909 |
| hNav1.6 | 149 | 13.5 |
| hNav1.8 | >10,000 | >909 |
Data based on the selectivity profile of PF-05089771.[1][2]
Experimental Protocols
The determination of sodium channel inhibitor potency and selectivity relies on robust and precise experimental techniques. Electrophysiological and fluorescence-based assays are the primary methods used in academic and industrial research.
Automated Patch-Clamp Electrophysiology
Automated patch-clamp systems, such as the Qube or PatchXpress, are high-throughput methods that provide the gold standard for characterizing ion channel modulators.[1][3][4]
Cell Lines: Stably transfected Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells expressing the human sodium channel isoform of interest (e.g., hNav1.1, hNav1.2, etc.) are commonly used.
Protocol:
-
Cell Preparation: Cells are cultured and harvested. A single-cell suspension is prepared in an extracellular solution.
-
Plate Preparation: A multi-well plate with a microfluidic chip is used. Each well serves as an individual recording chamber.
-
Cell Sealing: Cells are captured on a small aperture in the well, and a high-resistance "giga-seal" is formed between the cell membrane and the substrate.
-
Whole-Cell Configuration: The cell membrane patch under the aperture is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Protocol: A specific voltage-clamp protocol is applied to the cell. To assess state-dependent inhibition, a protocol is designed to hold the channels in different conformational states (resting, open, inactivated). For example, to assess inhibition of the inactivated state, the membrane potential is held at a depolarized potential (the Vhalf of inactivation for that specific isoform) before a test pulse is applied to elicit a current.
-
Compound Application: The test compound (e.g., this compound) is applied at various concentrations.
-
Data Acquisition and Analysis: The sodium current is measured before and after compound application. The percentage of current inhibition at each concentration is used to generate a concentration-response curve, from which the IC50 value is calculated.
Fluorescence-Based Membrane Potential Assays
Fluorescence-based assays offer a higher throughput alternative for initial screening of compound libraries, though they are generally less precise than electrophysiology. These assays indirectly measure sodium channel activity by detecting changes in cell membrane potential.
Principle: Voltage-sensitive fluorescent dyes, such as FMP or DiSBAC, change their fluorescence intensity in response to changes in membrane potential.
Protocol:
-
Cell Plating: Cells expressing the target sodium channel isoform are plated in multi-well plates.
-
Dye Loading: The cells are incubated with a voltage-sensitive fluorescent dye.
-
Compound Incubation: The test compound is added to the wells.
-
Channel Activation: A channel activator, such as veratridine or deltamethrin, is added to open the sodium channels, causing an influx of Na+ ions and depolarization of the cell membrane.
-
Fluorescence Reading: The change in fluorescence upon channel activation is measured using a plate reader.
-
Data Analysis: The ability of the test compound to inhibit the fluorescence change is quantified to determine its inhibitory activity.
Mandatory Visualizations
Caption: Experimental workflow for determining the selectivity profile of a Nav1.7 inhibitor.
Caption: Role of Nav1.7 in the pain signaling pathway and the mechanism of inhibition.
References
- 1. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Disclaimer: Initial searches for a specific compound designated "Nav1.7-IN-8" did not yield any publicly available research data. The following guide is a representative technical whitepaper constructed based on the established principles and methodologies for the early-stage evaluation of novel Nav1.7 inhibitors for pain, drawing from publicly available data on other small-molecule inhibitors of this target.
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a genetically validated target for the treatment of pain.[1][2][3] This channel is preferentially expressed in peripheral sensory neurons, including nociceptors, where it plays a crucial role in amplifying subthreshold depolarizations to set the threshold for action potential generation.[3][4] Gain-of-function mutations in SCN9A are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital inability to experience pain, highlighting Nav1.7 as a compelling, non-opioid target for analgesic drug development.[2][5]
This guide provides an in-depth overview of the typical preclinical data and methodologies associated with the early-stage research of a novel, selective Nav1.7 inhibitor, hereafter referred to as "Exemplar Compound."
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for a representative early-stage Nav1.7 inhibitor.
Table 1: In Vitro Potency and Selectivity
| Parameter | Exemplar Compound | Notes |
|---|---|---|
| hNav1.7 IC50 (µM) | 0.025 | Potency against the human Nav1.7 channel. |
| hNav1.5 IC50 (µM) | >10 | Selectivity against the cardiac sodium channel. |
| hNav1.8 IC50 (µM) | 2.5 | Selectivity against another key sensory neuron sodium channel. |
| Selectivity Ratio (Nav1.5/Nav1.7) | >400-fold | A critical parameter for assessing potential cardiac side effects. |
| Selectivity Ratio (Nav1.8/Nav1.7) | 100-fold | Indicates selectivity over other channels involved in nociception. |
Table 2: Pharmacokinetic Properties
| Parameter | Rat | Dog | Notes |
|---|---|---|---|
| Oral Bioavailability (%) | 45 | 60 | Percentage of the drug that reaches systemic circulation after oral administration. |
| Plasma Half-life (t1/2, hours) | 4.2 | 6.8 | Time taken for the plasma concentration of the drug to reduce by half. |
| Peak Plasma Concentration (Cmax, ng/mL) | 850 (at 10 mg/kg) | 1200 (at 5 mg/kg) | Maximum concentration of the drug in the plasma. |
| Time to Peak Concentration (Tmax, hours) | 1.5 | 2.0 | Time to reach the maximum plasma concentration. |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of results.
1. Electrophysiology for Potency and Selectivity (Whole-Cell Patch-Clamp)
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing either human Nav1.7, Nav1.5, or Nav1.8 channels.
-
Methodology: Whole-cell voltage-clamp recordings are performed at room temperature. Cells are held at a holding potential of -120 mV. To assess tonic block, depolarizing pulses to 0 mV for 20 ms are applied every 10 seconds. The compound is perfused at increasing concentrations to determine the concentration-dependent inhibition of the sodium current.
-
Data Analysis: The peak inward current at each concentration is measured and normalized to the baseline current. The resulting concentration-response curve is fitted with a Hill equation to determine the IC50 value.
2. In Vivo Pain Models
-
Model: The histamine-induced scratching model in mice is often used as a surrogate for Nav1.7 target engagement in vivo, as this behavior is dependent on Nav1.7.[6]
-
Protocol:
-
Mice are orally administered the vehicle or the exemplar compound at various doses (e.g., 10, 30, 100 mg/kg).
-
After a set pre-treatment time (e.g., 60 minutes), histamine is injected intradermally into the scruff of the neck.
-
The number of scratching bouts is then counted for a 30-minute period.
-
-
Data Analysis: The total number of scratches in the compound-treated groups is compared to the vehicle-treated group to determine the dose-dependent reduction in scratching behavior.
Visualizations
Nav1.7 Signaling Pathway in Nociception
Caption: Role of Nav1.7 as a threshold-setting channel in pain signal generation.
Experimental Workflow for Nav1.7 Inhibitor Evaluation
Caption: A typical workflow for the preclinical development of a Nav1.7 inhibitor.
Logical Relationship of Nav1.7 Inhibition for Analgesia
Caption: Mechanism of action for a Nav1.7 inhibitor in preventing pain signaling.
References
- 1. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain [ouci.dntb.gov.ua]
- 2. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]
- 5. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain.[1][2][3][4] Expressed predominantly in peripheral sensory neurons of the dorsal root ganglion (DRG), Nav1.7 plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[5][6][7][8][9] Its unique gating properties, including slow closed-state inactivation, allow it to amplify small, subthreshold depolarizations, effectively acting as a "volume knob" for pain signaling.[5][10][11] Consequently, the development of selective Nav1.7 inhibitors is a major focus of analgesic drug discovery.[4][12]
These application notes provide a comprehensive guide for the use of a novel, potent, and selective Nav1.7 inhibitor, referred to herein as Nav1.7-IN-8, in primary dorsal root ganglion (DRG) neuron cultures. The protocols outlined below cover the isolation and culture of DRG neurons, as well as detailed methodologies for assessing the efficacy and mechanism of action of this compound using electrophysiology and calcium imaging techniques.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a template for summarizing quantitative data obtained from experiments with this compound.
Table 1: Electrophysiological Characterization of this compound in DRG Neurons
| Parameter | Control | This compound (10 nM) | This compound (100 nM) | This compound (1 µM) |
| Resting Membrane Potential (mV) | ||||
| Action Potential Threshold (mV) | ||||
| Action Potential Amplitude (mV) | ||||
| Current Density (pA/pF) | ||||
| IC50 (nM) | N/A |
Table 2: Calcium Imaging Analysis of this compound Effects in DRG Neurons
| Parameter | Control | This compound (10 nM) | This compound (100 nM) | This compound (1 µM) |
| Baseline Intracellular Ca2+ ([Ca2+]i) | ||||
| Peak [Ca2+]i upon Stimulation | ||||
| Area Under the Curve (AUC) of Ca2+ Transient | ||||
| Percentage of Responding Cells |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Nav1.7 signaling pathway in nociception and a general experimental workflow for screening Nav1.7 inhibitors.
Experimental Protocols
I. Primary Culture of Dorsal Root Ganglion (DRG) Neurons
This protocol describes the isolation and culture of DRG neurons from adult rats or mice. All procedures should be performed under sterile conditions in a laminar flow hood.
Materials:
-
Adult Sprague-Dawley rats or C57BL/6 mice
-
Dulbecco's Modified Eagle Medium/F12 (DMEM/F12)
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Collagenase Type IV
-
Dispase II
-
Trypsin-EDTA (0.25%)
-
Poly-D-lysine
-
Laminin
-
Hanks' Balanced Salt Solution (HBSS)
-
Sterile dissection tools
Procedure:
-
Preparation of Culture Plates:
-
Coat culture plates (e.g., 24-well plates or glass coverslips) with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C.
-
Wash plates three times with sterile water and allow to air dry.
-
Subsequently, coat with Laminin (10 µg/mL in HBSS) for at least 2 hours at 37°C before plating cells.
-
-
Isolation of DRGs:
-
Euthanize the animal according to approved institutional protocols.
-
Dissect the spinal column and expose the DRGs located along the dorsal roots of the spinal nerves.
-
Carefully excise the DRGs and place them in ice-cold HBSS.
-
-
Enzymatic Digestion:
-
Transfer the DRGs to a digestion solution containing Collagenase Type IV (1 mg/mL) and Dispase II (2.4 U/mL) in HBSS.
-
Incubate for 60-90 minutes at 37°C with gentle agitation every 15 minutes.
-
Stop the digestion by adding an equal volume of DMEM/F12 with 10% FBS.
-
Centrifuge the cell suspension at 200 x g for 5 minutes and discard the supernatant.
-
-
Mechanical Dissociation:
-
Resuspend the cell pellet in a small volume of DMEM/F12 with 10% FBS.
-
Gently triturate the tissue using a series of fire-polished Pasteur pipettes with decreasing tip diameters until a single-cell suspension is obtained.
-
-
Cell Plating and Culture:
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the dissociated neurons onto the prepared culture plates at a desired density (e.g., 5,000-10,000 cells/well for a 24-well plate).
-
Culture the neurons in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Maintain the cultures at 37°C in a humidified incubator with 5% CO2.
-
Change half of the culture medium every 2-3 days. Neurons are typically ready for experiments within 3-7 days in vitro.
-
II. Electrophysiological Assessment of this compound using Patch-Clamp
Whole-cell patch-clamp recordings are used to directly measure the effect of this compound on the electrophysiological properties of DRG neurons.
Materials:
-
Cultured DRG neurons (3-7 days in vitro)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Preparation:
-
Prepare a series of dilutions of this compound in the external solution to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Pull patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
-
Recording:
-
Place the culture dish on the microscope stage and perfuse with the external solution.
-
Identify a healthy neuron with a smooth membrane.
-
Establish a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Record baseline electrophysiological properties, including resting membrane potential, action potential threshold, and current-voltage relationships.
-
-
Drug Application:
-
Perfuse the recorded neuron with the external solution containing a specific concentration of this compound for a defined period (e.g., 2-5 minutes) to reach steady-state block.
-
Record the electrophysiological parameters again in the presence of the compound.
-
To determine the IC50, apply a range of this compound concentrations to different cells.
-
-
Data Analysis:
-
Analyze the recorded data to determine the effect of this compound on parameters such as resting membrane potential, action potential threshold and amplitude, and the amplitude of voltage-gated sodium currents.
-
Construct a concentration-response curve to calculate the IC50 value of this compound.
-
III. Calcium Imaging to Assess Neuronal Activity
Calcium imaging provides a high-throughput method to assess the effect of this compound on the activity of a population of DRG neurons.
Materials:
-
Cultured DRG neurons on glass-bottom plates
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
HBSS
-
Stimulation solution (e.g., high K+ solution: 50 mM KCl, 93 mM NaCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4)
-
Fluorescence microscope with a fast-switching light source and a sensitive camera
-
Image analysis software
Procedure:
-
Loading of Calcium Indicator:
-
Prepare a loading solution of the calcium indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) with 0.02% Pluronic F-127 in HBSS.
-
Incubate the cultured DRG neurons with the loading solution for 30-45 minutes at 37°C.
-
Wash the cells three times with HBSS to remove excess dye and allow for de-esterification for at least 15 minutes.
-
-
Baseline Recording:
-
Mount the culture plate on the microscope stage and perfuse with HBSS.
-
Acquire baseline fluorescence images for 1-2 minutes to establish a stable baseline.
-
-
Stimulation and Drug Application:
-
Apply a brief stimulus (e.g., perfusion with high K+ solution for 10-30 seconds) to evoke neuronal depolarization and subsequent calcium influx. Record the fluorescence changes.
-
After a washout period and return to baseline, pre-incubate the neurons with this compound at the desired concentration for 5-10 minutes.
-
Repeat the stimulation in the presence of this compound and record the fluorescence response.
-
-
Data Analysis:
-
Analyze the acquired images to measure the change in intracellular calcium concentration ([Ca2+]i) in individual neurons.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at the two excitation wavelengths. For single-wavelength dyes like Fluo-4, calculate the change in fluorescence intensity relative to the baseline (ΔF/F0).
-
Quantify parameters such as the peak amplitude of the calcium transient, the area under the curve (AUC), and the percentage of responding cells.
-
Compare these parameters before and after the application of this compound to determine its inhibitory effect.
-
Conclusion
The protocols described in these application notes provide a robust framework for the in vitro characterization of the novel Nav1.7 inhibitor, this compound, using primary DRG neuron cultures. By employing a combination of electrophysiological and calcium imaging techniques, researchers can effectively evaluate the potency, selectivity, and mechanism of action of this compound, thereby advancing the development of novel analgesics targeting Nav1.7.
References
- 1. physoc.org [physoc.org]
- 2. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]
- 4. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NaV1.7 Channel Subtype as an Antinociceptive Target for Spider Toxins in Adult Dorsal Root Ganglia Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of Nav1.7 in DRG neurons extends from peripheral terminals in the skin to central preterminal branches and terminals in the dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Voltage gated sodium channels as therapeutic targets for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic targeting of voltage-gated sodium channel NaV1.7 for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A painful neuropathy-associated Nav1.7 mutant leads to time-dependent degeneration of small-diameter axons associated with intracellular Ca2+ dysregulation and decrease in ATP levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drughunter.com [drughunter.com]
Disclaimer: A comprehensive search for the specific compound "Nav1.7-IN-8" and its associated CAS number (1432913-44-4) did not yield any peer-reviewed publications detailing its application in animal models of neuropathic pain. Information from chemical suppliers indicates that this compound is a potent and selective Nav1.7 blocker with demonstrated analgesic effects in rodent models of acute and inflammatory pain.[1][2] However, specific data, quantitative results, and experimental protocols for its use in neuropathic pain are not publicly available at this time.
Therefore, the following application notes and protocols are based on the broader scientific literature for selective Nav1.7 inhibitors and are intended to serve as a comprehensive guide for researchers investigating novel compounds like this compound in this context.
Introduction: The Role of Nav1.7 in Neuropathic Pain
Voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[3][4] It is preferentially expressed in peripheral nociceptive neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[5][6] Nav1.7 acts as a threshold channel, amplifying small, sub-threshold depolarizations to initiate action potentials.[7]
The role of Nav1.7 in neuropathic pain is complex. While human genetic studies strongly validate it as a pain target, preclinical results in animal models have been varied.[6][8] Some models, like the Chronic Constriction Injury (CCI), show increased expression of Nav1.7 in DRG neurons, suggesting a key role in the development of mechanical and cold allodynia.[3] However, other studies have reported downregulation of Nav1.7 following nerve injury.[5][6] Despite these conflicting findings, pharmacological blockade of Nav1.7 remains a promising strategy for alleviating neuropathic pain, as inhibiting this channel can reduce the hyperexcitability of sensory neurons that underlies chronic pain states.[3]
Data Presentation: Representative Efficacy of Selective Nav1.7 Inhibitors in Neuropathic Pain Models
The following table summarizes representative quantitative data from published studies on various selective Nav1.7 inhibitors in common rodent models of neuropathic pain. Note: This data is not for this compound but serves as a benchmark for efficacy.
| Animal Model | Compound Class | Species/Strain | Administration Route | Efficacy Endpoint | Reported Efficacy (% Reversal of Hypersensitivity) |
| Chronic Constriction Injury (CCI) | Small Molecule | Rat (Sprague-Dawley) | Oral (p.o.) | Mechanical Allodynia (von Frey) | 50-80% |
| Spared Nerve Injury (SNI) | Peptide Toxin | Mouse (C57BL/6) | Intrathecal (i.t.) | Mechanical Allodynia (von Frey) | 60-90% |
| Spinal Nerve Ligation (SNL) | Small Molecule | Rat (Wistar) | Intravenous (i.v.) | Thermal Hyperalgesia (Hargreaves) | 40-70% |
| Chemotherapy-Induced Neuropathy (e.g., Paclitaxel) | Small Molecule | Mouse (BALB/c) | Intraperitoneal (i.p.) | Cold Allodynia (Acetone Test) | 50-75% |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the underlying mechanism of Nav1.7 inhibition and a typical experimental workflow for preclinical evaluation.
Detailed Experimental Protocols
The following are generalized protocols for evaluating a Nav1.7 inhibitor in the Chronic Constriction Injury (CCI) model of neuropathic pain in rats. These should be adapted based on the specific properties of the test compound (e.g., solubility, pharmacokinetics).
Protocol 1: Chronic Constriction Injury (CCI) Model Induction
Objective: To induce a reproducible peripheral neuropathy characterized by mechanical allodynia and thermal hyperalgesia.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
Anesthetic (e.g., Isoflurane or Ketamine/Xylazine cocktail)
-
Surgical tools (scissors, forceps)
-
4-0 or 5-0 chromic gut or silk sutures
-
Warming pad
-
Antiseptic solution (e.g., Betadine)
-
Post-operative analgesic (e.g., Buprenorphine)
Procedure:
-
Anesthetize the rat and confirm the depth of anesthesia by lack of pedal withdrawal reflex.
-
Shave the lateral surface of the left thigh and sterilize the skin with antiseptic solution.
-
Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Proximal to the sciatic nerve's trifurcation, carefully place four loose ligatures of chromic gut or silk suture around the nerve, spaced approximately 1 mm apart.
-
Tighten the sutures until a slight constriction is observed, and brief muscle twitches are elicited. The constriction should be minimal to avoid arresting epineural blood flow.
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
Administer a post-operative analgesic and allow the animal to recover on a warming pad.
-
Monitor the animal's health and wound healing daily for the first 3 days post-surgery.
-
Allow 7-14 days for the neuropathic pain phenotype to fully develop before commencing compound testing.
Protocol 2: Compound Formulation and Administration
Objective: To prepare and administer the test compound (e.g., this compound) and vehicle control.
Materials:
-
This compound
-
Vehicle components (e.g., DMSO, Tween 80, Saline). A common vehicle is 5% DMSO, 10% Tween 80, 85% Saline.
-
Vortex mixer, sonicator
-
Syringes and appropriate gavage or injection needles
Procedure:
-
Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.
-
First, dissolve the compound in the minimum required volume of DMSO.
-
Add Tween 80 and vortex thoroughly.
-
Add saline dropwise while continuously vortexing or sonicating to create a stable suspension or solution.
-
Prepare a vehicle-only solution using the same component ratios.
-
-
Administration:
-
Choose the administration route based on the compound's properties (e.g., oral gavage for bioavailability, intraperitoneal or intravenous for direct systemic exposure).
-
Accurately weigh each animal before dosing.
-
Calculate the precise volume to administer to each animal based on its weight and the final concentration of the formulation.
-
Administer the compound or vehicle. Record the time of administration for each animal.
-
Protocol 3: Assessment of Mechanical Allodynia (von Frey Test)
Objective: To measure the mechanical withdrawal threshold in response to a non-noxious stimulus.
Materials:
-
Set of calibrated von Frey filaments (e.g., Stoelting)
-
Elevated wire mesh platform with clear enclosures for each animal
Procedure:
-
Place the rats in the enclosures on the mesh platform and allow them to acclimate for at least 15-20 minutes.
-
Begin testing once exploratory behavior has ceased.
-
Apply the von Frey filaments to the mid-plantar surface of the ipsilateral (operated) hind paw. Start with a filament in the middle of the force range (e.g., 2.0 g).
-
Apply the filament with enough force to cause a slight bend and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% withdrawal threshold. If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.
-
Continue until at least 6 responses around the threshold have been recorded.
-
Calculate the 50% paw withdrawal threshold (PWT) using the formula: PWT (g) = (10^[Xf + kδ]) / 10,000 , where Xf is the value of the final filament used, k is a value based on the pattern of responses, and δ is the mean difference between stimuli in log units.
-
Perform measurements at baseline (before surgery), post-surgery (before dosing), and at specified time points after compound administration (e.g., 1, 2, 4 hours).
Protocol 4: Assessment of Thermal Hyperalgesia (Hargreaves Test)
Objective: To measure the latency of paw withdrawal from a radiant heat source.
Materials:
-
Plantar test apparatus (e.g., Ugo Basile)
-
Glass floor enclosures
Procedure:
-
Place the rats in the enclosures on the glass floor and allow them to acclimate for 15-20 minutes.
-
Position the radiant heat source under the plantar surface of the ipsilateral hind paw.
-
Activate the heat source. A timer will start automatically.
-
The timer stops when the rat withdraws its paw. Record this latency.
-
A cut-off time (e.g., 20-30 seconds) must be set to prevent tissue damage.
-
Allow at least 5 minutes between consecutive tests on the same paw.
-
Take an average of 3-5 readings for each paw at each time point.
-
Perform measurements at baseline, post-surgery, and at specified time points after compound administration.
References
- 1. This compound|CAS 1432913-44-4|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and analgesic activity of 2-methyl-2-[1-(3-benzoyl-4-substituted-1,4-dihydropyridyl)]acetic acid methyl esters, acetic acids, and acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conserved Expression of Nav1.7 and Nav1.8 Contribute to the Spontaneous and Thermally Evoked Excitability in IL-6 and NGF-Sensitized Adult Dorsal Root Ganglion Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Osteoarthritis-dependent changes in antinociceptive action of Nav1.7 and Nav1.8 sodium channel blockers: An in vivo electrophysiological study in the rat - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.7 is a genetically validated target for pain therapeutics.[1] Expressed predominantly in peripheral sensory neurons, Nav1.7 plays a crucial role in the generation and propagation of action potentials in response to noxious stimuli.[2][3] Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital inability to perceive pain.[1] In the context of inflammatory pain, the expression and activity of Nav1.7 are upregulated in dorsal root ganglion (DRG) neurons, contributing to the heightened pain sensitivity (hyperalgesia and allodynia) characteristic of inflammatory conditions.[4][5]
Selective inhibitors of Nav1.7 are therefore valuable tools for studying the pathophysiology of inflammatory pain and for the development of novel analgesics. This document provides detailed application notes and protocols for the use of a selective Nav1.7 inhibitor, exemplified here as Compound X , in rodent models of inflammatory pain. While specific data for "Nav1.7-IN-8" is not publicly available, the following information is based on well-characterized selective Nav1.7 inhibitors and provides a comprehensive guide for researchers.
Data Presentation: In Vitro Profile of a Representative Nav1.7 Inhibitor (Compound X)
The successful application of a Nav1.7 inhibitor in vivo is predicated on its in vitro potency and selectivity. Below is a summary of representative data for a selective Nav1.7 inhibitor, Compound X.
| Parameter | Value | Cell Line/System |
| hNav1.7 IC50 | 7 nM | HEK293 cells expressing human Nav1.7 |
| mNav1.7 IC50 | 10 nM | HEK293 cells expressing mouse Nav1.7 |
| rNav1.7 IC50 | 15 nM | HEK293 cells expressing rat Nav1.7 |
| Selectivity | ||
| >1000-fold vs hNav1.5 | >10 µM | HEK293 cells expressing human Nav1.5 |
| >1000-fold vs hNav1.8 | >10 µM | HEK293 cells expressing human Nav1.8 |
| >500-fold vs hNav1.1 | 3.5 µM | HEK293 cells expressing human Nav1.1 |
| >500-fold vs hNav1.2 | 3.6 µM | HEK293 cells expressing human Nav1.2 |
| >1000-fold vs hNav1.3 | >10 µM | HEK293 cells expressing human Nav1.3 |
| >1000-fold vs hNav1.4 | >10 µM | HEK293 cells expressing human Nav1.4 |
| >500-fold vs hNav1.6 | 3.8 µM | HEK293 cells expressing human Nav1.6 |
| Mechanism of Action | State-dependent block (preferential binding to the inactivated state) | Patch-clamp electrophysiology |
Signaling Pathways
Inflammatory mediators released at the site of injury, such as prostaglandins and nerve growth factor (NGF), activate intracellular signaling cascades that lead to the sensitization of nociceptors. A key pathway implicated in this process is the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK).[6] Activation of ERK can lead to increased expression and phosphorylation of Nav1.7, thereby enhancing neuronal excitability.[6] Selective blockade of Nav1.7 with compounds like Compound X can attenuate this hyperexcitability.
Nav1.7 Signaling in Inflammatory Pain
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp
Objective: To determine the potency and mechanism of action of Compound X on Nav1.7 channels.
Materials:
-
HEK293 cells stably expressing the Nav channel of interest.
-
External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
Compound X stock solution (e.g., 10 mM in DMSO).
-
Patch clamp rig with amplifier and data acquisition system.
Protocol:
-
Culture HEK293 cells expressing the target Nav channel to 60-80% confluency.
-
Plate cells onto glass coverslips 24-48 hours before recording.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch clamp configuration on an isolated cell.
-
Record baseline Nav currents using appropriate voltage protocols to assess both resting and inactivated state block.
-
Resting state protocol: From a holding potential of -120 mV, apply a 20 ms test pulse to 0 mV.
-
Inactivated state protocol: From a holding potential of -120 mV, apply a 500 ms pre-pulse to -60 mV (to accumulate channels in the inactivated state) followed by a 20 ms test pulse to 0 mV.
-
-
Prepare serial dilutions of Compound X in the external solution.
-
Perfuse the cell with increasing concentrations of Compound X, allowing for equilibration at each concentration (typically 2-5 minutes).
-
Record currents at each concentration using the same voltage protocols.
-
Analyze the data to determine the IC50 for both resting and inactivated state block.
References
- 1. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Electroacupuncture Reduces Carrageenan- and CFA-Induced Inflammatory Pain Accompanied by Changing the Expression of Nav1.7 and Nav1.8, rather than Nav1.9, in Mice Dorsal Root Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nav1.7 via Promotion of ERK in the Trigeminal Ganglion Plays an Important Role in the Induction of Pulpitis Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy-Induced Peripheral Neuropathy (CIPN) is a common and often dose-limiting side effect of many anticancer drugs, including taxanes like paclitaxel.[1][2] It is characterized by sensory abnormalities such as numbness, tingling, and debilitating neuropathic pain. The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a key player in pain signaling.[3] It is preferentially expressed in peripheral sensory neurons and acts as a threshold channel for action potential generation.[3] Emerging evidence strongly implicates the upregulation and sensitization of Nav1.7 in the dorsal root ganglion (DRG) neurons as a critical mechanism underlying CIPN.[1][2][4][5]
Studies have demonstrated that paclitaxel treatment leads to an increased expression of Nav1.7 in DRG neurons, which correlates with the onset of mechanical allodynia.[1][6] This upregulation is mediated, at least in part, by the activation of the extracellular signal-regulated kinase (ERK1/2) signaling pathway.[1][2][7] Paclitaxel can induce the phosphorylation of ERK1/2, which in turn can phosphorylate Nav1.7, altering its gating properties and leading to neuronal hyperexcitability.[1] Therefore, selective inhibition of Nav1.7 presents a promising therapeutic strategy for the management of CIPN.
These application notes provide a comprehensive overview and detailed protocols for utilizing a selective Nav1.7 inhibitor to study paclitaxel-induced peripheral neuropathy in a preclinical rat model. For the purpose of these notes, we will refer to a representative selective Nav1.7 inhibitor, ProTx-II, a peptide toxin that has been shown to be effective in animal models of neuropathic pain, including CIPN.[4][5][8]
Key Signaling Pathway: Paclitaxel-Induced Nav1.7 Upregulation
The following diagram illustrates the signaling cascade initiated by paclitaxel in dorsal root ganglion (DRG) neurons, leading to increased Nav1.7 expression and activity, and subsequent neuropathic pain.
Caption: Paclitaxel-induced activation of the ERK1/2 pathway and its role in Nav1.7 upregulation and sensitization.
Experimental Workflow for a Preclinical CIPN Study
A typical in vivo study to investigate the efficacy of a Nav1.7 inhibitor in a paclitaxel-induced neuropathy model follows a structured workflow from animal model induction to behavioral assessment and endpoint analysis.
Caption: A generalized experimental workflow for in vivo CIPN studies.
Data Presentation
The following table presents representative quantitative data on the effect of a selective Nav1.7 inhibitor on paclitaxel-induced mechanical allodynia, as measured by the von Frey test. The data illustrates the expected outcome of such an experiment.
| Treatment Group | Baseline Paw Withdrawal Threshold (g) | Day 14 Post-Paclitaxel Paw Withdrawal Threshold (g) |
| Vehicle + Vehicle | 14.8 ± 0.5 | 14.5 ± 0.6 |
| Paclitaxel + Vehicle | 14.6 ± 0.4 | 4.2 ± 0.3* |
| Paclitaxel + Nav1.7 Inhibitor | 14.7 ± 0.5 | 10.8 ± 0.7# |
*Data are presented as mean ± SEM. *p < 0.001 compared to Vehicle + Vehicle group. #p < 0.01 compared to Paclitaxel + Vehicle group. (Data is representative and synthesized from typical results seen in paclitaxel-induced neuropathy models).
Experimental Protocols
Protocol 1: Induction of Paclitaxel-Induced Peripheral Neuropathy in Rats
Objective: To establish a consistent model of CIPN in adult male Sprague-Dawley rats, characterized by mechanical allodynia and thermal hyperalgesia.
Materials:
-
Adult male Sprague-Dawley rats (200-250 g)
-
Paclitaxel (commercially available solution)
-
Vehicle solution (e.g., Cremophor EL and ethanol in a 1:1 ratio, further diluted in saline)
-
Sterile syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Baseline Testing: Perform baseline behavioral tests (see Protocols 2 and 3) for at least two consecutive days before the first paclitaxel injection to establish a stable baseline.
-
Paclitaxel Preparation: Prepare the paclitaxel solution for injection. A commonly used dose is 2 mg/kg.
-
Administration: Administer paclitaxel (2 mg/kg) or vehicle via intraperitoneal (i.p.) injection on four alternate days (e.g., Day 0, 2, 4, and 6) for a cumulative dose of 8 mg/kg.[5]
-
Monitoring: Monitor the animals daily for any signs of distress, changes in body weight, and general health.
-
Neuropathy Development: Mechanical allodynia and thermal hyperalgesia typically develop within 7-14 days after the first paclitaxel injection and can persist for several weeks.[5]
Protocol 2: Assessment of Mechanical Allodynia (von Frey Test)
Objective: To quantify the paw withdrawal threshold in response to a non-noxious mechanical stimulus.
Materials:
-
Set of calibrated von Frey filaments (e.g., Stoelting)
-
Elevated wire mesh platform with individual transparent observation chambers
Procedure:
-
Habituation: Place the rats in the individual chambers on the wire mesh platform and allow them to acclimate for at least 30 minutes before testing.
-
Filament Application: Apply the von Frey filaments to the mid-plantar surface of the hind paw. Start with a filament in the middle of the force range (e.g., 2.0 g) and apply it with enough force to cause a slight bend for 6-8 seconds.
-
Response: A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.
-
Up-Down Method: Use the up-down method to determine the 50% paw withdrawal threshold. If there is no response to a given filament, the next stronger filament is used. If there is a positive response, the next weaker filament is used.
-
Data Recording: The pattern of responses is used to calculate the 50% paw withdrawal threshold (in grams).
-
Testing Schedule: Perform testing at baseline and then at regular intervals (e.g., weekly) after paclitaxel administration to track the development and potential reversal of mechanical allodynia.
Protocol 3: Assessment of Thermal Hyperalgesia (Radiant Heat Test)
Objective: To measure the latency of paw withdrawal in response to a noxious thermal stimulus.
Materials:
-
Plantar test apparatus (e.g., Ugo Basile) with a radiant heat source
-
Glass-floored testing enclosures
Procedure:
-
Habituation: Place the rats in the testing enclosures on the glass floor and allow them to acclimate for at least 20-30 minutes.
-
Stimulus Application: Position the radiant heat source under the glass floor, directly beneath the mid-plantar surface of the hind paw.
-
Measurement: Activate the heat source. The apparatus will automatically record the time until the rat withdraws its paw. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Testing: Test each hind paw multiple times (e.g., 3 times) with a sufficient interval (e.g., 5-10 minutes) between stimuli on the same paw.
-
Data Recording: The paw withdrawal latency (in seconds) is recorded. A decrease in latency indicates thermal hyperalgesia.
-
Testing Schedule: Conduct testing at baseline and at regular intervals post-paclitaxel administration.
Protocol 4: Administration of Nav1.7 Inhibitor
Objective: To evaluate the therapeutic potential of a selective Nav1.7 inhibitor in reversing paclitaxel-induced neuropathic pain.
Materials:
-
Nav1.7 inhibitor (e.g., ProTx-II)
-
Appropriate vehicle for the inhibitor (e.g., sterile saline or PBS)
-
Syringes and needles for the chosen route of administration (e.g., intrathecal, intraperitoneal, or intravenous)
Procedure:
-
Inhibitor Preparation: Prepare the Nav1.7 inhibitor solution at the desired concentration.
-
Administration: Once neuropathy is established (e.g., day 14 post-paclitaxel), begin administration of the Nav1.7 inhibitor or vehicle. The route and frequency of administration will depend on the pharmacokinetic properties of the specific inhibitor. For ProTx-II, intrathecal injection has been shown to be effective.[4][5]
-
Behavioral Assessment: Perform behavioral testing (Protocols 2 and 3) at various time points after inhibitor administration to assess its efficacy in reversing mechanical allodynia and thermal hyperalgesia.
-
Dose-Response: To fully characterize the inhibitor, a dose-response study should be conducted.
Protocol 5: Western Blot Analysis of Nav1.7 and p-ERK in DRG
Objective: To quantify the protein expression levels of total Nav1.7 and phosphorylated ERK1/2 in dorsal root ganglia.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nav1.7, anti-p-ERK1/2, anti-total ERK1/2, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Tissue Collection: At the end of the study, euthanize the rats and dissect the L4-L6 dorsal root ganglia.
-
Protein Extraction: Homogenize the DRG tissue in lysis buffer and centrifuge to collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin).
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the role of Nav1.7 in chemotherapy-induced peripheral neuropathy using a selective inhibitor. By employing these methods, researchers can effectively evaluate the therapeutic potential of novel Nav1.7-targeting compounds and further elucidate the molecular mechanisms underlying this debilitating side effect of cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Involvement of the Sodium Channel Nav1.7 in Paclitaxel-induced Peripheral Neuropathy through ERK1/2 Signaling in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium channel Nav1.7 expression is upregulated in the dorsal root ganglia in a rat model of paclitaxel-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pcpr.pitt.edu [pcpr.pitt.edu]
- 5. jneurosci.org [jneurosci.org]
- 6. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces and prevents pain chronification in a mouse model of oxaliplatin-induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of the Sodium Channel Nav1.7 in Paclitaxel-induced Peripheral Neuropathy through ERK1/2 Signaling in Rats | Bentham Science [benthamscience.com]
- 8. DRG Voltage-Gated Sodium Channel 1.7 Is Upregulated in Paclitaxel-Induced Neuropathy in Rats and in Humans with Neuropathic Pain | Journal of Neuroscience [jneurosci.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain.[1][2][3] Its preferential expression in peripheral sensory neurons makes it an attractive target for developing analgesics with minimal central nervous system side effects.[1] However, the high degree of homology among the nine Nav channel subtypes presents a significant challenge in developing selective inhibitors.[3] Assessing the selectivity of a Nav1.7 inhibitor is therefore a critical step in the drug discovery process to minimize off-target effects, particularly cardiac liability associated with Nav1.5 inhibition.[4]
This document provides detailed application notes and protocols for a suite of cell-based assays to comprehensively evaluate the selectivity of a novel Nav1.7 inhibitor, referred to herein as Compound-X . The described assays progress from high-throughput screening methods to gold-standard electrophysiological recordings.
Data Presentation: Selectivity Profile of Compound-X
A comprehensive assessment of selectivity involves determining the potency of Compound-X against a panel of Nav channel subtypes. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying potency. The following table summarizes the hypothetical IC50 values for Compound-X against a panel of human Nav channels, as would be determined by the protocols outlined below.
| Target | Cell Line | Assay Type | Compound-X IC50 (nM) | Selectivity Fold (vs. Nav1.7) |
| hNav1.7 | HEK293 | Automated Electrophysiology | 10 | - |
| hNav1.1 | HEK293 | Automated Electrophysiology | 1,000 | 100 |
| hNav1.2 | HEK293 | Automated Electrophysiology | 800 | 80 |
| hNav1.3 | CHO | Automated Electrophysiology | 1,200 | 120 |
| hNav1.4 | HEK293 | Automated Electrophysiology | 2,500 | 250 |
| hNav1.5 | HEK293 | Automated Electrophysiology | >10,000 | >1,000 |
| hNav1.6 | CHO | Automated Electrophysiology | 500 | 50 |
| hNav1.8 | HEK293 | Automated Electrophysiology | 5,000 | 500 |
Note: The data presented above is illustrative for "Compound-X" and serves as a template for presenting actual experimental results.
Experimental Workflows and Signaling Pathways
Logical Workflow for Assessing Nav1.7 Inhibitor Selectivity
The following diagram illustrates a typical workflow for characterizing a novel Nav1.7 inhibitor, starting from initial high-throughput screening and progressing to detailed selectivity profiling.
Caption: A stepwise approach to identify and characterize selective Nav1.7 inhibitors.
Nav1.7 Channel Gating and Inhibition
The activity of Nav1.7, like other voltage-gated sodium channels, is governed by transitions between different conformational states: resting, open/activated, and inactivated. Many selective inhibitors exhibit state-dependent binding, preferentially interacting with a specific channel state. This can be exploited to achieve selectivity.
Caption: Simplified state diagram of Nav1.7 channel gating and state-dependent drug binding.
Experimental Protocols
High-Throughput Screening (HTS) using a Fluorescence-Based Membrane Potential Assay
This assay is suitable for primary screening of large compound libraries to identify initial hits that modulate Nav1.7 channel activity.
Principle: This assay utilizes a fluorescent dye sensitive to changes in membrane potential. Cells expressing Nav1.7 are treated with a channel activator (e.g., veratridine) which causes sodium influx and membrane depolarization, leading to a change in fluorescence.[4][5] Inhibitors of Nav1.7 will prevent this depolarization and thus reduce the fluorescence signal.
Materials:
-
HEK293 cells stably expressing human Nav1.7
-
Assay buffer (e.g., HBSS supplemented with 20 mM HEPES, pH 7.4)
-
FLIPR Membrane Potential Assay Kit (or similar)
-
Veratridine (activator)
-
Compound-X (test compound)
-
Positive control (e.g., Tetracaine)
-
384-well black-walled, clear-bottom assay plates
Protocol:
-
Cell Plating: Seed HEK293-hNav1.7 cells into 384-well plates at a density that yields a confluent monolayer on the day of the assay. Incubate at 37°C, 5% CO2.
-
Dye Loading: On the day of the assay, remove the culture medium and add the prepared membrane potential dye solution to each well. Incubate for 60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of Compound-X. Add the compound solutions to the assay plate. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control. Incubate for 15-30 minutes at room temperature.
-
Signal Measurement: Place the assay plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
Activator Addition and Reading: Establish a baseline fluorescence reading for 10-20 seconds. Add the Nav1.7 activator (e.g., veratridine) to all wells simultaneously using the instrument's fluidics. Continue to record the fluorescence signal for 2-5 minutes.
-
Data Analysis: The change in fluorescence upon activator addition is calculated. The inhibitory effect of Compound-X is determined by comparing the fluorescence change in the presence of the compound to the vehicle control. Plot the percent inhibition against the compound concentration to determine the IC50 value.
Caption: Workflow for the fluorescence-based membrane potential assay.
Automated Patch Clamp Electrophysiology for Selectivity Profiling
Automated patch clamp (APC) systems provide high-quality voltage clamp data with significantly higher throughput than manual patch clamp, making them ideal for selectivity screening against a panel of Nav channel subtypes.[6]
Principle: This technique directly measures the ionic current flowing through the Nav channels in response to a defined voltage protocol. The inhibition of this current by Compound-X is quantified. By using cell lines individually expressing different Nav subtypes, a selectivity profile can be generated.
Materials:
-
HEK293 or CHO cells stably expressing the human Nav channel of interest (e.g., Nav1.1, Nav1.2, Nav1.4, Nav1.5, Nav1.6, Nav1.8)
-
Internal solution (e.g., containing CsF, CsCl, EGTA, HEPES)
-
External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES)
-
Compound-X
-
Automated patch clamp system (e.g., Qube, PatchXpress, or SyncroPatch) and associated consumables.
Protocol:
-
Cell Preparation: Harvest the cells expressing the desired Nav subtype and prepare a single-cell suspension according to the APC instrument manufacturer's instructions.
-
System Setup: Prime the APC instrument with internal and external solutions.
-
Cell Loading: Load the cell suspension into the instrument.
-
Automated Sealing and Whole-Cell Configuration: The instrument will automatically trap single cells, form a giga-ohm seal, and establish a whole-cell recording configuration.
-
Voltage Protocol and Baseline Recording: Apply a voltage protocol to elicit Nav channel currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and then applying a depolarizing step (e.g., to 0 mV) to activate the channels. Record baseline currents.
-
Compound Application: Perfuse the cells with the external solution containing Compound-X at various concentrations.
-
Post-Compound Recording: After a defined incubation period, apply the same voltage protocol and record the inhibited currents.
-
Data Analysis: Measure the peak inward current before and after compound application. Calculate the percent inhibition for each concentration. Fit the concentration-response data to a suitable equation to determine the IC50 value.
-
Repeat for all Nav Subtypes: Repeat the entire procedure for each cell line in the Nav channel panel to determine the selectivity profile.
Caption: Automated patch clamp electrophysiology workflow for a single Nav subtype.
Manual Patch Clamp Electrophysiology for State-Dependence Analysis
Manual patch clamp remains the gold standard for detailed mechanistic studies, such as determining if a compound's inhibitory activity is dependent on the conformational state of the channel.
Principle: By using specific voltage protocols, it is possible to enrich the population of channels in the resting or inactivated state. By comparing the inhibitory effect of Compound-X under these different protocols, its state-dependence can be determined.
Materials:
-
HEK293 cells stably expressing hNav1.7
-
Manual patch clamp rig (amplifier, micromanipulators, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Internal and external solutions as for APC
-
Compound-X
Protocol:
-
Cell Culture and Pipette Preparation: Culture cells on glass coverslips. Pull and polish patch pipettes to a resistance of 2-5 MΩ.
-
Whole-Cell Recording: Obtain a giga-ohm seal on a single cell and establish the whole-cell configuration.
-
Resting State Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state.
-
Apply a brief depolarizing pulse (e.g., to 0 mV) to elicit a current.
-
Perfuse with Compound-X and repeat the pulse to measure inhibition of the resting state.
-
-
Inactivated State Protocol:
-
Hold the cell at a more depolarized potential (e.g., -70 mV) where a significant fraction of channels are in the inactivated state.
-
Apply the same depolarizing pulse to 0 mV.
-
Perfuse with Compound-X and measure the inhibition of the inactivated state.
-
-
Data Analysis: Compare the IC50 values obtained from the resting and inactivated state protocols. A significantly lower IC50 for the inactivated state protocol indicates that Compound-X is an inactivated-state blocker.
Conclusion
The suite of assays described provides a robust framework for determining the selectivity and mechanism of action of novel Nav1.7 inhibitors like Compound-X. By employing a tiered approach, from high-throughput screening to detailed biophysical characterization, researchers can efficiently identify and optimize selective drug candidates for the treatment of pain. The careful design of these experiments is crucial for generating reliable and translatable data in the quest for safer and more effective analgesics.
References
- 1. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 3. drughunter.com [drughunter.com]
- 4. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Rapid Throughput Assay for Identification of hNav1.7 Antagonist Using Unique Efficacious Sodium Channel Agonist, Antillatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sophion.co.jp [sophion.co.jp]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical player in pain pathways.[1][2] It is highly expressed in nociceptive neurons of the dorsal root ganglion (DRG) and trigeminal ganglion.[3][4] Nav1.7 acts as a threshold channel, amplifying small depolarizations to initiate action potentials that signal pain.[3][4][5] Its pivotal role in human pain signaling has made it a prime target for the development of novel analgesics.[1][2][6] Small molecule inhibitors, such as the conceptual Nav1.7-IN-8, are being investigated to modulate its activity.
To understand the in vitro and in vivo behavior of these inhibitors—including their distribution, target engagement, and pharmacokinetics—it is essential to label them for imaging studies.[] This document provides detailed protocols for labeling this compound with fluorescent dyes for microscopy and with Fluorine-18 for Positron Emission Tomography (PET) imaging. These techniques enable researchers to visualize the inhibitor's interaction with its target and assess its therapeutic potential.[][8]
Disclaimer: As the specific chemical structure of "this compound" is not publicly available, the following protocols assume the inhibitor possesses a common functional group amenable to bioconjugation, such as a primary amine (-NH2) or a thiol (-SH). Researchers should adapt these protocols based on the actual structure of their molecule.
Section 1: Nav1.7 Signaling Pathway and Experimental Overview
The Nav1.7 channel is a key component in the pain signaling cascade. Understanding this pathway provides context for imaging studies that aim to track the inhibitor's engagement with its target.
Nav1.7 Signaling Pathway in Nociception
General Experimental Workflow
The process of labeling a small molecule inhibitor for imaging studies involves several key stages, from initial conjugation to final imaging and analysis.
Section 2: Fluorescent Labeling for Microscopy Studies
Fluorescent labeling allows for the visualization of this compound in cells and tissues, providing insights into its subcellular localization and target engagement.[] The choice of fluorophore depends on the specific application, considering factors like brightness, photostability, and spectral properties.
Protocol 1: Amine-Reactive Labeling using NHS Ester Dyes
This protocol is suitable if this compound has an accessible primary amine group. N-hydroxysuccinimide (NHS) esters react with primary amines to form a stable amide bond.[9][10]
Materials:
-
This compound (with a primary amine)
-
Amine-reactive fluorescent dye (e.g., FITC NHS Ester, Alexa Fluor™ 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system.[11][12]
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Preparation of Inhibitor: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 1-10 mg/mL.
-
Preparation of Dye: Immediately before use, dissolve the NHS ester dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction Setup:
-
Slowly add the dissolved inhibitor to the Reaction Buffer.
-
While stirring, add a 5- to 10-fold molar excess of the dissolved dye to the inhibitor solution. The final reaction volume should contain no more than 10% organic solvent.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification:
-
The primary method for purifying small molecule conjugates is RP-HPLC, which separates the labeled product from unreacted dye and inhibitor based on hydrophobicity.[11][13]
-
Alternatively, for rapid removal of unconjugated dye, pass the reaction mixture through a size-exclusion column equilibrated with a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Confirm the identity of the labeled product using mass spectrometry.
-
Determine the Degree of Labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the fluorophore and the inhibitor.
-
| Parameter | Recommended Value | Purpose |
| Inhibitor Concentration | 1-10 mg/mL | To ensure efficient reaction kinetics. |
| Dye-to-Inhibitor Molar Ratio | 5:1 to 10:1 | To drive the reaction to completion. |
| Reaction pH | 8.0 - 9.0 | Optimal for NHS ester reaction with primary amines. |
| Reaction Time | 1 - 2 hours | Sufficient for conjugation without significant hydrolysis of the dye. |
| Temperature | Room Temperature | Balances reaction rate and stability of reagents. |
Section 3: Radiolabeling for PET Imaging
Positron Emission Tomography (PET) is a highly sensitive, quantitative imaging technique used to study the biodistribution and pharmacokinetics of a drug in vivo.[14] Fluorine-18 (¹⁸F) is a commonly used positron-emitting isotope due to its favorable half-life (109.8 minutes) and low positron energy.[8][15]
Protocol 2: ¹⁸F-Labeling via Nucleophilic Substitution
This protocol assumes this compound has been synthesized with a suitable leaving group (e.g., tosylate, mesylate, or nitro group) for aromatic nucleophilic substitution with [¹⁸F]fluoride.
Materials:
-
This compound precursor (with a leaving group)
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
Automated Radiosynthesis Module
-
Semi-preparative HPLC system for purification
-
Quality Control instrumentation (Radio-TLC, Radio-HPLC)
Procedure:
-
[¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto an anion exchange cartridge.
-
Elution and Drying: Elute the trapped [¹⁸F]F⁻ into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in MeCN/water. Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen to remove water. This step is critical for activating the fluoride for nucleophilic attack.
-
Radiolabeling Reaction:
-
Dissolve the this compound precursor (typically 1-5 mg) in anhydrous solvent (e.g., DMSO, DMF, or MeCN).
-
Add the precursor solution to the dried K[¹⁸F]F-K₂₂₂ complex.
-
Heat the reaction mixture at a specified temperature (e.g., 80-150 °C) for a set time (e.g., 10-30 minutes) in the sealed reaction vessel of the synthesis module.
-
-
Purification:
-
Formulation: Collect the HPLC fraction containing the desired product. Remove the organic solvent via rotary evaporation and reformulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
-
Quality Control:
-
Radiochemical Purity: Analyze by radio-HPLC to ensure it is >95%.
-
Identity Confirmation: Co-elution with a non-radioactive, authenticated standard of this compound on an analytical HPLC system.
-
Molar Activity: Calculate by measuring the total radioactivity and the mass of the product.
-
| Parameter | Typical Range | Purpose |
| Precursor Amount | 1-5 mg | Sufficient for high radiochemical yield. |
| Reaction Temperature | 80 - 150 °C | To overcome the activation energy of the substitution reaction. |
| Reaction Time | 10 - 30 min | To maximize yield while minimizing decay of ¹⁸F. |
| Radiochemical Yield (Decay-Corrected) | 20 - 60% | Varies depending on precursor and conditions. |
| Molar Activity (at end of synthesis) | >37 GBq/µmol (>1 Ci/µmol) | High molar activity is crucial to minimize mass effects in vivo. |
Conclusion
The protocols outlined provide a foundational framework for labeling the small molecule inhibitor this compound for advanced imaging studies. Fluorescent labeling enables high-resolution in vitro analysis of the inhibitor's cellular interactions, while ¹⁸F-labeling facilitates quantitative in vivo assessment of its biodistribution and target engagement. Successful application of these techniques will provide critical data for researchers and drug development professionals, accelerating the evaluation and optimization of new therapeutic agents targeting the Nav1.7 channel. Proper purification and rigorous quality control are paramount to ensure the reliability and reproducibility of the imaging data.
References
- 1. physoc.org [physoc.org]
- 2. pnas.org [pnas.org]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Guide to Making Your Own Fluorescent Bioconjugate | Thermo Fisher Scientific - SE [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. RP-HPLC and RP Cartridge Purification [biosyn.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design [frontiersin.org]
- 16. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]
Troubleshooting & Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro concentration of Nav1.7-IN-8, a novel small molecule inhibitor of the voltage-gated sodium channel Nav1.7.
Frequently Asked Questions (FAQs)
Q1: What is the general starting concentration range for this compound in in vitro experiments?
A1: For a novel small molecule inhibitor like this compound, it is recommended to start with a broad concentration range to determine the optimal working concentration for your specific cell type and assay. A typical starting range would be from 1 nM to 10 µM. It is advisable to perform a dose-response curve to determine the IC50 value in your experimental setup.
Q2: How does the state of the Nav1.7 channel affect the potency of this compound?
A2: The potency of many Nav1.7 inhibitors is state-dependent, meaning they may have different affinities for the resting, open, or inactivated states of the channel.[1] It is crucial to consider the voltage protocols used in your experiments, as they will influence the conformational state of the Nav1.7 channel and, consequently, the apparent potency of the inhibitor.
Q3: What are the appropriate negative and positive controls for experiments with this compound?
A3:
-
Negative Controls:
-
Vehicle control (e.g., DMSO at the same final concentration as used for this compound).
-
An inactive structural analog of this compound, if available.
-
-
Positive Controls:
-
A well-characterized Nav1.7 inhibitor with a known IC50 value, such as PF-05089771 or a commercially available tool compound.
-
Tetrodotoxin (TTX) can be used to distinguish TTX-sensitive channels like Nav1.7 from TTX-resistant channels (e.g., Nav1.8).[2]
-
Q4: How can I assess the selectivity of this compound against other Nav channel subtypes?
A4: To determine the selectivity of this compound, it is essential to perform counter-screening against other relevant Nav channel subtypes, particularly those expressed in the heart (Nav1.5) and the central nervous system (e.g., Nav1.1, Nav1.2, Nav1.6).[3] This can be achieved using cell lines stably expressing these individual subtypes and performing the same functional assay used to assess Nav1.7 inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition observed | - Concentration of this compound is too low.- Compound instability or degradation.- Poor solubility of the compound.- Inappropriate experimental conditions (e.g., voltage protocol does not favor the inhibitor-sensitive state). | - Perform a dose-response curve with a wider and higher concentration range.- Prepare fresh stock solutions of this compound for each experiment.- Check the solubility of this compound in your experimental buffer. Sonication or warming may be necessary. Ensure the final DMSO concentration is consistent and low (typically <0.1%).- Modify your voltage protocol to include a pre-depolarization step to promote the inactivated state of the channel, as many inhibitors bind preferentially to this state. |
| High variability between replicates | - Inconsistent cell health or passage number.- Pipetting errors.- Edge effects in multi-well plates. | - Use cells within a consistent passage number range and ensure high viability (>90%) before starting the experiment.- Use calibrated pipettes and ensure proper mixing of the compound in the well.- Avoid using the outer wells of multi-well plates, or fill them with buffer to maintain humidity. |
| Apparent off-target effects or cell toxicity | - The concentration of this compound is too high.- The compound is not selective for Nav1.7.- The vehicle (e.g., DMSO) concentration is too high. | - Lower the concentration of this compound. In vitro potency for selective inhibitors is often in the nM to low µM range.[4]- Perform selectivity profiling against other Nav channel subtypes and other relevant off-targets.- Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound.- Ensure the final vehicle concentration is non-toxic to your cells. |
Experimental Protocols
Electrophysiology: Whole-Cell Patch-Clamp Assay
This protocol is designed to assess the inhibitory effect of this compound on Nav1.7 currents in a heterologous expression system (e.g., HEK293 cells stably expressing human Nav1.7).
Methodology:
-
Cell Preparation: Culture HEK293 cells stably expressing hNav1.7 in appropriate media. Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Solutions:
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
-
Recording:
-
Obtain whole-cell patch-clamp recordings using an appropriate amplifier and data acquisition system.
-
Hold the cell at a holding potential of -120 mV.
-
Elicit Nav1.7 currents using a depolarizing step to 0 mV for 20 ms.
-
To assess state-dependent inhibition, use a pre-pulse to a half-inactivation potential (e.g., -60 mV) before the test pulse.
-
-
Compound Application:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in the external solution to the desired final concentrations.
-
Perfuse the cells with the control external solution to establish a stable baseline current.
-
Apply different concentrations of this compound and record the resulting inhibition of the Nav1.7 current.
-
-
Data Analysis:
-
Measure the peak inward current in the absence and presence of the inhibitor.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.
-
Table 1: Example IC50 Values of Known Small Molecule Nav1.7 Inhibitors
| Compound | IC50 (human Nav1.7) | Assay Condition |
| PF-05089771 | ~11 nM | Inactivated state |
| QLS-81 | 3.5 µM | Inactivated state[2] |
| Ralfinamide | 37.1 µM | Inactivated state[2] |
| Lidocaine | ~110 µM | Inactivated state[5] |
Note: These values are for reference and can vary depending on the specific experimental conditions.
Fluorescence-Based Membrane Potential Assay
This high-throughput compatible assay measures changes in membrane potential as an indicator of Nav1.7 channel activity.
Methodology:
-
Cell Preparation: Plate HEK293 cells stably expressing hNav1.7 in 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Load the cells with a voltage-sensitive fluorescent dye (e.g., a FRET-based dye or a FLIPR membrane potential dye) according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for the desired time.
-
Channel Activation and Signal Detection:
-
Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.
-
Add a Nav1.7 channel agonist (e.g., veratridine or deltamethrin) to activate the channels and induce membrane depolarization.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the response amplitude in the presence of the inhibitor relative to the control (agonist alone).
-
Plot the concentration-response curve to determine the IC50 value.
-
Visualizations
Caption: Experimental workflows for electrophysiology and fluorescence-based assays.
Caption: Simplified Nav1.7 signaling pathway in nociception.
References
- 1. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of the Voltage-Gated Sodium Channel NaV1.7 Alleviates Chronic Visceral Pain in a Rodent Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Development of a Rapid Throughput Assay for Identification of hNav1.7 Antagonist Using Unique Efficacious Sodium Channel Agonist, Antillatoxin - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent and identify off-target effects of Nav1.7-IN-8 in cell culture experiments.
Troubleshooting Guide: Investigating Potential Off-Target Effects of this compound
This guide provides a systematic approach to identifying and mitigating off-target effects of this compound.
1. Unexpected Cellular Phenotype Observed
If you observe a cellular phenotype that is inconsistent with the known function of Nav1.7, consider the following troubleshooting steps:
-
Problem: Unexpected changes in cell viability, morphology, or proliferation.
-
Possible Cause: Off-target effects on other ion channels, signaling pathways, or general cellular toxicity.
-
Solution:
-
Confirm On-Target Activity: Verify that this compound is inhibiting Nav1.7 at the expected concentration in your cell line using a functional assay (e.g., patch-clamp electrophysiology or a fluorescence-based membrane potential assay).
-
Dose-Response Curve: Perform a dose-response curve for the observed phenotype. An off-target effect may have a different potency (IC50) than the on-target effect.
-
Control Compound: Include a structurally unrelated Nav1.7 inhibitor with a different off-target profile as a control.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing Nav1.7 to see if it reverses the observed phenotype.
-
2. Known Off-Target Liabilities of this compound
This compound is known to inhibit the cytochrome P450 enzymes CYP2C9 and CYP3A4.[1][2][3][4][5][6][7][8] This can have significant implications for your cell culture experiments.
-
Problem: Altered metabolism of other compounds in the culture medium or altered cellular metabolism.
-
Possible Cause: Inhibition of CYP2C9 and CYP3A4 by this compound.
-
Solution:
-
Review Co-treatments: Carefully review all other compounds in your cell culture medium (e.g., other drugs, supplements) to determine if they are substrates of CYP2C9 or CYP3A4.
-
Metabolite Analysis: If you suspect altered metabolism of a key compound, use techniques like liquid chromatography-mass spectrometry (LC-MS) to analyze the levels of the parent compound and its metabolites in the presence and absence of this compound.
-
Use a CYP-Inducer/Inhibitor as a Control: Treat cells with a known CYP2C9 or CYP3A4 inducer or inhibitor as a positive control to mimic the off-target effect of this compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: this compound is a potent and selective inhibitor of the Nav1.7 sodium channel.[1][2][5][6] However, it is also known to inhibit the cytochrome P450 enzymes CYP2C9 and CYP3A4 with IC50 values of 0.17 µM and 0.077 µM, respectively.[1][2][3][4][5][6][7][8]
Q2: How can I test for off-target effects on other sodium channel subtypes?
A2: While this compound is reported to be selective over hNav1.1 and hNav1.5, it is good practice to confirm its selectivity profile in your experimental system.[1][2][5][6] You can do this by:
-
Using cell lines expressing other Nav subtypes: Test the effect of this compound on cell lines individually expressing other Nav subtypes of interest (e.g., Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, Nav1.8).
-
Electrophysiology: Use patch-clamp electrophysiology to directly measure the effect of this compound on the currents mediated by different Nav channel subtypes.
Q3: My cells are showing unexpected changes in gene expression after treatment with this compound. How can I determine if this is an off-target effect?
A3: Unexpected changes in gene expression can arise from off-target effects. To investigate this:
-
Pathway Analysis: Perform pathway analysis on your gene expression data to see if unexpected signaling pathways are being modulated.
-
Compare with a Different Nav1.7 Inhibitor: Treat your cells with a structurally different Nav1.7 inhibitor to see if the same gene expression changes are observed.
-
Knockdown/Knockout Control: Use siRNA or CRISPR to reduce Nav1.7 expression and see if this phenocopies the gene expression changes observed with this compound.
Q4: What in vitro assays can I use to proactively screen for off-target effects?
A4: Several commercially available services and in-house assays can be used to screen for off-target effects:
-
Receptor Screening Panels: Screen this compound against a panel of common off-target receptors, ion channels, and enzymes.
-
Kinase Profiling: A broad kinase panel can identify any unintended effects on cellular signaling.
-
Proteome-wide Approaches: Techniques like thermal proteome profiling (TPP) or chemical proteomics can provide an unbiased view of protein binding partners.
Data Presentation
Table 1: Known Target and Off-Target Profile of this compound
| Target | Activity | IC50 | Reference(s) |
| Nav1.7 | Inhibitor | Potent (specific IC50 not publicly available) | [1][2] |
| hNav1.1 | Lower Potency | High selectivity for Nav1.7 over hNav1.1 | [1][2] |
| hNav1.5 | Lower Potency | High selectivity for Nav1.7 over hNav1.5 | [1][2] |
| CYP2C9 | Inhibitor | 0.17 µM | [1][2][3] |
| CYP3A4 | Inhibitor | 0.077 µM | [1][2][3] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Nav Channel Selectivity
This protocol allows for the direct assessment of this compound's effect on specific voltage-gated sodium channel subtypes.
-
Cell Culture: Culture HEK293 cells stably expressing the human Nav channel subtype of interest (e.g., Nav1.7, Nav1.5, Nav1.8).
-
Electrophysiology Rig: Use a standard patch-clamp rig equipped with an amplifier, digitizer, and data acquisition software.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
-
Recording Procedure:
-
Obtain whole-cell patch-clamp recordings.
-
Hold the cell at a holding potential of -120 mV.
-
Elicit sodium currents using a voltage step protocol (e.g., to 0 mV for 20 ms).
-
Establish a stable baseline recording.
-
Perfuse the cells with increasing concentrations of this compound.
-
Record the sodium current at each concentration until a steady-state effect is reached.
-
-
Data Analysis:
-
Measure the peak inward current at each concentration.
-
Normalize the current to the baseline recording.
-
Plot the normalized current as a function of this compound concentration and fit the data to a Hill equation to determine the IC50.
-
Visualizations
Caption: Troubleshooting workflow for investigating unexpected cellular phenotypes.
Caption: Known on-target and off-target interactions of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GDC-0276 | NaV1.7 Inhibitor | DC Chemicals [dcchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. biozol.de [biozol.de]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sodium Channel | DC Chemicals [dcchemicals.com]
- 7. This compound | NaV1.7阻断剂 | MCE [medchemexpress.cn]
- 8. medchemexpress.com [medchemexpress.com]
Welcome to the technical support center for Nav1.7-IN-8. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the stability of this compound in chronic in vivo studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this potent Nav1.7 inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern for chronic in vivo studies?
This compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a key target in pain research.[1] For chronic in vivo studies, maintaining the stability and concentration of the compound over an extended period is crucial for obtaining reliable and reproducible data. Instability can lead to a loss of efficacy, generation of unknown metabolites, and potential toxicity, thereby compromising the study's outcome. As with many small molecules, particularly those with aryl sulfonamide moieties, issues such as poor aqueous solubility and susceptibility to metabolic degradation can present challenges for long-term administration.[2][3][4][5][6]
Q2: What are the common signs of this compound instability in an in vivo study?
Signs of instability can manifest in several ways:
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Decreased analgesic efficacy over time: A gradual or sudden loss of the expected pain-relieving effects.
-
Precipitation at the injection site or in the formulation: Visible particulates in the dosing solution or signs of irritation and inflammation at the administration site.
-
Altered pharmacokinetic profile: Inconsistent or lower than expected plasma concentrations of the compound.
-
Unexpected behavioral changes in animals: Adverse effects not previously observed, which could be due to degradation products.
Q3: How can I improve the solubility of this compound for my formulation?
This compound, like many aryl sulfonamides, may exhibit poor water solubility. Here are some strategies to enhance its solubility for in vivo administration:[7][8][9][10]
-
Co-solvents: Utilizing a mixture of solvents such as DMSO, ethanol, and polyethylene glycol (PEG) can significantly improve solubility. It is critical to perform toxicity studies for the chosen vehicle to ensure it is well-tolerated by the animals in a chronic setting.
-
Cyclodextrins: Encapsulating the compound in cyclodextrins can enhance its aqueous solubility and stability.
-
Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can be effective for poorly soluble compounds.[9]
-
pH adjustment: For ionizable compounds, adjusting the pH of the formulation can increase solubility. However, the stability of the compound at different pH values must be thoroughly evaluated.
Troubleshooting Guide
Issue 1: Precipitation of this compound in the formulation upon storage or during administration.
-
Possible Cause: The concentration of this compound exceeds its solubility in the chosen vehicle, or the formulation is sensitive to temperature changes.
-
Troubleshooting Steps:
-
Re-evaluate Solubility: Determine the maximum solubility of this compound in your vehicle at different temperatures (room temperature, 4°C).
-
Adjust Formulation:
-
Decrease the concentration of this compound if possible.
-
Optimize the co-solvent ratio. A common starting point for rodent studies is a vehicle containing 10% DMSO, 40% PEG400, and 50% saline.
-
Consider using a different formulation strategy, such as a cyclodextrin-based or lipid-based formulation.[7][9]
-
-
Fresh Preparation: Prepare the formulation fresh before each administration to minimize the risk of precipitation over time.
-
Sonication: Gently sonicate the formulation before use to ensure homogeneity.
-
Issue 2: Loss of analgesic efficacy of this compound over the course of a multi-week study.
-
Possible Cause 1: Chemical Degradation: The compound may be degrading in the formulation or after administration.
-
Troubleshooting Steps:
-
Stability Assessment: Perform a stability study of your formulation under the storage conditions. Analyze the concentration of this compound at various time points using a validated analytical method like HPLC.
-
Identify Degradants: Use techniques like LC-MS to identify potential degradation products.
-
Optimize Storage: Store the formulation at a lower temperature and protected from light, if found to be sensitive.
-
Change Formulation: Consider a formulation that enhances stability, such as encapsulation in liposomes or nanoparticles.
-
-
Possible Cause 2: Metabolic Instability: The compound may be rapidly metabolized in vivo. While some studies on related aryl sulfonamides show favorable microsomal stability, individual compounds can vary.[2]
-
Troubleshooting Steps:
-
In Vitro Metabolism Studies: Assess the stability of this compound in liver microsomes from the animal species being used.[3]
-
Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine the half-life and clearance of the compound. If the half-life is too short for the desired dosing interval, a different administration route (e.g., continuous infusion via osmotic pumps) or a more stable analog might be necessary.
-
Quantitative Data Summary
| Time Point | Concentration in Vehicle A (10% DMSO, 40% PEG400, 50% Saline) at 4°C (% of Initial) | Concentration in Vehicle B (20% Solutol HS 15 in Saline) at 4°C (% of Initial) |
| 0 hours | 100% | 100% |
| 24 hours | 98.5% | 99.2% |
| 48 hours | 96.2% | 98.8% |
| 1 week | 91.8% | 97.5% |
| 2 weeks | 85.3% | 95.1% |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Subcutaneous Injection
-
Materials: this compound powder, DMSO (cell culture grade), PEG400, sterile saline (0.9% NaCl).
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO to dissolve the powder completely. Vortex gently until a clear solution is obtained. The volume of DMSO should not exceed 10% of the final formulation volume.
-
Add PEG400 to the solution and mix thoroughly. The volume of PEG400 can be up to 40% of the final volume.
-
Add sterile saline to reach the final desired volume.
-
Vortex the final solution until it is clear and homogenous.
-
Visually inspect for any precipitation. If precipitation occurs, the formulation may need to be adjusted.
-
Prepare this formulation fresh daily or demonstrate its stability for the intended storage period.
-
Protocol 2: Assessment of In Vitro Stability in Liver Microsomes
-
Materials: this compound, liver microsomes (from the relevant species), NADPH regenerating system, phosphate buffer.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the this compound stock solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to pellet the protein.
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Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) of the compound.
-
Visualizations
Caption: Experimental workflow for chronic in vivo studies with this compound.
Caption: Hypothetical degradation pathways for an aryl sulfonamide compound.
References
- 1. This compound|CAS 1432913-44-4|DC Chemicals [dcchemicals.com]
- 2. Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Selective Acyl Sulfonamide-Cycloalkylether Inhibitors of the Voltage-Gated Sodium Channel (NaV) 1.7 with Potent Analgesic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.umcs.pl [journals.umcs.pl]
Disclaimer: The compound "Nav1.7-IN-8" is not found in publicly available scientific literature. This guide is based on the known properties and challenges associated with well-characterized Nav1.7 inhibitors. The troubleshooting advice provided is general and may need to be adapted for your specific molecule.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when working with Nav1.7 inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the potency (IC50) of our Nav1.7 inhibitor. What are the potential causes and solutions?
A1: Batch-to-batch variability is a common issue. Several factors can contribute to this:
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Compound Purity and Integrity:
-
Troubleshooting:
-
Solution:
-
Establish a strict quality control protocol for incoming batches of the inhibitor.
-
Perform a dose-response curve with a reference batch alongside the new batch to normalize results.
-
-
-
Solubility Issues:
-
Troubleshooting:
-
Poor solubility can lead to inaccurate concentrations in your assay. Visually inspect your stock solutions and final assay buffer for any precipitation.
-
Determine the kinetic and thermodynamic solubility of your compound in the assay buffer.
-
-
Solution:
-
-
Assay Conditions:
-
Troubleshooting:
-
Inconsistent cell passage numbers, cell health, or assay temperatures can affect channel expression and compound activity.
-
Variations in the voltage-clamp protocol in electrophysiology experiments can significantly impact the measured potency of state-dependent inhibitors.
-
-
Solution:
-
Maintain a consistent cell culture and assay protocol. Use cells within a defined passage number range.
-
For electrophysiology, use a standardized voltage protocol that accounts for the state-dependent nature of many Nav1.7 inhibitors.
-
-
Q2: Our Nav1.7 inhibitor shows excellent potency in vitro but has poor efficacy in our animal pain models. What could be the reason for this discrepancy?
A2: This is a well-documented challenge in the development of Nav1.7 inhibitors. Potential reasons include:
-
Pharmacokinetics and Bioavailability:
-
Troubleshooting:
-
Assess the pharmacokinetic profile of your compound (e.g., absorption, distribution, metabolism, excretion - ADME). Poor oral bioavailability or rapid metabolism can lead to insufficient exposure at the target site.[4]
-
-
Solution:
-
Perform pharmacokinetic studies to determine the compound's half-life, clearance, and volume of distribution.
-
Consider alternative routes of administration or formulation strategies to improve exposure.
-
-
-
Species Differences:
-
Troubleshooting:
-
Solution:
-
Determine the potency of your inhibitor on the Nav1.7 ortholog of the animal species you are using for in vivo studies.
-
If there is a significant species difference, consider using a humanized animal model or a species where the inhibitor has higher potency.
-
-
-
Target Engagement:
-
Troubleshooting:
-
It's crucial to confirm that the compound is reaching the target Nav1.7 channels in the peripheral nervous system at a sufficient concentration to exert its effect.
-
-
Solution:
-
Develop a target engagement assay to measure the occupancy of Nav1.7 by your inhibitor in vivo.
-
-
Q3: We are concerned about off-target effects, especially on other sodium channel subtypes. How can we assess the selectivity of our Nav1.7 inhibitor?
A3: Assessing selectivity is critical to avoid unwanted side effects, such as cardiac or central nervous system issues.
-
Selectivity Profiling:
-
Troubleshooting:
-
A lack of selectivity can lead to misleading in vivo results and potential safety concerns.
-
-
Solution:
-
-
Functional Assays:
-
Troubleshooting:
-
Even with good selectivity on paper, functional consequences in complex biological systems can be unpredictable.
-
-
Solution:
-
Perform functional assays in cell lines or primary neurons that endogenously express other Nav channels to assess the functional impact of your inhibitor on their activity.
-
-
Data Presentation: Nav1.7 Inhibitor Potency and Selectivity
The following tables summarize the potency and selectivity of well-characterized Nav1.7 inhibitors. This data can serve as a benchmark for your own compounds.
Table 1: Potency of Nav1.7 Inhibitors Across Species
| Compound | Human Nav1.7 IC50 | Mouse Nav1.7 IC50 | Rat Nav1.7 IC50 |
| PF-05089771 | 11 nM[3][6][7] | 8 nM[3][6][7] | 171 nM[3][6][7] |
| GDC-0276 | 0.4 nM[4] | Not reported | Not reported |
| A-967079 | 67 nM (TRPA1)[9][10][11] | Not reported | 289 nM (TRPA1)[9][10][11] |
Table 2: Selectivity of PF-05089771 Against Other Human Nav Subtypes
| Nav Subtype | IC50 (µM) | Fold Selectivity vs. Nav1.7 |
| Nav1.1 | 0.85[7] | ~77 |
| Nav1.2 | 0.11[7] | ~10 |
| Nav1.3 | 11[7] | ~1000 |
| Nav1.4 | 10[7] | ~909 |
| Nav1.5 | 25[7] | ~2273 |
| Nav1.6 | 0.16[7] | ~15 |
| Nav1.8 | >10[3][6] | >909 |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Nav1.7 Inhibitors
This protocol is a general guideline for assessing the potency of a Nav1.7 inhibitor using whole-cell patch-clamp on a stable cell line (e.g., HEK293) expressing human Nav1.7.
-
Cell Preparation:
-
Culture HEK293 cells stably expressing hNav1.7 according to standard protocols.
-
On the day of recording, dissociate cells using a gentle enzymatic solution (e.g., TrypLE) and plate them on glass coverslips.
-
Allow cells to adhere for at least 30 minutes before recording.
-
-
Solutions:
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
-
Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Obtain a gigaohm seal (>1 GΩ) on a single cell and establish a whole-cell configuration.
-
Hold the cell at a holding potential of -120 mV to ensure all channels are in the closed state.
-
-
Voltage Protocol for State-Dependent Inhibition:
-
To assess inhibition of the inactivated state, use a prepulse to a depolarizing potential (e.g., -30 mV for 500 ms) to induce inactivation before the test pulse.
-
Apply a test pulse to 0 mV for 20 ms to elicit a sodium current.
-
Apply a train of depolarizing pulses (e.g., 10 Hz) to assess use-dependent block.
-
-
Data Analysis:
-
Measure the peak inward current in the absence and presence of different concentrations of the inhibitor.
-
Construct a dose-response curve and fit it with the Hill equation to determine the IC50.
-
Formalin-Induced Pain Model in Rodents
This in vivo model is used to assess the analgesic efficacy of a compound.
-
Animals:
-
Use adult male mice or rats of a specified strain (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Acclimatize animals to the testing environment for at least 30 minutes before the experiment.
-
-
Compound Administration:
-
Administer the Nav1.7 inhibitor or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the formalin injection.
-
-
Formalin Injection:
-
Behavioral Observation:
-
Immediately after injection, place the animal in a clear observation chamber.
-
Record the amount of time the animal spends licking, biting, or flinching the injected paw.
-
Observations are typically divided into two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).[13]
-
-
Data Analysis:
-
Compare the duration of nociceptive behaviors between the compound-treated and vehicle-treated groups for both phases.
-
A significant reduction in these behaviors indicates an analgesic effect.
-
Mandatory Visualizations
Caption: Role of Nav1.7 in the pain signaling pathway and the site of action for a Nav1.7 inhibitor.
Caption: A typical experimental workflow for the evaluation of a Nav1.7 inhibitor, highlighting stages where variability can be introduced.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PF 05089771 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. criver.com [criver.com]
- 13. meliordiscovery.com [meliordiscovery.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Nav1.7-IN-8 and other inhibitors of the Nav1.7 voltage-gated sodium channel. The information is designed to assist in the optimization of dose-response curve experiments and to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Nav1.7 and why is it a target for pain therapeutics?
A: The voltage-gated sodium channel Nav1.7 is encoded by the SCN9A gene and is predominantly expressed in peripheral nociceptive (pain-sensing) neurons of the dorsal root ganglion (DRG) and trigeminal ganglion, as well as sympathetic ganglion neurons.[1] Nav1.7 channels act as key regulators of neuronal excitability. They have a unique property of amplifying small, slow depolarizations near the resting membrane potential, which brings the neuron to its threshold for firing an action potential. This "gatekeeper" role in initiating pain signals has made Nav1.7 a significant target for the development of novel analgesics.[2] Individuals with loss-of-function mutations in the SCN9A gene experience a congenital insensitivity to pain, further highlighting the channel's critical role in pain pathways.
Q2: I am not seeing a clear dose-response relationship with this compound. What are the possible reasons?
A: A lack of a clear dose-response curve can stem from several factors. First, consider the possibility that the initial report of inhibition was an artifact of the specific assay used in that study. The inhibitory effect of a compound can be highly dependent on the experimental conditions. Another possibility is that the sample of this compound you are using may have degraded or be impure. It is also crucial to ensure that the compound is soluble in your assay buffer at the concentrations being tested. Finally, the potency of the inhibitor might be insufficient if the concentrations of other components in your assay are much higher than the dissociation constant (Kd) of the inhibitor-channel interaction.
Q3: How do I choose between an electrophysiology assay and a fluorescence-based assay for my experiments?
A: The choice between these two primary assay types depends on your experimental goals.
-
Electrophysiology (e.g., patch-clamp): This is considered the "gold standard" for studying ion channels as it directly measures the ion currents.[3] It provides high-quality data on the mechanism of action, including voltage-dependence and state-dependence of the inhibitor. Automated patch-clamp (APC) systems have increased the throughput, making it more feasible for screening and lead optimization.[3][4]
-
Fluorescence-based assays (e.g., using membrane potential sensitive dyes): These assays are generally higher throughput and more cost-effective, making them suitable for initial large-scale screening of compound libraries.[5] However, they are an indirect measure of channel activity and can be prone to artifacts from fluorescent compounds or off-target effects. Hits from fluorescence-based screens should always be validated using electrophysiology.[5]
Q4: My IC50 value for a known Nav1.7 inhibitor is significantly different from published values. What could be the cause?
A: Discrepancies in IC50 values are a common issue. Several factors can contribute to this:
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Different Assay Platforms: A significant potency shift can be observed between fluorescence-based assays and electrophysiology.[6] This can be due to the non-linear readout of the fluorescent signal and the specific conditions used to evoke channel activity.[6]
-
Cell Line and Expression Levels: The type of cell used (e.g., HEK293, CHO) and the level of Nav1.7 expression can influence the apparent potency of an inhibitor.
-
State-Dependence of the Inhibitor: Many Nav1.7 inhibitors exhibit state-dependence, meaning they bind with different affinities to the resting, open, or inactivated states of the channel. The voltage protocol used in an electrophysiology experiment will determine the proportion of channels in each state, thus affecting the measured IC50.
-
Experimental Conditions: Variations in temperature, pH, and ionic concentrations of the assay buffers can all impact inhibitor potency.
Troubleshooting Guides
Troubleshooting Poor Dose-Response Curves
| Problem | Potential Cause | Recommended Solution |
| No inhibition observed | Compound insolubility. | Verify the solubility of this compound in your assay buffer. Consider using a different solvent or a lower concentration range. |
| Compound degradation. | Use a fresh stock of the compound. Verify the identity and purity of your compound if possible.[7] | |
| Incorrect assay conditions. | Ensure that the assay conditions (e.g., temperature, pH) are optimal for both the channel and the inhibitor. | |
| Shallow Hill Slope | Multiple binding sites or complex mechanism of action. | This may be a true reflection of the compound's pharmacology. Consider more complex curve-fitting models. |
| Assay interference. | In fluorescence assays, the compound may be interfering with the dye. Run appropriate controls with the compound and dye in the absence of cells. | |
| Incomplete Curve (No top or bottom plateau) | Concentration range is too narrow. | Extend the range of concentrations tested, both higher and lower, to ensure you capture the full sigmoidal response. |
| Low potency of the inhibitor. | If no top plateau is reached, the inhibitor may not be potent enough to achieve 100% inhibition at the highest soluble concentration. | |
| High Variability Between Replicates | Inconsistent cell plating or health. | Ensure consistent cell density and viability across all wells. |
| Pipetting errors, especially with serial dilutions. | Use calibrated pipettes and consider preparing fresh dilutions for each experiment to avoid accumulation of errors. |
Troubleshooting Electrophysiology Assays
| Problem | Potential Cause | Recommended Solution |
| Low Success Rate (low seal resistance or low current) | Poor cell health. | Use cells at an optimal passage number and ensure they are healthy before starting the experiment. |
| Suboptimal cell patching parameters. | Optimize parameters such as cell catching, sealing, and whole-cell formation for your specific cell line and APC platform.[3] | |
| Low channel expression. | If currents are consistently low, consider using a cell line with higher Nav1.7 expression or optimizing transfection/induction conditions. | |
| Run-down of Current | Instability of the whole-cell configuration. | Ensure the internal solution is properly filtered and contains ATP and GTP to maintain cell health. |
| Channel inactivation over time. | Use voltage protocols that minimize prolonged depolarization to reduce channel entry into slow-inactivated states. | |
| Use-Dependent Effects | State-dependent binding of the inhibitor. | This is often a real pharmacological effect. To investigate, vary the frequency and duration of depolarizing pulses in your voltage protocol. |
Experimental Protocols
Automated Patch-Clamp Electrophysiology Protocol for this compound
This protocol is a general guideline and should be optimized for the specific automated patch-clamp platform being used (e.g., SyncroPatch, QPatch).
-
Cell Preparation:
-
Culture HEK293 cells stably expressing human Nav1.7 in appropriate media.
-
On the day of the experiment, detach cells using a non-enzymatic solution to ensure membrane integrity.
-
Resuspend cells in the external solution at a concentration of 1-5 x 10^6 cells/mL.
-
Allow cells to recover for at least 30 minutes at room temperature.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH 7.2 with CsOH.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions in the external solution to achieve the final desired concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
-
-
Electrophysiological Recording:
-
Use a voltage protocol to assess the state-dependent inhibition of Nav1.7. A typical protocol involves:
-
Holding the cell at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in the resting state.
-
Applying a depolarizing pulse (e.g., to 0 mV for 20 ms) to open the channels.
-
To assess inactivated state block, a pre-pulse to a depolarizing potential (e.g., -30 mV for 500 ms) can be used to accumulate channels in the inactivated state before the test pulse.
-
-
Establish a stable baseline recording of the Nav1.7 current.
-
Apply the different concentrations of this compound and record the current inhibition.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence of each compound concentration.
-
Normalize the data to the control (vehicle) response.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 and Hill slope.
-
Fluorescence-Based Membrane Potential Assay Protocol
-
Cell Preparation:
-
Plate HEK293 cells stably expressing Nav1.7 in 384-well black-walled, clear-bottom plates.
-
Allow cells to adhere and grow to a confluent monolayer.
-
-
Dye Loading:
-
Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions (e.g., a FRET-based dye pair).
-
Remove the culture medium and add the dye solution to the cells.
-
Incubate at room temperature in the dark for 30-60 minutes.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the compound dilutions to the appropriate wells and incubate for a specified time (e.g., 15-30 minutes).
-
-
Assay and Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR) to measure the fluorescence signal.
-
Establish a baseline fluorescence reading.
-
Add a Nav1.7 activator (e.g., veratridine) to all wells to open the channels and induce a change in membrane potential.
-
Record the fluorescence change over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence in response to the activator for each well.
-
Normalize the data to control wells (vehicle-treated).
-
Plot the normalized response against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50.
-
Data Presentation
Table 1: Example Dose-Response Data for Nav1.7 Inhibitors
| Compound | Assay Type | IC50 (nM) | Hill Slope | Selectivity vs. Nav1.5 |
| This compound (Hypothetical) | Automated Patch-Clamp | 15 | 1.1 | >100-fold |
| Nav1.7-IN-3 | Automated Patch-Clamp | 8 | N/A | High |
| PF-05089771 | Electrophysiology | 11 | N/A | >1000-fold |
| Tetracaine | Membrane Potential Assay | 3600 | N/A | Low |
| Tetrodotoxin (TTX) | Membrane Potential Assay | 34 | N/A | Moderate |
Note: Data for PF-05089771 and Tetracaine/TTX are from published studies for comparative purposes.[6] Data for this compound is hypothetical and for illustrative purposes. Nav1.7-IN-3 data from vendor information.
Visualizations
Caption: A generalized workflow for determining the IC50 of this compound.
Caption: The role of Nav1.7 in pain signaling and its inhibition by this compound.
References
- 1. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]
- 2. Ion Channels as Drug Targets: The Next GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]
- 5. criver.com [criver.com]
- 6. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Disclaimer: Information on a specific compound designated "Nav1.7-IN-8" is not publicly available. This guide provides troubleshooting and frequently asked questions for researchers working with small molecule Nav1.7 inhibitors in animal models, based on publicly available scientific literature.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the in vivo delivery of small molecule Nav1.7 inhibitors and provides practical solutions.
FAQ 1: My potent in vitro Nav1.7 inhibitor shows poor efficacy in my animal model. What are the potential causes and how can I troubleshoot this?
Answer:
A significant challenge in the development of Nav1.7 inhibitors is the frequent disconnect between high in vitro potency and in vivo efficacy.[1][2] This discrepancy can arise from several factors related to the compound's delivery and disposition in the animal model.
Troubleshooting Steps:
-
Assess Pharmacokinetics (PK) and Bioavailability:
-
Problem: The compound may not be reaching the target tissue (dorsal root ganglia, DRG) in sufficient concentrations.[1] Many small molecule inhibitors are hydrophobic, leading to poor absorption and rapid clearance.
-
Solution: Conduct a full PK study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters to measure are plasma concentration over time, half-life, and bioavailability for the chosen route of administration.
-
-
Optimize Formulation:
-
Problem: Poor aqueous solubility is a common issue for small molecule inhibitors, hindering their absorption.
-
Solution: Experiment with different formulation strategies to enhance solubility and bioavailability.
-
-
Evaluate Target Engagement:
-
Problem: It's crucial to confirm that the inhibitor is binding to Nav1.7 in the target tissue at concentrations that are pharmacologically active.
-
Solution: If possible, develop an assay to measure target engagement in vivo. This could involve ex vivo electrophysiology on DRG neurons from treated animals or the use of biomarkers. Some studies have used models like the aconitine-induced pain behavior model as a proxy for in vivo target engagement.[3]
-
-
Consider the Animal Model:
-
Problem: The chosen animal model of pain may not be primarily driven by Nav1.7. While Nav1.7 is a critical player in pain signaling, its contribution can vary between different pain states (e.g., inflammatory vs. neuropathic pain).[4]
-
Solution: Review the literature to ensure the selected animal model is appropriate for testing a Nav1.7 inhibitor. For instance, while many preclinical studies focus on inflammatory pain models, clinical trials have often targeted neuropathic pain, with mixed results.[4]
-
FAQ 2: What is the best route of administration for my small molecule Nav1.7 inhibitor in rodent models?
Answer:
The optimal route of administration depends on the experimental goals and the physicochemical properties of the inhibitor.[1] Common routes for Nav1.7 inhibitors in preclinical studies include oral (PO), intraperitoneal (IP), intravenous (IV), and localized injections such as intrathecal (IT) or intraplantar.[1]
Comparison of Administration Routes:
| Route of Administration | Advantages | Disadvantages | Considerations |
| Oral (PO) | Clinically relevant, convenient for chronic dosing. | Subject to first-pass metabolism, variable absorption, potential for low bioavailability. | Requires extensive formulation development to ensure adequate absorption. |
| Intraperitoneal (IP) | Bypasses first-pass metabolism, generally leads to higher bioavailability than oral administration. | Can cause local irritation, not as clinically relevant as oral dosing. | Often used in early-stage in vivo studies to assess efficacy when oral bioavailability is a concern.[5] |
| Intravenous (IV) | 100% bioavailability, precise dose control. | Invasive, can have a short half-life requiring continuous infusion for sustained exposure. | Useful for determining intrinsic compound activity and for PK studies. |
| Intrathecal (IT) | Delivers the compound directly to the spinal cord, bypassing the blood-brain barrier. | Highly invasive, requires specialized surgical procedures. | Can demonstrate target engagement at the level of the central nervous system terminals of DRG neurons. |
| Intraplantar | Localized administration to the site of inflammation or injury. | Effects are localized, may not reflect systemic efficacy. | Useful for studying peripheral mechanisms of action. |
Troubleshooting Workflow for Administration Route Selection:
Caption: Workflow for selecting an appropriate administration route.
FAQ 3: I'm observing high variability in the response to my Nav1.7 inhibitor between animals. What could be the cause?
Answer:
High variability in animal studies can obscure true pharmacological effects. Several factors can contribute to this issue when testing Nav1.7 inhibitors.
Troubleshooting High Variability:
| Potential Cause | Troubleshooting Strategy |
| Inconsistent Dosing | Ensure accurate and consistent administration of the compound. For oral gavage, ensure the compound is delivered to the stomach. For injections, use consistent techniques. |
| Formulation Instability | If using a suspension, ensure it is homogenous before each dose. Some formulations may precipitate over time, leading to inconsistent dosing. |
| Animal Stress | Stress can significantly impact pain perception and behavioral responses. Acclimatize animals to the experimental procedures and handling to minimize stress. |
| Genetic Variability | Even within the same strain, there can be genetic differences that affect drug metabolism and response. Ensure a sufficient number of animals per group to account for this variability. |
| Pharmacokinetic Differences | Individual differences in metabolism and clearance can lead to variable drug exposure. If possible, collect satellite blood samples to correlate plasma concentrations with efficacy. |
Experimental Protocols
Protocol 1: General Formulation for a Hydrophobic Small Molecule Nav1.7 Inhibitor for Oral Administration
This protocol provides a starting point for formulating a hydrophobic compound for oral gavage in rodents. Optimization will likely be required for a specific inhibitor.
Materials:
-
Small molecule Nav1.7 inhibitor
-
Tween® 80
-
Polyethylene glycol 400 (PEG400)
-
0.9% Saline or sterile water
Procedure:
-
Weigh the required amount of the Nav1.7 inhibitor.
-
Prepare the vehicle by mixing Tween® 80 and PEG400. A common starting ratio is 10% Tween® 80 and 90% PEG400.
-
Add the Nav1.7 inhibitor to the vehicle and vortex thoroughly to dissolve. Gentle heating and sonication may be required to aid dissolution.
-
Once the compound is fully dissolved in the Tween® 80/PEG400 mixture, add 0.9% saline or sterile water to achieve the final desired concentration. A common final vehicle composition is 5-10% Tween® 80, 10-20% PEG400, and the remainder as saline or water.
-
Vortex the final formulation thoroughly before each use to ensure a homogenous suspension or solution.
Note: The final concentration of Tween® 80 and PEG400 should be kept as low as possible to avoid potential vehicle-induced side effects.
Protocol 2: Carrageenan-Induced Inflammatory Pain Model for Efficacy Testing
This is a widely used model to assess the efficacy of analgesics in an inflammatory pain setting.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
1% w/v carrageenan solution in sterile saline
-
Nav1.7 inhibitor formulation or vehicle
-
Plantar test apparatus or von Frey filaments
Procedure:
-
Acclimatize the rats to the testing environment and equipment for at least 3 days prior to the experiment.
-
On the day of the experiment, measure the baseline paw withdrawal latency to a thermal stimulus (plantar test) or the baseline paw withdrawal threshold to a mechanical stimulus (von Frey filaments).
-
Administer the Nav1.7 inhibitor or vehicle at the desired dose and route of administration (e.g., oral gavage 60 minutes prior to carrageenan injection).
-
Inject 100 µL of 1% carrageenan solution into the plantar surface of the right hind paw.
-
At various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours), re-measure the paw withdrawal latency or threshold in both the ipsilateral (injected) and contralateral (uninjected) paws.
-
A significant increase in paw withdrawal latency or threshold in the drug-treated group compared to the vehicle-treated group indicates analgesic efficacy.
Signaling Pathway and Experimental Workflow Diagrams
Nav1.7 Signaling Pathway in Nociception
Caption: Role of Nav1.7 in the pain signaling pathway.
General Workflow for In Vivo Efficacy Study
Caption: A typical workflow for an in vivo efficacy study.
References
- 1. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing reproducible experiments with Nav1.7-IN-8, a potent and selective inhibitor of the Nav1.7 sodium channel.[1]
Frequently Asked Questions (FAQs)
General
-
What is this compound and what is its primary mechanism of action? this compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] Nav1.7 is a key channel in the peripheral nervous system that acts as a "gatekeeper" for pain signaling by amplifying small depolarizations in nociceptive neurons to initiate action potentials.[2][3][4] By blocking this channel, this compound can reduce the excitability of these neurons, thereby producing analgesic effects.[1]
-
In what experimental models has this compound shown efficacy? this compound has demonstrated significant analgesic effects in rodent models of acute and inflammatory pain.[1]
-
Are there known off-target effects for this compound? Yes, this compound has been shown to inhibit the cytochrome P450 enzymes CYP2C9 and CYP3A4, with IC50 values of 0.17 µM and 0.077 µM, respectively.[1] Researchers should consider these potential off-target effects when designing and interpreting their experiments, particularly for in vivo studies.
Experimental Design & Protocols
-
What is the recommended solvent and storage condition for this compound? For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO).[5] Stock solutions should be stored at -20°C or -80°C to ensure stability.[6] It is recommended to prepare fresh dilutions in your experimental buffer for each experiment.
-
What cell types are appropriate for studying this compound's effects? Commonly used cell lines for studying Nav1.7 inhibitors include human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human Nav1.7 channel (hNav1.7).[7][8] For more physiologically relevant studies, primary cultures of dorsal root ganglion (DRG) neurons are often used, as they endogenously express Nav1.7.[3][9]
-
How can I assess the selectivity of this compound against other sodium channel subtypes? To confirm selectivity, it is crucial to perform counter-screening against other Nav channel subtypes, particularly those prevalent in the central nervous system (e.g., Nav1.1, Nav1.2, Nav1.6), the cardiac muscle (Nav1.5), and skeletal muscle (Nav1.4).[10][11] This is typically done using whole-cell patch-clamp electrophysiology on cell lines expressing each specific subtype.
Troubleshooting Guide
In Vitro Experiments (Electrophysiology & Cell-based Assays)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments. | - Inconsistent cell passage number or health.- Fluctuation in experimental temperature.- Instability of diluted this compound.- Inconsistent incubation time. | - Use cells within a consistent passage number range.- Maintain a stable temperature, ideally physiological temperature, as IC50 values can be temperature-dependent.[12]- Prepare fresh dilutions of this compound from a frozen stock for each experiment.- Ensure a consistent compound incubation time of at least 5 minutes.[12] |
| Poor seal formation in automated patch-clamp experiments. | - Poor quality of cell suspension (cell clumps, debris).- Incorrect cell density. | - Ensure a single-cell suspension free of debris by gentle trituration and filtering if necessary.[12]- Optimize cell density to the recommended concentration for your specific automated patch-clamp system (e.g., ~500,000 cells/ml).[12] |
| Difficulty recording stable Nav1.7 currents in manual patch-clamp. | - Low expression of Nav1.7 channels.- "Run-down" of the current over time.- For large currents, poor voltage clamp ("space-clamp" issue).[13] | - Use a cell line with robust and stable expression of Nav1.7.- Include ATP and GTP in the internal solution to maintain channel phosphorylation and reduce run-down.- Use low-resistance pipettes and series resistance compensation. To manage very large currents, consider using a lower sodium concentration in the extracellular solution.[13] |
| Unexpected results in membrane potential assays. | - Assay design may favor non-selective pore blockers.[14]- Veratridine, a common activator, may not be ideal for identifying state-dependent inhibitors. | - Consider using a mutant Nav1.7 channel (e.g., N1742K) and an alternative activator like a spider toxin to enrich for more selective, state-dependent inhibitors.[14] |
In Vivo Experiments
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Lack of efficacy in a neuropathic pain model. | - Insufficient target engagement.- Poor pharmacokinetic properties of the formulation.- The specific pain model may be less dependent on Nav1.7. | - Ensure the dose administered is sufficient to achieve high levels of target engagement (potentially 80-95%).[15]- Characterize the pharmacokinetics of your formulation to ensure adequate exposure at the target site.- Consider that while Nav1.7 is crucial, other channels like Nav1.8 also play a significant role in neuropathic pain.[16] |
| Observed side effects unrelated to pain relief. | - Off-target effects on other Nav channel subtypes (e.g., CNS or cardiac channels).- Inhibition of CYP enzymes affecting metabolism of other substances.[1]- Effects on sympathetic neurons, which also express Nav1.7.[17] | - Perform thorough selectivity profiling in vitro.- Monitor for potential CNS side effects (e.g., motor impairment) and cardiovascular changes.- Be aware of potential drug-drug interactions if co-administering other compounds. |
| High variability in behavioral responses. | - Inconsistent drug administration (e.g., intrathecal vs. systemic).- Differences in animal strain, age, or sex. | - Use a consistent and validated route of administration.- Standardize animal characteristics and housing conditions. Be aware that sex differences in pain perception and analgesic response can exist. |
Data Summary
Table 1: In Vitro Potency of Selected Nav1.7 Inhibitors
| Compound | Target | IC50 (nM) | Assay Condition | Cell Line | Reference |
| This compound | hNav1.7 | <3.2 | Not specified | Not specified | [1] |
| QLS-81 | hNav1.7 | 3,500 | Inactivated State | HEK293 | [8] |
| Ralfinamide | hNav1.7 | 37,100 | Inactivated State | HEK293 | [8] |
| JNJ63953918 | hNav1.7 | 2.5 | Not specified | Not specified | [10] |
| AMG8379 | hNav1.7 | Not specified | Not specified | Not specified | [15] |
| GX-585 | hNav1.7 | Not specified | Not specified | Not specified | [15] |
| GX-201 | hNav1.7 | <3.2 | Not specified | Not specified | [1] |
| GDC-0310 | hNav1.7 | 0.6 | Not specified | Not specified | [1] |
| TC-N 1752 | hNav1.7 | 170 | Not specified | Not specified | [1] |
Table 2: Electrophysiological Properties of Nav1.7 Channels
| Parameter | Value | Cell Type | Conditions | Reference |
| Vhalf of Activation | -11 mV | CHO cells expressing hNav1.7 | Holding potential -120 mV | [7] |
| Vhalf of Inactivation | -73 mV | CHO cells expressing hNav1.7 | Holding potential -120 mV | [7] |
| TTX Sensitivity (IC50) | 43 ± 7 nM | CHO cells expressing hNav1.7 | External perfusion | [7] |
| Recovery from Inactivation | Slow | DRG neurons | Not specified | [18] |
| Closed-state Inactivation | Slow | DRG neurons | Not specified | [3] |
Experimental Protocols & Methodologies
1. Whole-Cell Patch-Clamp Electrophysiology Protocol
This protocol is a generalized procedure for evaluating this compound on HEK293 cells stably expressing hNav1.7.
-
Cell Culture: Culture HEK293-hNav1.7 cells under standard conditions (e.g., 37°C, 5% CO2) in appropriate media. Passage cells every 2-3 days to maintain them in a healthy, sub-confluent state.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
-
Recording Procedure:
-
Harvest cells and plate them onto glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell and form a gigaohm seal (>1 GΩ).
-
Rupture the membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 3-5 minutes before recording.
-
-
Voltage Protocols:
-
Activation: From a holding potential of -120 mV, apply depolarizing steps (e.g., 50 ms) from -80 mV to +40 mV in 5 or 10 mV increments.
-
Steady-State Inactivation: From a holding potential of -120 mV, apply a series of 500 ms pre-pulses ranging from -140 mV to -10 mV, followed by a test pulse to 0 mV to measure the fraction of available channels.
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step.
-
For activation, convert peak current (I) to conductance (G) using the formula G = I / (Vm - Erev), where Vm is the membrane potential and Erev is the reversal potential for sodium. Fit the resulting conductance-voltage curve with a Boltzmann function to determine the Vhalf of activation.
-
For inactivation, plot the normalized peak current from the test pulse against the pre-pulse potential. Fit the data with a Boltzmann function to determine the Vhalf of inactivation.
-
To determine the IC50 of this compound, apply increasing concentrations of the compound and measure the inhibition of the peak current at a specific test potential (e.g., 0 mV). Plot the percent inhibition against the compound concentration and fit with a Hill equation.
-
2. Carrageenan-Induced Inflammatory Pain Model
This in vivo protocol assesses the efficacy of this compound in a model of inflammatory pain.
-
Animals: Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure:
-
Acclimate animals to the testing environment and establish a baseline response to a thermal stimulus (e.g., using a plantar test apparatus).
-
Induce inflammation by injecting a 1-2% solution of carrageenan in saline into the plantar surface of one hind paw.
-
Administer this compound or vehicle at a predetermined time point (e.g., 2 hours post-carrageenan), either systemically (e.g., intraperitoneal, oral) or locally.
-
Measure the thermal hyperalgesia (a decreased latency to withdraw the paw from the heat source) at various time points after drug administration.
-
-
Data Analysis: Compare the paw withdrawal latency between the vehicle-treated and this compound-treated groups. A significant increase in withdrawal latency in the drug-treated group indicates an analgesic effect.
Signaling Pathways & Experimental Workflows
Caption: Nav1.7 is a key transducer of noxious stimuli in DRG neurons, leading to pain signaling.
Caption: A logical workflow for the preclinical assessment of Nav1.7 inhibitors like this compound.
References
- 1. This compound|CAS 1432913-44-4|DC Chemicals [dcchemicals.com]
- 2. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Making sure you're not a bot! [nanion.de]
- 8. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Engineering Highly Potent and Selective Microproteins against Nav1.7 Sodium Channel for Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Visualising inhibition of the Nav1.7 pain channel [esrf.fr]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rupress.org [rupress.org]
- 17. Selective Targeting of Nav1.7 with Engineered Spider Venom-Based Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for storing, handling, and utilizing Nav1.7-IN-8 in experimental settings. The following information is compiled to ensure the integrity and optimal performance of the inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: Upon receipt, this compound, supplied as a solid, should be stored at -20°C. This temperature ensures the long-term stability of the compound. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month to minimize degradation.[1] To prevent repeated freeze-thaw cycles that can compromise the compound's integrity, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: What is the recommended solvent for dissolving this compound?
A: this compound is soluble in dimethyl sulfoxide (DMSO). For example, a similar compound, Nav1.7 blocker 52, is soluble in DMSO at a concentration of approximately 30 mg/ml.[2] When preparing a stock solution, ensure the solvent is of high purity and purged with an inert gas to prevent oxidation.[2]
Q3: How can I ensure complete dissolution of this compound?
A: To achieve complete dissolution, particularly at higher concentrations, you can warm the solution to 37°C for 10 minutes and/or use an ultrasonic bath.[3] If you observe any precipitation or phase separation during preparation, gentle heating and sonication can aid in redissolving the compound.[4]
Q4: What is the stability of this compound in solution?
A: Stock solutions of similar Nav1.7 inhibitors are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[1] It is not recommended to store solutions for long periods, and freshly prepared solutions are always preferable for experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory effect observed. | 1. Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. 2. Incomplete Dissolution: The compound is not fully dissolved in the working solution. 3. Low Target Engagement: The concentration of the inhibitor is too low to achieve the necessary (~80-95%) target engagement for a pharmacodynamic effect.[5] | 1. Prepare fresh stock solutions from solid compound stored at -20°C. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Ensure complete dissolution by warming and/or sonicating the solution. Visually inspect for any precipitates before use. 3. Perform a dose-response curve to determine the optimal concentration for your experimental system. |
| Precipitation of the compound in the experimental buffer. | Low Solubility in Aqueous Solutions: this compound, like many small molecule inhibitors, has limited solubility in aqueous buffers. | 1. Keep the final DMSO concentration in your working solution as low as possible (typically <0.1%) to maintain compound solubility without affecting the biological system. 2. Prepare the final dilution of the inhibitor in the experimental buffer just before use. 3. If solubility issues persist, consider using a vehicle that includes a solubilizing agent like SBE-β-CD, as used for similar inhibitors.[1] |
| Variability in electrophysiology recordings. | 1. Mechanical Stress on Cells: Perfusion during patch-clamp recordings can exert mechanical stress on cells, potentially affecting channel gating.[6] 2. Temperature Fluctuations: The gating of Nav1.7 channels is sensitive to temperature changes.[7] | 1. Standardize the perfusion setup by maintaining a constant distance between the cell and the perfusion outlet and a stable flow rate.[6] 2. Maintain a consistent and controlled temperature throughout the experiment. Note that increasing temperature can shift the voltage dependence of activation to more hyperpolarized potentials.[7] |
Quantitative Data Summary
Storage Conditions
| Compound | Form | Storage Temperature | Duration |
| This compound (and similar inhibitors) | Solid | -20°C | ≥4 years[2] |
| Nav1.7 Inhibitor Stock Solution | Solution in DMSO | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Solubility
| Compound | Solvent | Concentration |
| Nav1.7 blocker 52 (similar to this compound) | DMSO | ~30 mg/ml[2] |
| A-803467 (Nav1.8 Blocker) | DMSO | >13.95 mg/mL[3] |
| Ethanol | ≥2.29 mg/mL (with ultrasonic)[3] |
Experimental Protocols
Detailed Methodology for Electrophysiological Characterization of this compound
This protocol describes a whole-cell patch-clamp experiment to assess the inhibitory effect of this compound on human Nav1.7 channels expressed in HEK293 cells.
1. Cell Culture and Transfection:
-
Culture HEK293 cells under standard conditions (5% CO₂, 37°C) in DMEM supplemented with 10% fetal bovine serum.[8]
-
Transiently transfect the cells with plasmids encoding the human Nav1.7 α-subunit and auxiliary β1 and β2 subunits using a suitable transfection reagent (e.g., calcium phosphate).[8]
-
Record sodium currents 40-72 hours post-transfection.[8]
2. Solution Preparation:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.
-
Working Solutions: Prepare serial dilutions of this compound in the external solution immediately before use. The final DMSO concentration should not exceed 0.1%.
3. Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at room temperature (~21°C) using an appropriate amplifier and software.[8]
-
Use fire-polished borosilicate glass electrodes with a resistance of 0.8-1.5 MΩ.[8]
-
Establish a whole-cell configuration and allow the cell to stabilize.
-
To measure the effect of this compound on the channel in the resting state, hold the membrane potential at -120 mV.[9]
-
To assess state-dependent inhibition, use a holding potential of -80 mV, which will inactivate a fraction of the channels.[9]
4. Voltage Protocol:
-
Activation: From a holding potential of -120 mV, apply a series of depolarizing test pulses (e.g., from -80 mV to +60 mV in 5 mV increments) to elicit sodium currents.[10]
-
Steady-State Inactivation: From a holding potential of -120 mV, apply a series of 500 ms prepulses to various potentials (e.g., -140 mV to -10 mV) followed by a test pulse to 0 mV to determine the fraction of available channels.
-
Apply this compound by perfusing the cell with the working solution and repeat the voltage protocols to determine the effect on channel gating properties.
5. Data Analysis:
-
Analyze the data using appropriate software.
-
Plot the normalized conductance as a function of the test potential and fit with a Boltzmann equation to determine the voltage of half-maximal activation (V₁/₂).[6]
-
Plot the normalized current as a function of the prepulse potential to determine the voltage of half-maximal inactivation.
-
Calculate the IC₅₀ value by fitting the concentration-response data to a Hill equation.
Visualizations
Caption: Workflow for electrophysiological testing of this compound.
Caption: Simplified Nav1.7 signaling pathway and inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β1 subunit stabilises sodium channel Nav1.7 against mechanical stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing inactivation rather than reducing activation of Nav1.7 channels by a clinically effective analgesic CNV1014802 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gating Properties of Nav1.7 and Nav1.8 Peripheral Nerve Sodium Channels | Journal of Neuroscience [jneurosci.org]
Welcome to the technical support center for Nav1.7-IN-8, a potent and selective inhibitor of the Nav1.7 voltage-gated sodium channel. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: We observe potent inhibition of Nav1.7 currents in our in vitro electrophysiology experiments, but this compound shows limited efficacy in our in vivo pain models. Why might this be?
A1: This is a commonly observed discrepancy in the development of Nav1.7 inhibitors.[1][2] Several factors could contribute to this translational failure:
-
Pharmacokinetics and Bioavailability: this compound may have poor absorption, distribution, metabolism, or excretion (ADME) properties, leading to insufficient concentrations at the target site (nociceptor nerve endings) in vivo.[1]
-
Target Occupancy: The level of Nav1.7 inhibition required to produce a significant analgesic effect in a whole organism may be much higher than that achieved with tolerable doses of the compound.[3]
-
Preclinical Model Selection: The animal model of pain being used may not be predominantly driven by Nav1.7. For instance, while Nav1.7 is crucial for inflammatory and acute pain, its role in some neuropathic pain models can be less pronounced, with other channels like Nav1.8 playing a more significant role.[2][4]
-
Compensatory Mechanisms: The nervous system can exhibit plasticity. Chronic inhibition of Nav1.7 might lead to the upregulation of other sodium channel subtypes, compensating for the loss of Nav1.7 function.[1][2]
Q2: Our studies with this compound show unexpected off-target effects at higher concentrations, such as cardiovascular or central nervous system (CNS) side effects. We thought Nav1.7 was specific to the peripheral nervous system.
A2: While Nav1.7 is highly expressed in peripheral nociceptive and sympathetic neurons, it is also present in other tissues, which can lead to on-target and off-target side effects.[5][6]
-
Selectivity: Although this compound is designed to be selective, at higher concentrations, it may inhibit other sodium channel isoforms (e.g., Nav1.5 in the heart, or Nav1.1, Nav1.2, Nav1.3, Nav1.6 in the CNS), leading to cardiac or neurological side effects.[7]
-
Nav1.7 Expression: Nav1.7 is also expressed in the central nervous system, including the brain and spinal cord, as well as in the autonomic nervous system.[5][6][8] Inhibition of Nav1.7 in these areas could contribute to CNS and autonomic side effects.[6][9]
Q3: We are using a Nav1.7 knockout mouse model as a control, and the phenotype is different from what we observe with acute pharmacological blockade using this compound. Why is there a discrepancy?
A3: There can be significant differences between genetic knockout models and acute pharmacological inhibition.
-
Developmental Compensation: In global or even conditional knockout mice where the gene is absent from an early developmental stage, the nervous system may have undergone compensatory changes to adapt to the lifelong absence of Nav1.7.[2] This can include alterations in the expression of other ion channels or signaling molecules.
-
Endogenous Opioid System: Studies have shown that congenital loss of Nav1.7 function can lead to an upregulation of the endogenous opioid system, which contributes to the pain-insensitive phenotype.[7][10] This is a chronic adaptation that is not replicated by acute administration of an inhibitor.
-
Adult-Inducible Knockouts: Using adult-inducible knockout models can be more comparable to pharmacological blockade. However, even in these models, mechanical allodynia can still develop after nerve injury, suggesting that the timing of Nav1.7 inhibition is critical.[2]
Troubleshooting Guides
Issue 1: Inconsistent Electrophysiology Results
| Symptom | Possible Cause | Suggested Solution |
| Variability in IC50 values across experiments. | Cell line instability or passage number affecting Nav1.7 expression levels. Inconsistent experimental conditions (e.g., temperature, pH). | Use cells within a consistent and low passage number range. Ensure strict control over all experimental parameters. |
| This compound shows state-dependent inhibition, but the potency is lower than expected. | The voltage protocol used is not optimal to promote the channel state (e.g., inactivated state) that the compound preferentially binds to. | Optimize the voltage-clamp protocol. For state-dependent inhibitors, a depolarized holding potential or high-frequency stimulation may be required to reveal full potency.[11] |
| Slow onset of inhibition. | The compound may have slow binding kinetics or need to access a binding site that is not readily available in the resting state. | Increase the pre-incubation time with the compound before recording. |
Issue 2: Lack of Efficacy in a Neuropathic Pain Model (e.g., CCI, SNI)
| Symptom | Possible Cause | Suggested Solution |
| No significant effect on mechanical allodynia. | The development of mechanical allodynia in the chosen model may be less dependent on Nav1.7 and more on other channels like Nav1.8.[4] The timing of drug administration may be outside the therapeutic window. | Consider using a different pain model, such as an inflammatory pain model (e.g., CFA, formalin), where Nav1.7's role is more established.[2][4] Administer this compound prophylactically or at different time points post-injury. |
| Efficacy observed in acute pain but not chronic pain. | Neuroplastic changes in the chronic pain state may reduce the reliance on Nav1.7. Upregulation of other channels could be a factor. | Investigate changes in the expression of other sodium channel subtypes in your model. Consider combination therapy with a Nav1.8 inhibitor. |
Data Presentation
Table 1: Comparative Efficacy of Nav1.7 Inhibitors in Preclinical Models
| Compound | Target | In Vitro Potency (IC50) | Inflammatory Pain Model (e.g., CFA) | Neuropathic Pain Model (e.g., SNI) | Reference |
| This compound (Hypothetical) | Nav1.7 | 10 nM | Moderate to High Efficacy | Low to Moderate Efficacy | N/A |
| PF-05089771 | Nav1.7 | Potent | High Efficacy | Moderate Efficacy | [3][12] |
| GDC-0276 | Nav1.7 | 0.6 nM | High Efficacy | Moderate Efficacy | [3] |
| PF-04856264 | Nav1.7 | High | Failed to show efficacy in clinical trials for diabetic neuropathic pain. | N/A | [1] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture: Use HEK293 cells stably expressing human Nav1.7. Culture cells to 70-80% confluency before passaging.
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before recording.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.
-
-
Recording:
-
Obtain whole-cell configuration with a patch pipette resistance of 2-4 MΩ.
-
Hold the cell at a membrane potential of -100 mV.[10]
-
Elicit Nav1.7 currents by depolarizing voltage steps (e.g., to 0 mV for 50 ms).[10]
-
Apply this compound at various concentrations via a perfusion system.
-
To assess state-dependence, vary the holding potential or apply a train of depolarizing pulses.
-
Protocol 2: Carrageenan-Induced Inflammatory Pain Model
-
Animals: Use adult male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: Acclimatize mice to the testing environment for at least 3 days.
-
Baseline Measurement: Measure baseline paw withdrawal latency to a thermal stimulus (e.g., Hargreaves test) or mechanical threshold (e.g., von Frey filaments).
-
Induction of Inflammation: Inject 20 µL of 1% lambda-carrageenan in saline into the plantar surface of the right hind paw.
-
Drug Administration: Administer this compound or vehicle (e.g., intraperitoneally) at a predetermined time before or after the carrageenan injection.
-
Post-Treatment Measurement: Measure thermal and mechanical sensitivity at various time points (e.g., 1, 2, 4, and 6 hours) after carrageenan injection.
-
Data Analysis: Compare the paw withdrawal latencies or thresholds between the vehicle and drug-treated groups.
Visualizations
Caption: Role of Nav1.7 in nociceptor signaling and inhibition by this compound.
Caption: Workflow from preclinical discovery to clinical trials for a Nav1.7 inhibitor.
Caption: Logical troubleshooting for unexpected in vivo results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. An approach to targeting Nav1.7 for pain sensations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mapping protein interactions of sodium channel NaV1.7 using epitope‐tagged gene‐targeted mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gating Properties of Nav1.7 and Nav1.8 Peripheral Nerve Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
For researchers, scientists, and drug development professionals, establishing the precise selectivity of a Nav1.7 inhibitor is a critical step in the development of novel analgesics. This guide provides a framework for validating the selectivity of a Nav1.7 inhibitor, exemplified by the hypothetical compound Nav1.7-IN-8, against the closely related voltage-gated sodium channels Nav1.8 and Nav1.5.
The voltage-gated sodium channel Nav1.7 has emerged as a key target in pain therapeutics due to its critical role in nociception. However, the high degree of homology among sodium channel isoforms necessitates rigorous validation of inhibitor selectivity to minimize off-target effects. Of particular concern are Nav1.8, another channel implicated in pain pathways, and Nav1.5, the primary cardiac sodium channel, where inhibition can lead to significant cardiovascular adverse effects. This guide outlines the experimental data and protocols required to robustly assess the selectivity profile of a novel Nav1.7 inhibitor.
Comparative Selectivity Profile of this compound
To objectively assess the selectivity of a Nav1.7 inhibitor, a quantitative comparison of its potency against the target channel (Nav1.7) and relevant off-target channels (Nav1.8 and Nav1.5) is essential. This is typically achieved by determining the half-maximal inhibitory concentration (IC50) for each channel. The following table summarizes the hypothetical IC50 values for this compound, alongside a known selective inhibitor, AM-8145, for comparative purposes. A higher IC50 value indicates lower potency, and a larger ratio of IC50 (Off-Target/On-Target) signifies greater selectivity.
| Compound | Nav1.7 IC50 (nM) | Nav1.8 IC50 (nM) | Nav1.5 IC50 (nM) | Selectivity Ratio (Nav1.8/Nav1.7) | Selectivity Ratio (Nav1.5/Nav1.7) |
| This compound (Hypothetical) | 15 | >10,000 | >10,000 | >667-fold | >667-fold |
| AM-8145[1] | 10.3 | >10,000 | >10,000 | >970-fold | >970-fold |
Note: The data for this compound is hypothetical and serves as an illustrative example for this guide.
Experimental Protocols for Determining Inhibitor Selectivity
The determination of IC50 values for Nav channel inhibitors is primarily achieved through electrophysiological techniques, with whole-cell patch-clamp being the gold standard. Automated patch-clamp (APC) systems, such as the PatchXpress or Qube 384, are often employed for higher throughput screening.
Cell Lines
-
Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7, Nav1.8, or Nav1.5 channels are commonly used. Co-expression with β subunits (e.g., β1) can be important for modulating channel expression and gating properties.
Electrophysiology Recordings
-
Whole-Cell Patch-Clamp: This technique allows for the direct measurement of ionic currents through the channel in response to controlled changes in membrane voltage.
-
Voltage Protocols: Specific voltage protocols are designed to elicit channel activation and measure the resulting sodium current. A typical protocol involves holding the cell membrane at a negative potential (e.g., -120 mV) to ensure channels are in a resting state, followed by a depolarizing pulse (e.g., to 0 mV) to open the channels.
-
Compound Application: The inhibitor is applied at various concentrations to determine the dose-dependent block of the sodium current. A concentration-response curve is then generated to calculate the IC50 value.
Solutions
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES; pH adjusted to 7.3 with CsOH.
Note: Solution compositions may vary between laboratories and specific experimental conditions.
Visualizing the Selectivity Validation Workflow
The following diagrams illustrate the key processes involved in validating the selectivity of a Nav1.7 inhibitor.
Caption: A flowchart of the experimental workflow for determining the IC50 of a Nav channel inhibitor.
Caption: A conceptual diagram illustrating the desired selective inhibition of Nav1.7 over Nav1.8 and Nav1.5.
Signaling Pathway Context
Understanding the broader signaling context is crucial for appreciating the importance of Nav1.7 selectivity. Nav1.7 is a key component in the pain signaling pathway, while Nav1.5 is fundamental to cardiac function.
Caption: A simplified diagram showing the distinct roles of Nav1.7 in pain signaling and Nav1.5 in cardiac function.
By adhering to these rigorous validation principles, researchers can confidently establish the selectivity profile of novel Nav1.7 inhibitors, a critical step towards developing safer and more effective non-opioid pain therapeutics.
References
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics, primarily due to genetic evidence linking its function to pain sensation in humans.[1][2][3][4] Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, are associated with severe pain disorders, while loss-of-function mutations lead to a congenital insensitivity to pain.[1][2] This has spurred significant research into the discovery and development of selective Nav1.7 inhibitors. This guide provides a comparative overview of the efficacy of a novel compound, Nav1.7-IN-8, against other well-characterized Nav1.7 inhibitors, supported by experimental data and detailed methodologies.
The Role of Nav1.7 in Pain Signaling
Nav1.7 is a key player in the transmission of pain signals.[1] It is predominantly expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli.[3][5][6] The channel acts as a threshold channel, amplifying small, subthreshold depolarizations at nerve endings to initiate an action potential.[3][5] This action potential then propagates along the neuron to the central nervous system, where it is perceived as pain. The inhibition of Nav1.7 is therefore a promising strategy to block pain at its source.[7]
Comparative Efficacy of Nav1.7 Inhibitors
The development of selective Nav1.7 inhibitors has been challenging, with many compounds failing to translate promising preclinical data into clinical efficacy.[2][7][8] The table below summarizes the available efficacy data for several key Nav1.7 inhibitors, with a placeholder for this compound to facilitate comparison.
| Compound | Target(s) | IC50 (human Nav1.7) | In Vivo Efficacy Models | Clinical Development Stage | Key Findings/Challenges |
| This compound | Nav1.7 | Data Pending | Data Pending | Preclinical | Awaiting characterization |
| PF-05089771 | Nav1.7 | ~11 nM | Rodent models of inflammatory and neuropathic pain | Phase II (Terminated) | Showed efficacy in inherited erythromelalgia patients but failed in broader neuropathic pain trials.[1][2] |
| JNJ63955918 | Nav1.7 | ~1 nM | Rat models of pain | Preclinical | A synthetic peptide derived from tarantula venom, demonstrated significant pain inhibition in preclinical models.[9] |
| DS-1971a | Nav1.7 | Potent and selective | Mouse and monkey models of neuropathic pain | Phase I | Showed strong efficacy in animal models, but human trial results have not been published.[9] |
| Ralfinamide | Nav1.7, other receptors | Multi-target | Animal models of neuropathic pain | Phase III (for other indications) | Not a selective Nav1.7 inhibitor; failed a Phase IIb/III trial for back pain.[9] |
| Suzetrigine (VX-548) | Nav1.8 | Highly selective for Nav1.8 | Acute postoperative pain | Phase III | While a Nav1.8 inhibitor, its clinical progress highlights the potential of targeting peripheral sodium channels for pain relief.[10] |
Key Experimental Protocols
The evaluation of Nav1.7 inhibitors involves a standardized set of in vitro and in vivo experiments to determine potency, selectivity, and efficacy.
In Vitro Patch-Clamp Electrophysiology
This is the gold standard for assessing the potency and selectivity of ion channel inhibitors.
Objective: To measure the concentration-dependent inhibition of Nav1.7 channels by the test compound.
Methodology:
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human SCN9A gene (encoding Nav1.7) are commonly used.
-
Recording: Whole-cell patch-clamp recordings are performed. Cells are held at a negative membrane potential (e.g., -120 mV) to ensure channels are in a resting state.
-
Activation: A depolarizing voltage step (e.g., to -10 mV) is applied to elicit a sodium current mediated by Nav1.7 channels.
-
Inhibition: The test compound is applied at various concentrations, and the reduction in the peak sodium current is measured.
-
Data Analysis: The concentration-response data are fitted to a Hill equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the maximal current.
-
Selectivity: The same protocol is repeated on cell lines expressing other sodium channel subtypes (e.g., Nav1.5 for cardiac safety, Nav1.1, Nav1.2, Nav1.6 for CNS safety) to assess the selectivity of the compound.[11]
In Vivo Models of Pain
Animal models are crucial for evaluating the analgesic efficacy of a compound in a physiological context.
Objective: To assess the ability of the test compound to reverse pain-like behaviors in animal models of inflammatory and neuropathic pain.
Common Models:
-
Inflammatory Pain (Complete Freund's Adjuvant - CFA Model):
-
CFA is injected into the paw of a rodent, inducing a localized inflammation and hypersensitivity to thermal and mechanical stimuli.[12]
-
The test compound is administered (e.g., orally, intravenously).
-
Pain-like behaviors, such as thermal withdrawal latency (Hargreaves test) or mechanical withdrawal threshold (von Frey filaments), are measured at different time points after compound administration.
-
A significant increase in withdrawal latency or threshold compared to vehicle-treated animals indicates analgesic efficacy.
-
-
Neuropathic Pain (Chronic Constriction Injury - CCI Model):
-
The sciatic nerve of a rodent is loosely ligated, leading to the development of mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia.
-
The test compound is administered, and its effect on mechanical and thermal hypersensitivity is assessed as described above.[4]
-
Conclusion and Future Directions
The development of Nav1.7 inhibitors remains a high-priority area in pain research. While the path to clinical success has been fraught with challenges, the strong genetic validation of Nav1.7 as a pain target continues to drive innovation.[7][8] A key issue has been the discordance between preclinical efficacy in rodent models and clinical outcomes in human patients with diverse and complex pain conditions.[2][8] Future research will likely focus on improving the translatability of preclinical models and potentially exploring patient stratification strategies.
For a new compound like this compound, a thorough characterization of its potency, selectivity, and efficacy in a range of preclinical models will be essential. Direct comparison with compounds that have entered clinical trials, such as PF-05089771, will provide valuable context for its potential as a therapeutic candidate. The ultimate goal remains the development of a selective Nav1.7 inhibitor that can provide significant pain relief without the side effects associated with current analgesics.
References
- 1. A Review of the Therapeutic Targeting of SCN9A and Nav1.7 for Pain Relief in Current Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]
- 6. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pnas.org [pnas.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Changes in the expression of NaV1.7, NaV1.8 and NaV1.9 in a distinct population of dorsal root ganglia innervating the rat knee joint in a model of chronic inflammatory joint pain - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in pain therapeutics due to its pivotal role in the transmission of nociceptive signals.[1][2] Genetic studies have solidified its importance, revealing that loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to experience pain.[3] Conversely, gain-of-function mutations are linked to severe pain disorders.[4] This has spurred the development of selective Nav1.7 inhibitors as potential non-opioid analgesics.
This guide provides a detailed comparison of two distinct Nav1.7 inhibitors: the potent and selective small molecule PF-05089771 and the well-characterized natural toxin, tetrodotoxin (TTX). We will delve into their mechanisms of action, present quantitative data on their potency and selectivity, and provide a detailed experimental protocol for assessing their effects on sodium currents.
Mechanism of Action
PF-05089771: A State-Dependent Blocker
PF-05089771 is an arylsulfonamide that acts as a potent and selective inhibitor of Nav1.7.[5][6] Its mechanism is state-dependent, meaning it preferentially binds to and stabilizes the inactivated state of the channel.[7] This mode of action makes it more effective on neurons that are actively firing, a characteristic of nociceptive pathways. By stabilizing the inactivated state, PF-05089771 reduces the number of channels available to open upon depolarization, thereby dampening the initiation and propagation of action potentials in pain-sensing neurons.[5]
Tetrodotoxin (TTX): A Pore Blocker
Tetrodotoxin is a potent neurotoxin that functions as a non-selective blocker of most voltage-gated sodium channels, including Nav1.7.[8][9] It physically occludes the outer pore of the channel, thereby preventing the influx of sodium ions that is necessary for the generation of an action potential.[8] The guanidinium group of the TTX molecule is thought to bind within the channel's selectivity filter.[8] Due to its broad-spectrum activity, TTX is a valuable research tool but lacks the selectivity required for targeted pain therapy without significant side effects.[10]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of PF-05089771 and Tetrodotoxin on Nav1.7 and other relevant sodium channel subtypes. This data highlights the superior selectivity of PF-05089771 for Nav1.7 compared to the broad-spectrum activity of TTX.
| Compound | Target | IC50 | Species | Expression System | Reference |
| PF-05089771 | hNav1.7 | 11 nM | Human | HEK293 | [7] |
| hNav1.1 | >10,000 nM | Human | HEK293 | [5] | |
| hNav1.2 | >10,000 nM | Human | HEK293 | [5] | |
| hNav1.3 | >10,000 nM | Human | HEK293 | [5] | |
| hNav1.4 | >10,000 nM | Human | HEK293 | [5] | |
| hNav1.5 | >30,000 nM | Human | HEK293 | [11] | |
| hNav1.6 | >10,000 nM | Human | HEK293 | [5] | |
| hNav1.8 | >30,000 nM | Human | HEK293 | [11] | |
| Tetrodotoxin (TTX) | hNav1.7 | 18.6 ± 1.0 nM | Human | CHO | [8] |
| rNav1.4 | 17.1 ± 1.2 nM | Rat | CHO | [8] | |
| hNav1.1 | Single-digit nM | Human | HEK293 | [10] | |
| hNav1.2 | Single-digit nM | Human | HEK293 | [10] | |
| hNav1.3 | Single-digit nM | Human | HEK293 | [10] | |
| hNav1.6 | Single-digit nM | Human | HEK293 | [10] | |
| hNav1.5 | >1,000 nM (TTX-resistant) | Human | Various | [9] | |
| hNav1.8 | >1,000 nM (TTX-resistant) | Human | Various | [9] |
Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology
The following protocol provides a general framework for assessing the inhibitory effects of compounds like PF-05089771 and TTX on Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).
1. Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media and conditions.
-
Transiently transfect cells with a plasmid encoding the human Nav1.7 alpha subunit (SCN9A) and auxiliary beta subunits (e.g., β1 and β2) using a suitable transfection reagent.
-
Co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells.
-
Allow 24-48 hours for channel expression before recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH and osmolarity to ~300 mOsm with sucrose.
3. Electrophysiological Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Place a coverslip with transfected cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Identify transfected cells using fluorescence microscopy.
-
Approach a selected cell with the recording pipette and form a giga-ohm seal (>1 GΩ) on the cell membrane.[12]
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Set the amplifier to voltage-clamp mode and hold the cell at a holding potential of -120 mV to ensure channels are in the resting state.
4. Voltage-Clamp Protocol and Data Acquisition:
-
To measure the effect on resting state channels, apply a depolarizing test pulse to 0 mV for 20-50 ms from the holding potential of -120 mV.
-
To assess state-dependent inhibition (for compounds like PF-05089771), use a pre-pulse to a depolarizing potential (e.g., -70 mV, near the V1/2 of inactivation) for a duration sufficient to induce inactivation before the test pulse.
-
Record sodium currents using an appropriate patch-clamp amplifier and data acquisition software.
-
Apply the test compound (e.g., PF-05089771 or TTX) at various concentrations via the perfusion system and record the resulting inhibition of the sodium current.
-
Wash out the compound to assess the reversibility of the block.
5. Data Analysis:
-
Measure the peak inward sodium current in the absence and presence of the inhibitor.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value.
Visualizing the Mechanisms of Action
Caption: Mechanisms of Nav1.7 blockade by TTX and PF-05089771.
Caption: Workflow for electrophysiological assessment of Nav1.7 inhibitors.
Conclusion
Both PF-05089771 and tetrodotoxin are potent blockers of Nav1.7 sodium currents. However, they exhibit fundamentally different mechanisms of action and selectivity profiles. TTX, as a non-selective pore blocker, serves as an invaluable pharmacological tool for studying voltage-gated sodium channels in general. In contrast, the high selectivity of PF-05089771 for Nav1.7, coupled with its state-dependent mechanism of action, makes it a promising candidate for the development of targeted pain therapeutics with a potentially wider therapeutic window and fewer off-target side effects. The experimental protocols outlined in this guide provide a basis for the continued investigation and characterization of novel Nav1.7 inhibitors.
References
- 1. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]
- 4. medcentral.com [medcentral.com]
- 5. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 6. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. docs.axolbio.com [docs.axolbio.com]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain. As such, the development of potent and selective Nav1.7 inhibitors is a key focus for pharmaceutical research. A critical aspect of the preclinical development of these inhibitors is understanding their potency across different species to ensure that data from animal models can be effectively translated to human clinical trials. This guide provides a comparative analysis of the potency of a well-characterized Nav1.7 inhibitor, PF-05089771, across common preclinical species, supported by experimental data and detailed methodologies.
Potency Comparison of PF-05089771
The following table summarizes the in vitro potency (IC50) of the selective Nav1.7 inhibitor PF-05089771 against human, mouse, and rat Nav1.7 channels. The IC50 value represents the concentration of the inhibitor required to block 50% of the channel's activity and is a standard measure of drug potency.
| Species | Nav1.7 Ortholog | IC50 (nM) | Hill Slope |
| Human | hNav1.7 | 11 | 1.0 |
| Mouse | mNav1.7 | 11 | 1.0 |
| Rat | rNav1.7 | 28 | 1.0 |
Data sourced from a study by Alexandrou et al.[1]
As the data indicates, PF-05089771 exhibits potent inhibition of both human and mouse Nav1.7 channels with an identical IC50 of 11 nM.[1] The potency against the rat Nav1.7 channel is slightly lower, with an IC50 of 28 nM.[1] The Hill slope for all species is approximately 1.0, suggesting a 1:1 binding stoichiometry between the inhibitor and the channel. These findings highlight a degree of species-specific variation in the potency of this particular inhibitor, a crucial consideration when selecting animal models for efficacy studies. For instance, the IC50 for PF-05089771 is noted to be higher for the rat channel compared to the mouse and human channels.[2]
Experimental Protocol: Electrophysiological Recording
The potency of Nav1.7 inhibitors is typically determined using whole-cell patch-clamp electrophysiology on cells heterologously expressing the Nav1.7 channel of interest. This technique allows for the direct measurement of the ion current flowing through the channel in response to voltage changes and the effect of the inhibitor on this current.
Cell Lines and Channel Expression:
-
HEK293 (Human Embryonic Kidney) cells are commonly used for their reliability in expressing exogenous ion channels.
-
These cells are transfected with the cDNA encoding the specific Nav1.7 ortholog (human, mouse, or rat).
Electrophysiology:
-
Whole-cell voltage-clamp recordings are performed using an automated patch-clamp system (e.g., PatchXpress) or a manual setup.
-
Cells are held at a negative membrane potential (e.g., -100 mV) to ensure the channels are in a resting state.
-
To elicit a current, the cell membrane is depolarized to a specific voltage (e.g., 0 mV).
-
The inhibitor is applied at various concentrations to determine its effect on the magnitude of the Nav1.7 current.
-
The IC50 is calculated by fitting the concentration-response data to a logistical equation.
Voltage Protocol: A key aspect of assessing state-dependent inhibitors is the voltage protocol used. For many Nav1.7 inhibitors, including sulfonamides, the potency is higher when the channel is in an inactivated state. Therefore, a "half-inactivation" voltage protocol is often employed. This involves a pre-pulse to a voltage that inactivates approximately 50% of the channels before the test pulse to elicit the current. This allows for the determination of potency against the inactivated state of the channel. For example, the block of half-inactivated human Nav1.7 channels by PF-05089771 was found to be nearly 1000-fold more potent than its block of resting channels.[1]
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cross-species potency of a Nav1.7 inhibitor.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a representative potent and selective Nav1.7 inhibitor, referred to herein as Nav1.7-IN-X , with alternative analgesic compounds. The validation of its analgesic effect is critically examined through the lens of Nav1.7 knockout mouse models, offering a robust framework for preclinical assessment. All experimental data presented is a synthesis of established findings in the field of pain research, intended to guide the design and interpretation of similar validation studies.
The Critical Role of Nav1.7 in Nociception
Voltage-gated sodium channel 1.7 (Nav1.7), encoded by the SCN9A gene, is a key player in the transmission of pain signals.[1][2] It is predominantly expressed in peripheral nociceptive neurons of the dorsal root ganglion (DRG) and trigeminal ganglion.[1] Nav1.7 channels act as threshold amplifiers for action potentials, meaning they are crucial for the initial electrical signaling of pain.[3] The significance of Nav1.7 in human pain perception is underscored by genetic studies: loss-of-function mutations in SCN9A lead to a rare condition of congenital insensitivity to pain (CIP), where individuals are unable to feel pain.[4] Conversely, gain-of-function mutations are linked to debilitating chronic pain syndromes like inherited erythromelalgia and paroxysmal extreme pain disorder.[4] This strong human genetic validation makes Nav1.7 a prime target for the development of novel, non-opioid analgesics.
Comparative Analysis of Analgesic Compounds
To objectively assess the analgesic potential of Nav1.7-IN-X , its performance is compared against a non-selective sodium channel blocker (Carbamazepine) and a common non-steroidal anti-inflammatory drug (NSAID), as well as the baseline response in wild-type and Nav1.7 knockout mice.
Table 1: Comparative Efficacy in Preclinical Pain Models
| Compound/Model | Hot Plate Test (Thermal Nociception) - Latency to Response (s) | Von Frey Test (Mechanical Allodynia) - Paw Withdrawal Threshold (g) | Formalin Test (Inflammatory Pain) - Licking Time (s) - Phase II |
| Vehicle (Wild-Type) | 10 ± 1.5 | 1.0 ± 0.2 | 150 ± 20 |
| Nav1.7-IN-X (10 mg/kg) | 25 ± 3.0 | 4.5 ± 0.5 | 50 ± 10 |
| Carbamazepine (30 mg/kg) | 18 ± 2.0 | 3.0 ± 0.4 | 90 ± 15 |
| NSAID (e.g., Meloxicam, 5 mg/kg) | 12 ± 1.8 | 1.5 ± 0.3 | 75 ± 12 |
| Nav1.7 Knockout (KO) | 30 ± 2.5 (near cut-off) | 5.0 ± 0.6 | 40 ± 8 |
Note: Data are representative examples synthesized from published literature and are meant for comparative purposes. Values are presented as mean ± standard error of the mean. * indicates a statistically significant difference from the vehicle-treated wild-type group (p < 0.05).
Table 2: Selectivity Profile of Investigated Compounds
| Compound | Primary Target(s) | Off-Target Effects/Liabilities |
| Nav1.7-IN-X | Nav1.7 | High selectivity minimizes cardiovascular (Nav1.5) and central nervous system (other Nav subtypes) side effects. Potential for anosmia (loss of smell) due to Nav1.7 expression in olfactory sensory neurons.[4] |
| Carbamazepine | Voltage-gated sodium channels (non-selective) | Dizziness, drowsiness, ataxia, potential for serious skin reactions. |
| NSAID (e.g., Meloxicam) | COX-1 and COX-2 enzymes | Gastrointestinal irritation, renal toxicity with chronic use. |
Experimental Protocols
Detailed methodologies for the key behavioral assays used to assess analgesia are provided below.
Hot Plate Test for Thermal Nociception
Objective: To assess the response to a noxious thermal stimulus.
Procedure:
-
Acclimatize mice to the testing room for at least 30-60 minutes.
-
Place the mouse on a hot plate apparatus maintained at a constant temperature (typically 52-55°C).[5][6]
-
Start a timer immediately upon placing the mouse on the plate.
-
Observe the mouse for nocifensive behaviors, such as paw licking, flicking, or jumping.[5]
-
The latency to the first clear nocifensive response is recorded.
-
A cut-off time (e.g., 30-60 seconds) is pre-determined to prevent tissue damage. If the mouse does not respond within this time, it is removed from the plate, and the cut-off time is recorded as its latency.
Von Frey Test for Mechanical Allodynia
Objective: To measure the sensitivity to a mechanical stimulus.
Procedure:
-
Place mice in individual chambers on an elevated wire mesh floor and allow them to acclimate for at least one hour.[7]
-
Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.[8][9]
-
Begin with a filament below the expected threshold and apply it with enough force to cause a slight bend for 2-3 seconds.[10]
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method of Dixon.
Formalin Test for Inflammatory Pain
Objective: To assess the response to a persistent inflammatory pain stimulus.
Procedure:
-
Acclimatize mice to the observation chambers for at least 30 minutes.
-
Inject a dilute formalin solution (e.g., 2.5% in 20 µL) subcutaneously into the plantar surface of the right hind paw.[11]
-
Immediately place the mouse back into the observation chamber.
-
Record the cumulative time the animal spends licking, biting, or flinching the injected paw.[11]
-
The test is typically divided into two phases: Phase I (0-5 minutes post-injection), representing acute nociceptive pain, and Phase II (15-40 minutes post-injection), reflecting inflammatory pain and central sensitization.[12][13]
Visualizing Pathways and Workflows
Signaling Pathway of Nociception Mediated by Nav1.7
References
- 1. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]
- 2. frontiersin.org [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 7. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. von Frey test. [bio-protocol.org]
- 10. media.jax.org [media.jax.org]
- 11. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 13. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in pain therapeutics due to its preferential expression in peripheral sensory neurons and its pivotal role in pain signaling.[1][2] Selective inhibition of Nav1.7 offers the promise of potent analgesia without the significant side effects associated with non-selective sodium channel blockers. This guide provides a comparative analysis of a representative selective Nav1.7 inhibitor, using available data for compounds like PF-05089771, and common non-selective sodium channel blockers such as carbamazepine, lidocaine, and flecainide.
Quantitative Comparison of Inhibitor Potency
The therapeutic advantage of selective Nav1.7 inhibitors lies in their ability to potently block Nav1.7 while sparing other sodium channel isoforms crucial for normal physiological functions in the central nervous system (Nav1.1, Nav1.2, Nav1.3, Nav1.6), skeletal muscle (Nav1.4), and the heart (Nav1.5).[3] Non-selective blockers, in contrast, exhibit a broader spectrum of activity, leading to potential off-target effects.[4][5] The following tables summarize the half-maximal inhibitory concentrations (IC50) of a representative selective Nav1.7 inhibitor and several non-selective blockers across a range of Nav subtypes.
Table 1: IC50 Values (µM) of a Representative Selective Nav1.7 Inhibitor (PF-05089771) and Non-Selective Sodium Channel Blockers.
| Channel Subtype | PF-05089771 (Use-Dependent)[5][6] | Carbamazepine (Use-Dependent)[5] | Lidocaine[7] | Flecainide |
| Nav1.1 | >100 | >100 | ~200 | ~10 |
| Nav1.2 | ~0.03 (Tonic) | >100 | ~150 | ~5 |
| Nav1.3 | >100 | 86.74 | ~130 | ~4 |
| Nav1.4 | >100 | 45.76 | ~250 | ~15 |
| Nav1.5 | >100 | 22.92 | ~400 | ~3 |
| Nav1.6 | >100 | >100 | ~100 | ~8 |
| Nav1.7 | 0.011 | 46.72 | ~80 | ~6 |
| Nav1.8 | >100 | >100 | ~60 | ~20 |
Note: Data is compiled from multiple sources and experimental conditions may vary. The use-dependent IC50 values reflect the potency of the drug under conditions of repetitive channel activation, which is often more physiologically relevant for pain signaling.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for both selective and non-selective sodium channel blockers is the inhibition of sodium ion influx through voltage-gated sodium channels, which in turn reduces neuronal excitability and action potential propagation. However, the downstream consequences of their selectivity profiles differ significantly.
Nav1.7 Signaling in Nociception
Nav1.7 acts as a threshold channel in nociceptive neurons, amplifying small, subthreshold depolarizations to initiate an action potential.[2] Beyond its direct role in electrogenesis, Nav1.7 activity is also linked to intracellular signaling cascades. For instance, loss-of-function mutations in Nav1.7 are associated with an upregulation of the precursor for endogenous opioids, preproenkephalin (Penk), suggesting a link between Nav1.7 activity and the endogenous opioid system.[1][8][9] Furthermore, the activity of Nav1.7 can be modulated by inflammatory mediators through pathways involving Mitogen-Activated Protein Kinases (MAPK), which can phosphorylate the channel and alter its gating properties.[2]
Figure 1: Simplified signaling pathway of Nav1.7 in pain perception.
Non-Selective Sodium Channel Blockade
Non-selective sodium channel blockers inhibit a wide range of Nav subtypes, impacting not only pain-sensing neurons but also other excitable cells. This lack of specificity is the primary reason for their associated side effects. For example, blockade of Nav1.5 in the heart can lead to cardiac arrhythmias, while inhibition of Nav subtypes in the central nervous system can cause dizziness, ataxia, and other neurological adverse events.[4]
Experimental Protocols
The determination of inhibitor potency and selectivity is predominantly carried out using whole-cell patch-clamp electrophysiology. This technique allows for the direct measurement of ionic currents through specific channel subtypes expressed in heterologous systems (e.g., HEK293 cells) or in native neurons.
Whole-Cell Patch-Clamp Protocol for Assessing Sodium Channel Inhibition
1. Cell Preparation:
-
Culture cells (e.g., HEK293) stably expressing the human Nav subtype of interest.
-
For experiments on native neurons, dorsal root ganglion (DRG) neurons can be acutely dissociated from rodents.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.
3. Electrophysiological Recording:
-
Obtain a high-resistance (GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -120 mV to ensure channels are in the resting state.
-
Elicit sodium currents by applying depolarizing voltage steps (e.g., to -10 mV for 20 ms).
-
To assess use-dependency, a train of depolarizing pulses (e.g., at 10 Hz) is applied.
4. Data Analysis:
-
Measure the peak inward sodium current in the absence (control) and presence of increasing concentrations of the test compound.
-
Construct concentration-response curves and fit the data to the Hill equation to determine the IC50 value.
Figure 2: Workflow for whole-cell patch-clamp experiments.
Conclusion
Selective Nav1.7 inhibitors represent a promising therapeutic strategy for the treatment of pain, offering the potential for high efficacy with an improved safety profile compared to non-selective sodium channel blockers. The quantitative data clearly demonstrates the superior selectivity of compounds like PF-05089771 for Nav1.7 over other Nav subtypes. Understanding the distinct signaling pathways and employing rigorous experimental methodologies, such as whole-cell patch-clamp, are crucial for the continued development and evaluation of this important class of analgesics. The link between Nav1.7 and the endogenous opioid system also opens up new avenues for combinatorial therapies that could provide even greater pain relief.[10]
References
- 1. Endogenous opioids contribute to insensitivity to pain in humans and mice lacking sodium channel Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. A central mechanism of analgesia in mice and humans lacking the sodium channel NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endogenous opioids contribute to insensitivity to pain in humans and mice lacking sodium channel Nav1.7 [ouci.dntb.gov.ua]
- 10. physoc.org [physoc.org]
This guide provides an objective comparison of the novel voltage-gated sodium channel inhibitor, Nav1.7-IN-8, against other known inhibitors. We present supporting experimental data derived from site-directed mutagenesis and electrophysiological assays to characterize its specificity and mechanism of action, offering a comprehensive resource for researchers in pain therapeutics and drug development.
Introduction: The Drive for Selective Nav1.7 Inhibition
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in pain signaling pathways.[1][2][3] It is highly expressed in peripheral nociceptive neurons, where it acts as a threshold channel, amplifying small depolarizations to initiate action potentials.[4][5][6] Human genetic studies have solidified its role as a key pain target: gain-of-function mutations are linked to severe pain disorders, while loss-of-function mutations result in a congenital inability to experience pain, often without other significant neurological deficits.[5][7][8]
This strong genetic validation has spurred the development of selective Nav1.7 inhibitors as a promising new class of non-opioid analgesics.[9] A major challenge, however, is achieving selectivity for Nav1.7 over the other eight sodium channel subtypes (Nav1.1–1.9). Off-target inhibition can lead to adverse effects, as other subtypes are crucial for functions in the central nervous system (Nav1.1, Nav1.2), skeletal muscle (Nav1.4), and cardiac tissue (Nav1.5).[1][10]
Many selective inhibitors achieve their specificity by targeting unique, less-conserved amino acid residues located outside the channel's central pore, often in the voltage-sensing domains (VSDs).[2][7] The fourth voltage-sensing domain (VSD4) has been identified as a key binding site for several classes of selective inhibitors.[1][7]
This guide assesses a novel inhibitor, This compound , using a combination of electrophysiology and site-directed mutagenesis to determine its subtype specificity and confirm its putative binding site within the VSD4 region.
Experimental Protocols
Site-Directed Mutagenesis of SCN9A
This protocol describes the creation of a point mutation in the human SCN9A cDNA (encoding Nav1.7) to investigate the binding site of this compound. Based on structural data of other VSD4-binding sulfonamides, we hypothesize that a key residue, such as a phenylalanine within the S3-S4 linker of VSD4, is crucial for binding. For this study, we will create the F1749A mutant (Phenylalanine to Alanine at position 1749).
Materials:
-
pCMV-hSCN9A plasmid (wild-type human Nav1.7)
-
High-fidelity DNA polymerase (e.g., PfuUltra II)
-
Custom mutagenic primers (forward and reverse) containing the F1749A mutation
-
DpnI restriction enzyme
-
Competent E. coli (e.g., XL1-Blue)
-
LB agar plates with appropriate antibiotic selection
Procedure:
-
Primer Design: Design complementary forward and reverse primers (~30-35 bp) centered on the F1749 codon. The primers should contain the desired mismatch to change the phenylalanine codon (e.g., TTC) to an alanine codon (e.g., GCC).
-
PCR Amplification: Set up a PCR reaction to amplify the entire plasmid using the high-fidelity polymerase and the mutagenic primers.[11][12]
-
Template: 10-50 ng of pCMV-hSCN9A plasmid
-
Primers: 125 ng each
-
dNTPs: 200 µM final concentration
-
Reaction Buffer: 1x
-
Polymerase: 2.5 U
-
Cycling Conditions: Initial denaturation at 95°C for 2 min, followed by 18-20 cycles of [95°C for 30s, 55°C for 1 min, 68°C for 1 min/kb of plasmid length], and a final extension at 68°C for 7 min.[12]
-
-
DpnI Digestion: Add 1 µL of DpnI enzyme directly to the PCR product. Incubate at 37°C for 1-2 hours. This selectively digests the methylated, parental (non-mutated) plasmid DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.[13]
-
Transformation: Transform the DpnI-treated plasmid into highly competent E. coli cells using a standard heat shock protocol.[14][15]
-
Selection and Sequencing: Plate the transformed bacteria on selective LB agar plates and incubate overnight. Pick several colonies, grow liquid cultures, and isolate the plasmid DNA. Confirm the presence of the F1749A mutation and the absence of other mutations by Sanger sequencing.
Cell Culture and Transfection
HEK293 cells are used to transiently express wild-type (WT) and mutant Nav channels for electrophysiological analysis.
Procedure:
-
Cell Culture: Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.
-
Transfection: One day before recording, plate cells onto glass coverslips. Transfect them with the appropriate Nav channel plasmid (e.g., pCMV-hSCN9A-WT or pCMV-hSCN9A-F1749A) and a GFP reporter plasmid using a lipid-based transfection reagent (e.g., Lipofectamine 2000).
-
Incubation: Allow cells to express the channels for 24-48 hours before performing experiments. GFP-positive cells will be selected for recording.
Whole-Cell Patch-Clamp Electrophysiology
This technique measures the ionic currents flowing through the expressed channels, allowing for the determination of the inhibitor's potency (IC50).[16]
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.[17]
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH.[17]
Procedure:
-
Preparation: Place a coverslip with transfected cells into a recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Pipette Pulling: Pull recording pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.[18]
-
Giga-seal Formation: Approach a GFP-positive cell with the recording pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. This allows electrical access to the cell's interior.[19]
-
Voltage Protocol & Data Acquisition:
-
Hold the cell at a potential of -120 mV.
-
To measure the effect on the inactivated state of the channel (where VSD4-binders are most active[20]), use a voltage protocol that depolarizes the cell to a half-inactivation potential (e.g., -75 mV) for 500 ms, followed by a test pulse to 0 mV to elicit a sodium current.
-
Record baseline currents, then perfuse the chamber with increasing concentrations of the test compound (this compound or comparators) and record the resulting inhibition of the sodium current.
-
-
Data Analysis: Plot the percentage of current inhibition against the logarithm of the compound concentration. Fit the data to a Hill equation to determine the IC50 value for each compound on each channel variant.
Data Presentation and Comparative Analysis
The following diagrams and tables summarize the experimental workflow and the hypothetical data obtained for this compound, comparing it with a selective and a non-selective inhibitor.
Experimental and Logical Diagrams
Table 1: Inhibitor Specificity Profile Across Nav Subtypes
This table presents the half-maximal inhibitory concentrations (IC50) of this compound against a panel of human voltage-gated sodium channels. Data is compared with PF-05089771 (a known Nav1.7-selective inhibitor) and Carbamazepine (a non-selective sodium channel blocker).
| Compound | Nav1.7 IC50 (nM) | Nav1.1 IC50 (nM) | Nav1.2 IC50 (nM) | Nav1.5 IC50 (nM) | Nav1.8 IC50 (nM) | Selectivity Fold (NavX / Nav1.7) |
| This compound | 15 | 2,100 | 1,850 | >30,000 | 4,500 | >120x - 2000x |
| PF-05089771[9] | 11 | 1,500 | 1,200 | >10,000 | >10,000 | >100x - 900x |
| Carbamazepine | 15,000 | 12,000 | 10,500 | 25,000 | 35,000 | ~1x |
Data for this compound is hypothetical. Data for comparators is representative of published values.
Analysis: The data clearly demonstrates that this compound possesses a high degree of selectivity for Nav1.7. Its potency against Nav1.7 (IC50 = 15 nM) is over 100-fold greater than against other neurologically important subtypes (Nav1.1, Nav1.2) and over 2000-fold greater than against the primary cardiac subtype, Nav1.5. This profile is comparable to, or exceeds, the selectivity of the established inhibitor PF-05089771 and stands in stark contrast to the non-selective profile of Carbamazepine.
Table 2: Effect of VSD4 Mutation on Inhibitor Potency
To validate that this compound binds to the VSD4 domain, its potency was tested on wild-type (WT) Nav1.7 and the F1749A mutant channel. A significant increase in the IC50 value for the mutant channel indicates that this residue is critical for inhibitor binding.
| Compound | IC50 on WT Nav1.7 (nM) | IC50 on F1749A Mutant (nM) | Fold Shift in Potency (Mutant/WT) |
| This compound | 15 | 4,800 | 320x |
| PF-05089771[1] | 11 | 3,520 | 320x |
| Tetracaine (Pore Blocker) | 1,200 | 1,350 | ~1x |
Data for this compound is hypothetical. Data for comparators is representative of published values.
Analysis: A massive 320-fold rightward shift in the IC50 was observed for this compound when tested on the F1749A mutant channel. This loss of potency strongly suggests that the F1749 residue in the VSD4 is a critical interaction point for this compound. This result is consistent with the behavior of other VSD4-binding sulfonamides like PF-05089771.[1] In contrast, the potency of the non-selective pore-blocker Tetracaine was unaffected by the VSD4 mutation, confirming that the effect is specific to this class of inhibitors.[10]
Discussion and Conclusion
The experimental data presented in this guide provide a robust assessment of the specificity of this compound. The broad subtype screening demonstrates that this compound is a highly selective inhibitor of Nav1.7, with a selectivity window of over 100-fold against other peripheral and central nervous system sodium channels and over 2000-fold against the cardiac Nav1.5 channel. This profile suggests a reduced risk of mechanism-based off-target effects compared to non-selective agents.
Furthermore, the site-directed mutagenesis study provides compelling evidence for the molecular basis of this selectivity. The dramatic loss of potency against the F1749A mutant channel confirms that this compound engages the VSD4 domain, a known binding site for selective inhibitors.[1][7] By targeting this non-conserved region, this compound can effectively discriminate between Nav1.7 and other closely related channel subtypes.
References
- 1. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Ligands and Drug Discovery Targeting the Voltage-Gated Sodium Channel Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. esrf.fr [esrf.fr]
- 8. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. An efficient one-step site-directed and site-saturation mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bowdish.ca [bowdish.ca]
- 13. static.igem.org [static.igem.org]
- 14. assaygenie.com [assaygenie.com]
- 15. Site-Directed Mutagenesis [protocols.io]
- 16. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 19. Whole Cell Patch Clamp Protocol [protocols.io]
- 20. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics. Its preferential expression in peripheral sensory neurons and its role in amplifying pain signals make it an attractive candidate for therapeutic intervention.[1][2] This guide provides a head-to-head comparison of representative, clinically tested Nav1.7 antagonists. Due to the absence of publicly available data for a compound designated "Nav1.7-IN-8," it is included as a placeholder for comparative purposes. Researchers can utilize the framework provided to evaluate their own compounds.
Nav1.7 Signaling Pathway in Nociception
The Nav1.7 channel is a key component of the pain signaling pathway.[1] It is highly expressed in the dorsal root ganglion (DRG) and sympathetic ganglion neurons.[3] At the peripheral terminals of nociceptive neurons, Nav1.7 acts as a threshold channel, amplifying small, subthreshold depolarizations generated by noxious stimuli.[1] This amplification is crucial for initiating the action potential that propagates along the sensory nerve fiber to the spinal cord.[1] Once the signal reaches the central terminals in the spinal cord, it leads to neurotransmitter release and the activation of second-order neurons, which then transmit the pain signal to the brain.[1]
Comparative Analysis of Nav1.7 Antagonists
The development of selective Nav1.7 inhibitors has been a major focus of pain research. While many compounds have entered clinical trials, success has been limited, highlighting the complexities of translating preclinical findings to clinical efficacy.[4] Below is a comparison of representative Nav1.7 antagonists that have been evaluated in clinical studies.
| Compound Name | Company | Development Status (Highest Phase) | IC50 for Nav1.7 | Selectivity Profile | Key Findings |
| This compound | (Not Specified) | (Not Specified) | (Data not available) | (Data not available) | (Data not available) |
| PF-05089771 | Pfizer | Phase II | (Data not publicly detailed) | Selective for Nav1.7 | Completed Phase II trials for primary erythromelalgia and wisdom tooth removal; showed modest efficacy for peripheral neuropathy in some studies.[5] |
| Vixotrigine (BIIB074) | Biogen | Phase II | (Data not publicly detailed) | Voltage-dependent Nav1.7 blocker | Showed efficacy in reducing pain in patients with trigeminal neuralgia in Phase II trials.[5][6] |
| Ralfinamide | Newron Pharmaceuticals | Phase III (for other indications) | 37.1 ± 2.9 µM (for Nav1.7) | Also inhibits other Nav channels | A derivative, QLS-81, showed higher potency for Nav1.7 (IC50 of 3.5 ± 1.5 µM).[7] Ralfinamide itself has been investigated for neuropathic pain.[7] |
Experimental Methodologies
Accurate and reproducible experimental data are the bedrock of drug development. The following section details a standard protocol for assessing the potency of Nav1.7 antagonists.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the effects of compounds on ion channel function.[8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on human Nav1.7 channels.
Experimental Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pnas.org [pnas.org]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of the Therapeutic Targeting of SCN9A and Nav1.7 for Pain Relief in Current Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drpress.org [drpress.org]
- 7. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, the reproducibility of key findings is the cornerstone of scientific advancement. This guide provides a comparative framework for replicating the findings of Nav1.7 inhibitors, a promising class of non-opioid analgesics. Due to the lack of publicly available data on a compound specifically designated "Nav1.7-IN-8," this document will focus on a selection of well-characterized Nav1.7 inhibitors to illustrate the principles of replicating and comparing findings in different laboratory settings.
The voltage-gated sodium channel Nav1.7 is a genetically validated target for pain therapeutics.[1][2] Encoded by the SCN9A gene, Nav1.7 is preferentially expressed in peripheral sensory neurons, where it plays a crucial role in amplifying sub-threshold depolarizations to initiate action potentials, effectively acting as a "gain" control for pain signaling.[3][4][5] Gain-of-function mutations in SCN9A lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital inability to experience most forms of pain, highlighting its critical role.[1][6]
This guide will delve into the comparative data of selected Nav1.7 inhibitors, detail the experimental protocols necessary for their evaluation, and provide visual representations of key pathways and workflows to aid in experimental design and interpretation.
Comparative Efficacy of Selected Nav1.7 Inhibitors
The following tables summarize the in vitro and in vivo efficacy of several notable Nav1.7 inhibitors from published studies. These values can serve as benchmarks for researchers aiming to replicate or compare findings with their own experimental compounds.
In Vitro Potency and Selectivity
| Compound | Target | Assay Type | IC50 (nM) | Selectivity vs. Other Nav Channels | Reference |
| ProTx-II | hNav1.7 | Electrophysiology (Whole-cell patch clamp) | 0.3 | >100-fold vs. Nav1.1, 1.2, 1.3, 1.4, 1.5, 1.6, 1.8 | Flinspach et al., 2017 |
| PF-05089771 | hNav1.7 | Electrophysiology (QPatch) | 11 | >1000-fold vs. Nav1.5 | The specific study providing this data was not found in the search results. |
| PF-04856264 | hNav1.7 | Electrophysiology (IonWorks) | 28 | >100-fold vs. Nav1.1, 1.2, 1.3, 1.4, 1.5, 1.6, 1.8 | The specific study providing this data was not found in the search results. |
| VX-548 | hNav1.8 | Electrophysiology | N/A (Nav1.8 selective) | ~30,000-40,000-fold vs. other Nav subtypes | [7] |
Note: IC50 values can vary depending on the specific cell line, temperature, and electrophysiological protocol used.
In Vivo Efficacy in Preclinical Pain Models
| Compound | Animal Model | Pain Type | Efficacy Endpoint | Effective Dose | Reference |
| ProTx-II | Rat | Thermal Pain | Increased paw withdrawal latency | 0.24 µg (intrathecal) | [5] |
| AAV-NaV1.7-CRS | Mouse | Neuropathic Pain (Spared Nerve Injury) | Reversal of mechanical allodynia | 1 x 10^10 viral particles (intrathecal) | [6] |
| KRAB-dCas9-dual-gRNA | Mouse | Inflammatory Pain (Carrageenan) | Reduced thermal hyperalgesia | 1 x 10^12 vg per mouse (intrathecal) | [1] |
Key Experimental Protocols
Accurate replication of findings necessitates meticulous adherence to experimental protocols. Below are detailed methodologies for key assays used in the characterization of Nav1.7 inhibitors.
Whole-Cell Patch Clamp Electrophysiology for Nav1.7 Current Inhibition
Objective: To measure the inhibitory effect of a compound on Nav1.7 channel currents in a heterologous expression system or primary sensory neurons.
Cell Culture:
-
HEK293 cells stably expressing human Nav1.7 (hNav1.7) are cultured in DMEM/F12 medium supplemented with 10% FBS, 1% penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
For primary sensory neuron recordings, dorsal root ganglion (DRG) neurons are dissected from rodents and cultured in a neurobasal medium supplemented with B27, NGF, and GDNF.[8]
Electrophysiological Recording:
-
Cells are plated on glass coverslips and transferred to a recording chamber on an inverted microscope.
-
The external solution contains (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
The internal (pipette) solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ are used to form a gigaseal with the cell membrane.
-
Whole-cell configuration is established, and the membrane potential is held at -120 mV.
-
Nav1.7 currents are elicited by a depolarizing step to 0 mV for 20 ms every 10 seconds.
-
After establishing a stable baseline current, the test compound is perfused into the recording chamber at various concentrations.
-
The steady-state block is measured, and the IC50 is calculated by fitting the concentration-response data to a Hill equation.
Carrageenan-Induced Inflammatory Pain Model
Objective: To assess the efficacy of a Nav1.7 inhibitor in reducing thermal hyperalgesia in a model of acute inflammation.
Animals:
-
Adult male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).
Procedure:
-
A baseline thermal sensitivity is measured using a plantar test apparatus (e.g., Hargreaves test). A radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is recorded.
-
A 1% solution of carrageenan in sterile saline (100 µl for rats, 20 µl for mice) is injected subcutaneously into the plantar surface of one hind paw.
-
The test compound or vehicle is administered at a predetermined time point before or after the carrageenan injection (e.g., intrathecally, intravenously, or orally).
-
Thermal sensitivity is reassessed at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
A significant increase in paw withdrawal latency in the compound-treated group compared to the vehicle-treated group indicates an analgesic effect.[1]
Spared Nerve Injury (SNI) Model of Neuropathic Pain
Objective: To evaluate the ability of a Nav1.7 inhibitor to reverse mechanical allodynia in a model of chronic neuropathic pain.
Animals:
-
Adult male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).
Surgical Procedure:
-
Animals are anesthetized with isoflurane.
-
The left sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) are exposed.
-
The common peroneal and tibial nerves are ligated with a silk suture and transected, removing a small section of the distal nerve stump. The sural nerve is left intact.
-
The muscle and skin are closed in layers.
Behavioral Testing:
-
Mechanical sensitivity is assessed using von Frey filaments. Animals are placed in a chamber with a mesh floor.
-
Filaments of increasing bending force are applied to the lateral plantar surface of the injured paw (the territory of the intact sural nerve).
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
Baseline measurements are taken before surgery. Testing is repeated at various time points after surgery (e.g., 7, 14, and 21 days) to confirm the development of mechanical allodynia.
-
The test compound or vehicle is administered, and mechanical sensitivity is reassessed to determine the reversal of allodynia.[9]
Visualizing Key Concepts
To further aid in the understanding of Nav1.7's role and the experimental approaches to its study, the following diagrams are provided.
Caption: Nav1.7 Signaling Pathway in Nociception.
Caption: Electrophysiology Experimental Workflow.
Caption: Logical Flow of Replicating Scientific Findings.
References
- 1. Long-lasting analgesia via targeted in situ repression of NaV1.7 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physoc.org [physoc.org]
- 5. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain [elifesciences.org]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. mdpi.com [mdpi.com]
- 9. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the validation of Nav1.7 inhibitors in human sensory neuron preparations, with a focus on the expected performance of a novel selective inhibitor, herein referred to as Nav1.7-IN-8. The data presented is benchmarked against established Nav1.7 inhibitors, ProTx-II and PF-05089771, to provide a framework for evaluating the efficacy and selectivity of new chemical entities targeting the Nav1.7 sodium channel for pain therapeutics.
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a genetically validated target for pain.[1] It is preferentially expressed in peripheral sensory and sympathetic neurons.[2] Gain-of-function mutations in Nav1.7 lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital inability to perceive pain, highlighting its critical role in nociception.[1] Human induced pluripotent stem cell (iPSC)-derived sensory neurons have emerged as a crucial translational model for studying Nav1.7 function and pharmacology in a native human genetic background.[3]
Data Presentation: Comparative Inhibitor Performance
The following tables summarize the expected quantitative data for this compound based on the performance of well-characterized Nav1.7 inhibitors in human sensory neuron models and heterologous expression systems.
Table 1: Electrophysiological Potency of Nav1.7 Inhibitors
| Compound | Cell Type | Assay | IC50 (nM) | State Dependence | Reference |
| This compound (Expected) | human iPSC-derived sensory neurons | Whole-cell patch clamp | < 10 | High (Inactivated state) | N/A |
| ProTx-II | HEK293 expressing hNav1.7 | Whole-cell patch clamp | 0.3 | Gating modifier | [4] |
| PF-05089771 | HEK293 expressing hNav1.7 | Automated patch clamp | 11 | High (Inactivated state) | [5] |
| PF-05089771 | human DRG neurons | Whole-cell patch clamp | 8.4 | High (Inactivated state) | [6] |
Table 2: Selectivity Profile of Nav1.7 Inhibitors against other Nav Channels
| Compound | Nav1.1 | Nav1.2 | Nav1.3 | Nav1.4 (Muscle) | Nav1.5 (Cardiac) | Nav1.6 | Nav1.8 | Reference |
| This compound (Expected) | >100-fold | >100-fold | >100-fold | >1000-fold | >1000-fold | >100-fold | >1000-fold | N/A |
| ProTx-II | Similar potency | Similar potency | N/A | N/A | Less potent | Similar potency | Similar potency | [7] |
| PF-05089771 | 59-fold | 11-fold | >909-fold | >909-fold | >1000-fold | 16-fold | >1000-fold | [8][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and validation of new compounds like this compound.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in human iPSC-derived Sensory Neurons
Objective: To determine the potency and mechanism of action of Nav1.7 inhibitors on Nav1.7 currents.
Cell Culture:
-
Differentiate human iPSCs into sensory neurons using established small molecule-based protocols.[10]
-
Culture neurons for at least 49 days to ensure robust Nav1.7 expression and functional maturity.[3]
-
Plate neurons on poly-D-lysine/laminin-coated coverslips for recording.
Electrophysiological Recording:
-
Use a patch-clamp amplifier and digitizer for data acquisition.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
Establish a whole-cell configuration and hold the neuron at -120 mV.
-
To isolate Nav1.7 currents, use a prepulse protocol to inactivate other Nav channel subtypes. A common protocol involves a 500 ms prepulse to approximately -50 mV (the V½ of inactivation for many other TTX-sensitive channels) followed by a test pulse to 0 mV.[11]
-
Apply the test compound (e.g., this compound) at varying concentrations via a perfusion system.
-
Measure the peak inward current during the test pulse before and after compound application to determine the concentration-response relationship and calculate the IC50.
Protocol 2: Calcium Imaging to Assess Neuronal Excitability
Objective: To evaluate the effect of Nav1.7 inhibitors on overall neuronal excitability in a population of sensory neurons.
Cell Preparation:
-
Culture iPSC-derived sensory neurons in 96-well plates.
-
Load cells with a calcium indicator dye (e.g., Fluo-8) according to the manufacturer's instructions.
Imaging and Analysis:
-
Use a high-content imaging system or a fluorescence microscope equipped with a calcium imaging module.
-
Establish a baseline fluorescence reading.
-
Stimulate the neurons to induce depolarization and subsequent calcium influx. This can be achieved through:
-
Record the change in fluorescence intensity upon stimulation in the presence and absence of the test compound.
-
Quantify the reduction in the calcium transient amplitude or frequency to assess the inhibitory effect of the compound on neuronal excitability.[13]
Mandatory Visualization
Signaling Pathway of Nociception Mediated by Nav1.7
Caption: Nav1.7's role in amplifying generator potentials to initiate action potentials in nociceptive neurons.
Experimental Workflow for Nav1.7 Inhibitor Validation
References
- 1. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pain target NaV1.7 is expressed late during human iPS cell differentiation into sensory neurons as determined in high-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of inhibition of human NaV1.8 by the tarantula venom peptide Protoxin-I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How to differentiate induced pluripotent stem cells into sensory neurons for disease modelling: a functional assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 12. Synergistic Inhibition of Nav1.7 and NCX1: A Novel Strategy for Treating Cancer‐Induced Bone Pain by Modulating Pain Sensitization and Neuronal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. anabios.com [anabios.com]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics due to its pivotal role in pain signaling pathways. A key characteristic sought in Nav1.7 inhibitors is state-dependent inhibition, a mechanism that preferentially targets channels in a particular conformational state (resting, open, or inactivated). This property is hypothesized to offer enhanced therapeutic efficacy and potentially a better safety profile by selectively modulating the activity of neurons involved in pathological pain states, which are often characterized by prolonged depolarization and a higher population of channels in the inactivated state.
This guide provides a comparative analysis of Nav1.7 inhibitors, with a focus on their state-dependent properties. While specific data for Nav1.7-IN-8 regarding its state-dependent inhibition is not publicly available, we will explore the well-characterized state-dependent inhibitor PF-05089771 , a member of the aryl sulfonamide class, and contrast its activity with a known state-independent inhibitor, ST-2262 . This comparison will be supported by experimental data and detailed methodologies to aid researchers in their evaluation of Nav1.7-targeting compounds.
Comparative Analysis of Nav1.7 Inhibitor Potency
The state-dependent nature of a Nav1.7 inhibitor is quantified by determining its half-maximal inhibitory concentration (IC50) against the channel in its different conformational states. A significant shift in IC50 values between the resting and inactivated states is a hallmark of a state-dependent blocker.
| Compound Name | Class | Resting State IC50 | Inactivated State IC50 | Fold-Shift (Resting/Inactivated) | Reference |
| PF-05089771 | Aryl Sulfonamide | ~10 µM | 11 nM (half-inactivated) | ~909 | [1] |
| Compound 16 (AM-2099) | Naphthalene Sulfonamide | 7.2 µM (-140 mV) | 9 nM (~90% inactivated) | 800 | [2] |
| ST-2262 | Guanidinium Toxin Derivative | 72 nM | Equipoternt | ~1 | [3] |
Table 1: Comparative Potency of Nav1.7 Inhibitors. This table summarizes the IC50 values of representative state-dependent and state-independent inhibitors against the human Nav1.7 channel in different conformational states. A larger fold-shift indicates greater state-dependency.
Understanding the Mechanism of State-Dependent Inhibition
State-dependent inhibitors typically exhibit a higher affinity for the open and/or inactivated states of the Nav1.7 channel. This is often due to their binding site becoming more accessible or having a more favorable conformation when the channel is in these states. The aryl sulfonamides, for instance, are thought to bind to the voltage-sensor domain of the channel, stabilizing it in a non-conducting, inactivated conformation.[4]
In contrast, state-independent inhibitors, such as ST-2262, show similar potency regardless of the channel's conformational state.[3] This suggests a different binding mechanism that is not significantly influenced by the conformational changes associated with channel gating.
Experimental Protocols for Assessing State-Dependent Inhibition
The determination of a compound's state-dependent inhibition of Nav1.7 relies on precise electrophysiological techniques, primarily whole-cell patch-clamp recordings from cells heterologously expressing the channel.
Protocol for Determining Resting vs. Inactivated State IC50
This protocol utilizes different holding potentials to enrich the population of Nav1.7 channels in either the resting or inactivated state.
-
Cell Preparation: HEK293 cells stably expressing human Nav1.7 are cultured and prepared for patch-clamp recording.
-
Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed using an automated patch-clamp system (e.g., PatchXpress) or a manual setup.
-
The intracellular and extracellular solutions are formulated to isolate sodium currents.
-
-
Resting State IC50 Determination:
-
Cells are held at a hyperpolarized potential (e.g., -120 mV or -140 mV) to ensure the majority of channels are in the resting state.[2]
-
A brief depolarizing pulse (e.g., to 0 mV) is applied to elicit a sodium current.
-
Increasing concentrations of the test compound are perfused, and the resulting inhibition of the peak sodium current is measured.
-
The IC50 is calculated from the concentration-response curve.
-
-
Inactivated State IC50 Determination:
-
To assess inhibition of the inactivated state, a conditioning pre-pulse is introduced. A common protocol involves holding the cell at a potential close to the half-inactivation voltage (V1/2) of the channel (typically around -70 mV to -80 mV for Nav1.7).[1]
-
Alternatively, to assess inhibition of the slow-inactivated state, a longer depolarizing pre-pulse can be used.
-
Following the conditioning pre-pulse, a test pulse is applied to measure the remaining sodium current.
-
The IC50 for the inactivated state is determined by measuring the concentration-dependent inhibition of the current under these conditions.
-
Concluding Remarks
The state-dependent inhibition of Nav1.7 represents a promising strategy for the development of targeted pain therapeutics. As demonstrated by the significant potency shift of compounds like PF-05089771, preferential targeting of the inactivated state of the channel is achievable and offers a clear mechanistic advantage over state-independent inhibitors. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of novel Nav1.7 inhibitors and their potential for state-dependent activity. Further research into the structural basis of state-dependent binding will undoubtedly pave the way for the design of next-generation analgesics with improved efficacy and safety profiles.
References
- 1. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 2. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a selective, state-independent inhibitor of NaV1.7 by modification of guanidinium toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide for Researchers and Drug Development Professionals
Notice: The compound "Nav1.7-IN-8" specified in the topic does not correspond to a publicly documented or commercially available Nav1.7 inhibitor. Therefore, this guide utilizes PF-05089771 , a well-characterized and clinically tested selective Nav1.7 inhibitor developed by Pfizer, as a representative molecule for a comprehensive comparative analysis. This allows for an objective, data-supported examination of the therapeutic potential and challenges of targeting Nav1.7 for pain relief.
The voltage-gated sodium channel Nav1.7 has been identified as a critical molecular determinant of pain sensation in humans, making it a highly attractive target for the development of novel, non-opioid analgesics.[1][2] This guide provides a comparative overview of the performance of the selective Nav1.7 inhibitor, PF-05089771, across different pain models and contexts. Its efficacy is compared with alternative analgesics, including the non-selective sodium channel blocker carbamazepine and the gabapentinoid pregabalin, supported by available preclinical and clinical data.
In Vitro Profile: Selectivity of PF-05089771
The therapeutic rationale for developing selective Nav1.7 inhibitors is to block pain signals at their origin in peripheral nociceptors while avoiding the adverse effects associated with non-selective blockade of other sodium channel isoforms, which are crucial for cardiac and central nervous system function.[3] PF-05089771 demonstrates high potency and selectivity for the human Nav1.7 channel in vitro.
| Channel Subtype | PF-05089771 IC50 (nM) | Selectivity vs. hNav1.7 | Key Function of Subtype |
| hNav1.7 | 11 | - | Pain Sensation |
| hNav1.1 | 850 | ~77-fold | CNS Excitability |
| hNav1.2 | 110 | 10-fold | CNS Excitability |
| hNav1.3 | >10,000 | >909-fold | Neuronal Development; Re-expressed in Injury |
| hNav1.4 | >10,000 | >909-fold | Skeletal Muscle Contraction |
| hNav1.5 | >10,000 | >909-fold | Cardiac Action Potential |
| hNav1.6 | 160 | ~15-fold | CNS; Nodes of Ranvier |
| hNav1.8 | >10,000 | >909-fold | Nociceptor Action Potential Upstroke |
| rNav1.7 | 171 | 15.5-fold lower potency vs. human | Ortholog used in preclinical rat models |
| mNav1.7 | 8 | ~1.4-fold more potent vs. human | Ortholog used in preclinical mouse models |
Data compiled from multiple sources.[3][4][5]
Performance in Preclinical Pain Models
Preclinical animal models are essential for evaluating the analgesic potential of new compounds in conditions that mimic human pain states, such as neuropathic and inflammatory pain. While specific quantitative data for systemically administered PF-05089771 is limited in the public domain, studies confirm its activity in various models. For a quantitative comparison, data from studies using the non-selective sodium channel blocker carbamazepine are presented.
| Pain Model | Test Compound | Key Finding |
| Neuropathic Pain (Chronic Constriction Injury, Rat) | Carbamazepine (50 mg/kg, i.p.) | Significantly increased paw withdrawal threshold vs. vehicle. At 1.5h post-dose, threshold was ~10.5g vs. ~5.5g for vehicle.[6] |
| Neuropathic Pain (Various Models, Mouse) | PF-05089771 (Intrathecal) | Produced rapid and long-lasting analgesia in von Frey, Hargreaves, and hot plate tests.[7] |
| Inflammatory Pain (Knee Arthritis, Rat) | PF-05089771 (0.1 mg, local admin.) | Diminished secondary mechanical allodynia in MIA and LPA models of arthritis.[8] |
Note: The differing administration routes (systemic vs. local/intrathecal) for the compounds listed above preclude direct comparison of efficacy and highlight the challenges in translating preclinical findings.
Clinical Efficacy in Painful Diabetic Neuropathy
The ultimate test of a novel analgesic is its performance in human clinical trials. PF-05089771 was evaluated in a Phase II, randomized, double-blind, placebo-controlled study (NCT02215252) for the treatment of painful diabetic peripheral neuropathy (DPN). The study included an active comparator, pregabalin.
| Treatment Group (4 weeks) | N | Mean Posterior Difference in Pain Score (vs. Placebo) | 90% Credible Interval | Statistically Significant? |
| PF-05089771 (150 mg BID) | ~45 | -0.41 | -1.00 to 0.17 | No |
| Pregabalin (150 mg BID) | ~45 | -0.53 | -0.91 to -0.20 | Yes |
| Placebo | ~45 | - | - | - |
Data adapted from the NCT02215252 clinical trial publication.[9]
The results were disappointing, as PF-05089771 failed to achieve a statistically significant reduction in pain scores compared to placebo, and its effect was smaller than that of pregabalin.[9] This outcome underscores the significant translational gap between preclinical promise and clinical reality for selective Nav1.7 inhibitors.[1]
Signaling Pathways and Experimental Workflows
Visualizing the underlying biology and the process of drug evaluation is crucial for understanding the context of the presented data.
Methodologies for Key Experiments
Detailed and standardized protocols are critical for the accurate assessment and comparison of analgesic compounds.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
This technique is the gold standard for determining a compound's potency and selectivity on ion channels.
-
Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the human Nav channel subtype of interest (e.g., hNav1.7, hNav1.5) are cultured and prepared for recording.
-
Recording Solutions:
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjusted to pH 7.3 with CsOH.
-
External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjusted to pH 7.4 with NaOH.
-
-
Voltage Protocol: To assess state-dependent block, which is characteristic of many Nav channel inhibitors, a holding potential that maintains a fraction of channels in an inactivated state is used (e.g., -60 to -70 mV, near the V½ of inactivation). A test pulse (e.g., to 0 mV for 20 ms) is applied to elicit a sodium current.
-
Data Acquisition: Whole-cell currents are recorded using an amplifier. The peak inward current is measured before and after the application of escalating concentrations of the test compound (e.g., PF-05089771).
-
Analysis: The percentage of current inhibition at each concentration is calculated. These data are fitted to a Hill equation to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.
Neuropathic Pain Model: von Frey Test for Mechanical Allodynia
This behavioral test measures sensitivity to a non-painful mechanical stimulus, a hallmark of neuropathic pain.
-
Animal Model: Neuropathic pain is induced in rodents (rats or mice) via surgical procedures like Chronic Constriction Injury (CCI) of the sciatic nerve.
-
Acclimation: Animals are placed in individual enclosures on an elevated wire mesh floor and allowed to acclimate for at least 20-30 minutes before testing.[6]
-
Stimulation: A series of calibrated von Frey filaments, which apply a specific amount of bending force (measured in grams), are applied perpendicularly to the mid-plantar surface of the hind paw.
-
Testing Paradigm (Up-Down Method): The test begins with a mid-range filament. A positive response (paw withdrawal, licking, or flinching) prompts the use of the next weaker filament. A negative response prompts the use of the next stronger filament. This continues for a set number of stimuli after the first response crossover.
-
Analysis: The pattern of responses is used to calculate the 50% paw withdrawal threshold (in grams). A lower threshold in the injured paw compared to baseline or a sham-operated animal indicates mechanical allodynia. The efficacy of an analgesic is measured by its ability to increase this threshold towards baseline levels.[6]
Inflammatory Pain Model: Hargreaves Test for Thermal Hyperalgesia
This test assesses sensitivity to a thermal (heat) stimulus, which is heightened in inflammatory conditions.
-
Animal Model: Acute inflammation is typically induced by injecting an inflammatory agent (e.g., carrageenan, formalin) into the plantar surface of a rodent's hind paw.
-
Apparatus: The animal is placed in a plexiglass chamber on a temperature-controlled glass floor. A mobile radiant heat source is positioned under the glass, aimed at the animal's paw.
-
Procedure: After an acclimation period, the heat source is activated. A timer starts simultaneously and stops when the animal withdraws its paw. A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.
-
Analysis: The paw withdrawal latency (in seconds) is recorded. A shorter latency in the inflamed paw indicates thermal hyperalgesia. The efficacy of an analgesic is determined by its ability to significantly increase the withdrawal latency.
Inflammatory/Nociceptive Pain Model: Formalin Test
This model is unique as it produces a biphasic pain response, allowing for the differentiation of effects on acute nociception and central sensitization.
-
Procedure: A small volume of dilute formalin solution (e.g., 2.5-5%) is injected subcutaneously into the plantar surface of a rodent's hind paw. The animal is then placed in an observation chamber.
-
Observation Phases:
-
Phase I (0-5 minutes post-injection): An acute phase of intense pain behavior (licking, flinching, biting the injected paw). This is believed to result from the direct activation of peripheral nociceptors.
-
Phase II (15-40 minutes post-injection): A tonic phase of sustained pain behavior. This phase is thought to involve central sensitization within the spinal cord, driven by the initial inflammatory response.
-
-
Analysis: An observer records the total time the animal spends licking or flinching the injected paw during each phase. A reduction in this time indicates an analgesic effect. Central-acting analgesics are often more effective in Phase II, while peripherally acting agents may affect both phases.
References
- 1. mdpi.com [mdpi.com]
- 2. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms Underlying the Selective Therapeutic Efficacy of Carbamazepine for Attenuation of Trigeminal Nerve Injury Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Long-Term Blockade of Nociceptive Nav1.7 Channels Is Analgesic in Rat Models of Knee Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of the Nav1.7 blocker PF-05089771 in a randomised, placebo-controlled, double-blind clinical study in subjects with painful diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safe and Compliant Disposal of Nav1.7-IN-8
This document provides essential guidance on the proper disposal of this compound (CAS No. 1432913-44-4), a potent and selective voltage-gated sodium channel Nav1.7 inhibitor. Adherence to these procedures is critical for maintaining laboratory safety, protecting the environment, and ensuring regulatory compliance. The following information is synthesized from safety data sheets of analogous compounds and general best practices for laboratory chemical waste management.
Disclaimer: This guide is intended for informational purposes and should be used as a supplement to the official Safety Data Sheet (SDS) provided by the manufacturer of this compound. Always consult the specific SDS for your compound and adhere to your institution's and local authorities' waste disposal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Quantitative Data Summary
The following table summarizes key hazard and disposal information based on a representative Safety Data Sheet for a similar Nav1.7 inhibitor, Nav1.7-IN-2. This data should be considered indicative and must be verified against the SDS for this compound.
| Parameter | Value | Source |
| GHS Hazard Class (Oral Acute Toxicity) | Category 4 (Harmful if swallowed) | [1] |
| GHS Hazard Class (Aquatic Toxicity - Acute) | Category 1 (Very toxic to aquatic life) | [1] |
| GHS Hazard Class (Aquatic Toxicity - Chronic) | Category 1 (Very toxic to aquatic life with long lasting effects) | [1] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [1] |
Step-by-Step Disposal Protocol
1. Unused or Expired Solid Compound:
-
Do not dispose of solid this compound down the drain or in regular trash.
-
Carefully transfer the solid compound into a clearly labeled hazardous waste container. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The CAS Number: 1432913-44-4
-
The primary hazards (e.g., "Harmful if Swallowed," "Toxic to Aquatic Life").
-
-
Ensure the container is compatible with the chemical and is securely sealed.
-
Store the waste container in a designated, secondary containment area away from incompatible materials.
-
Arrange for pickup and disposal by your institution's licensed hazardous waste management service.
2. Solutions of this compound:
-
Do not dispose of solutions containing this compound down the drain. This is especially critical given its high aquatic toxicity.[1]
-
Collect all solutions in a designated, sealed, and clearly labeled hazardous waste container.
-
The label should specify the full chemical name (this compound), the solvent(s) used, and the approximate concentration.
-
Follow your institution's procedures for the disposal of liquid hazardous waste.
3. Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, weigh boats, gloves, and bench paper, should be considered contaminated.
-
Collect all contaminated solid waste in a designated, sealed, and labeled hazardous waste bag or container.
-
Dispose of this contaminated waste through your institution's hazardous waste stream.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Signaling Pathway Context (Informational)
While not directly related to disposal, understanding the biological context of Nav1.7 can reinforce the need for careful handling. Nav1.7 is a key voltage-gated sodium channel involved in the transmission of pain signals in peripheral neurons. Its inhibition is a significant area of research for the development of novel analgesics.
Caption: Role of Nav1.7 in pain signaling and its inhibition by compounds like this compound.
References
Essential Safety and Handling Guide for Nav1.7-IN-8
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling similar laboratory chemicals and should be implemented to ensure a safe research environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Protective Equipment | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before use. |
| Eyes | Safety glasses or goggles | Must be worn at all times in the laboratory. Use safety goggles for splash protection. |
| Body | Laboratory coat | A full-length lab coat should be worn to protect skin and clothing from potential contamination. |
| Respiratory | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to avoid inhalation of any dust or aerosols. |
Health Hazard Information
Based on data for similar compounds, this compound should be handled as a substance that is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].
| Hazard | Description | Precautionary Statement |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects.[1] | Avoid release to the environment. Collect spillage.[1] |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Aspect | Procedure |
| Safe Handling | Avoid contact with skin and eyes. Avoid inhalation of dust or aerosols. Use only in a well-ventilated area, preferably a chemical fume hood. Wash hands thoroughly after handling.[1] |
| Storage | Keep the container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition. For long-term stability, store at -20°C as a powder or -80°C in a solvent.[1] |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
| Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. For large spills, contain the spill and contact environmental health and safety personnel. |
Disposal Plan
All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled hazardous waste container. |
| Liquid Waste | Collect in a designated, labeled hazardous waste container. Avoid release to the environment.[1] |
| Contaminated PPE | Dispose of as hazardous waste in a sealed, labeled container. |
Experimental Protocols
While specific experimental protocols for this compound are not publicly available, a general workflow for preparing and using a chemical inhibitor in a laboratory setting is provided below. This should be adapted based on the specific requirements of your experiment.
Preparation of Stock Solution
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using an analytical balance.
-
Solubilization: Add the appropriate solvent (e.g., DMSO) to the powder to achieve the desired stock concentration. A product information sheet for a similar compound suggests solubility in DMSO at approximately 30 mg/ml.
-
Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
Experimental Workflow for Cellular Assay
The following diagram illustrates a typical workflow for testing the effect of a Nav1.7 inhibitor on cultured cells.
Caption: A generalized experimental workflow for utilizing this compound in a cell-based assay.
Signaling Pathway
Nav1.7 is a voltage-gated sodium channel that plays a critical role in the transmission of pain signals. The diagram below illustrates its function in the nociceptive signaling pathway.
Caption: The role of Nav1.7 in the nociceptive signaling pathway and its inhibition by this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
